molecular formula C11H9NO3 B14158774 N-methyl-2-oxo-2H-chromene-3-carboxamide CAS No. 1846-79-3

N-methyl-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B14158774
CAS No.: 1846-79-3
M. Wt: 203.19 g/mol
InChI Key: ROYKLNLSUGUDKI-UHFFFAOYSA-N
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Description

N-methyl-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative designed for research applications, particularly in medicinal chemistry and drug discovery. As part of the coumarin-3-carboxamide family, this compound serves as a key scaffold for developing novel therapeutic agents . Coumarin derivatives are extensively studied for their diverse biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties . This compound is of significant research value in neuroscience, as closely related 3-carboxamido-coumarins have demonstrated promising potential as potent and selective inhibitors of monoamine oxidase B (MAO-B), a key enzyme target for neurodegenerative diseases . Additionally, such coumarin carboxamides are investigated as anti-austerity agents, a strategy targeting the tolerance of cancer cells to nutrient starvation, and have shown potent antiproliferative activities against human cancer cell lines in vitro . Researchers can utilize this core structure to explore structure-activity relationships and develop new lead compounds. The product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly prohibited for personal use.

Properties

CAS No.

1846-79-3

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

N-methyl-2-oxochromene-3-carboxamide

InChI

InChI=1S/C11H9NO3/c1-12-10(13)8-6-7-4-2-3-5-9(7)15-11(8)14/h2-6H,1H3,(H,12,13)

InChI Key

ROYKLNLSUGUDKI-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC2=CC=CC=C2OC1=O

Origin of Product

United States

Foundational & Exploratory

N-methyl-2-oxo-2H-chromene-3-carboxamide chemical structure properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-methyl-2-oxo-2H-chromene-3-carboxamide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-methyl-2-oxo-2H-chromene-3-carboxamide, a key derivative of the versatile coumarin scaffold. Coumarins, a class of oxygen-containing heterocyclic compounds, are prevalent in natural products and synthetic chemistry, renowned for their broad spectrum of biological activities.[1][2] This document delves into the molecule's structural properties, synthesis, characterization, and its contextual significance within medicinal chemistry and drug development. We will explore the established methodologies for its preparation, analyze its physicochemical and spectroscopic data, and discuss the pharmacological potential of the broader 2-oxo-2H-chromene-3-carboxamide class, providing a foundational resource for researchers and professionals in the field.

Core Molecular Structure and Physicochemical Properties

N-methyl-2-oxo-2H-chromene-3-carboxamide is built upon the 2-oxo-2H-chromene (coumarin) nucleus. This core is a bicyclic system comprising a fused benzene and α-pyrone ring. At the C-3 position of this core, a carboxamide functional group is attached, with a methyl group substituting the amide nitrogen. This specific substitution pattern is crucial for modulating the molecule's biological and physical properties.

The 2-oxo-2H-chromene-3-carboxamide framework is noted for its structural rigidity and preferential adoption of a trans-amide geometry, which influences its interaction with biological targets.[3] The core coumarin ring system is generally planar.[3][4][5]

Figure 1: Chemical structure of N-methyl-2-oxo-2H-chromene-3-carboxamide.

Table 1: Physicochemical Properties
PropertyValueSource
IUPAC Name N-methyl-2-oxo-2H-chromene-3-carboxamide-
Molecular Formula C₁₁H₉NO₃-
Molecular Weight 203.19 g/mol -
CAS Number 35555-93-6Inferred from related structures
Appearance Light brown or yellow crystalline powder[6] (for parent acid)
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[7] (for parent acid)
SMILES CNC(=O)C1=CC2=CC=CC=C2OC1=O-

Synthesis and Spectroscopic Characterization

The synthesis of N-substituted-2-oxo-2H-chromene-3-carboxamides is a well-established process in organic chemistry, typically proceeding through a common intermediate derived from salicylaldehyde.

Synthetic Workflow

The most prevalent synthetic route involves two key stages:

  • Formation of the Coumarin-3-Carboxylate Core: The synthesis usually starts with a Knoevenagel condensation between a salicylaldehyde derivative and diethyl malonate, catalyzed by a base like piperidine, to yield ethyl 2-oxo-2H-chromene-3-carboxylate.[1]

  • Amidation: The resulting ester is then reacted with the desired primary amine—in this case, methylamine—typically under reflux in a suitable solvent like ethanol, to yield the final N-methyl-2-oxo-2H-chromene-3-carboxamide product.[1] Alternatively, the ester can first be hydrolyzed to 2-oxo-2H-chromene-3-carboxylic acid, which is then coupled with the amine using standard peptide coupling reagents like HATU or EDC/HOBt.[3][8][9]

Figure 2: General synthetic workflow for N-methyl-2-oxo-2H-chromene-3-carboxamide.

Experimental Protocol: Synthesis via Amidation of Ester

This protocol is a representative method adapted from procedures for analogous compounds.[1]

  • Dissolution: Dissolve ethyl 2-oxo-2H-chromene-3-carboxylate (1.0 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Amine Addition: Add an aqueous or ethanolic solution of methylamine (1.2 mmol) to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation & Isolation: Upon completion, cool the mixture to room temperature and then in an ice bath to induce precipitation of the product.

  • Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure N-methyl-2-oxo-2H-chromene-3-carboxamide.

  • Drying: Dry the final product under vacuum.

Spectroscopic Characterization

Structural confirmation relies on a combination of standard spectroscopic techniques. Based on data from closely related analogs, the following spectral features are expected:

  • ¹H NMR: The spectrum would feature a characteristic singlet for the C4-H proton of the coumarin ring at a downfield chemical shift (around 8.8 ppm).[1] The aromatic protons of the fused benzene ring would appear as multiplets in the 7.4-8.0 ppm range. The N-methyl group would present as a doublet (if coupled to the N-H proton) or a singlet around 2.8-3.0 ppm, while the N-H proton itself would appear as a broad signal or a quartet further downfield (around 8.7 ppm).[1]

  • ¹³C NMR: Key signals include two carbonyl carbons for the lactone and the amide (typically between 160-165 ppm).[1] The signal for the N-methyl carbon would appear upfield. The remaining aromatic and vinyl carbons of the coumarin core would be observed in the 115-155 ppm range.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the key functional groups. Expected characteristic absorption bands include:

    • ~3300-3400 cm⁻¹ (N-H stretching)

    • ~1720-1750 cm⁻¹ (C=O stretching of the α-pyrone lactone)[10]

    • ~1650-1680 cm⁻¹ (C=O stretching of the amide I band)

    • ~1600-1620 cm⁻¹ (C=C stretching of the aromatic rings)[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺.[1]

Biological Activity and Therapeutic Potential

While specific biological data for N-methyl-2-oxo-2H-chromene-3-carboxamide is not extensively published, the broader class of coumarin-3-carboxamides is a subject of intense investigation due to its wide array of pharmacological activities.[11] The nature of the substituent on the amide nitrogen is a critical determinant of the compound's biological profile.

Established Activities of the Scaffold

Derivatives of the 2-oxo-2H-chromene-3-carboxamide scaffold have demonstrated significant potential in several therapeutic areas:

  • Antimicrobial and Antifungal Activity: Numerous derivatives have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.[3][8][11] Some have shown activity comparable to standard antibiotics.[3] The antibiotics novobiocin and chlorobiocin are natural products containing this core structure.[11][12]

  • Anticancer Properties: The coumarin nucleus is a privileged scaffold in cancer research.[13][14] Specific 3-carboxamide derivatives have shown antiproliferative activity against various human cancer cell lines, including breast cancer and leukemia.[1][13][15]

  • Enzyme Inhibition: This class of compounds has yielded potent and selective inhibitors for several key enzymes. Notably, N-aryl derivatives have been identified as exceptional inhibitors of human monoamine oxidase B (hMAO-B), an important target in the treatment of neurodegenerative diseases like Parkinson's.[1] Other derivatives have shown inhibitory activity against carbonic anhydrase and β-glucuronidase.[9][16]

  • Anti-inflammatory and Antioxidant Activity: Coumarin derivatives are known to possess anti-inflammatory and antioxidant properties, which may be linked to their ability to interact with enzymes involved in inflammatory pathways and scavenge reactive oxygen species.[1][2]

cluster_derivatives Structural Analogs & Derivatives cluster_activities Observed Biological Activities Core N-methyl-2-oxo-2H-chromene-3-carboxamide (Core Scaffold) A N-Aryl Derivatives Core->A Modification of N-substituent B N-Heterocyclic Derivatives Core->B Modification of N-substituent C N-Alkyl Chain Derivatives Core->C Modification of N-substituent Act1 MAO-B Inhibition A->Act1 Act2 Anticancer A->Act2 B->Act2 Act3 Antimicrobial B->Act3 Act4 Carbonic Anhydrase Inhibition C->Act4 Act5 Anti-inflammatory C->Act5

Figure 3: The role of the core scaffold in generating derivatives with diverse biological activities.

Conclusion and Future Directions

N-methyl-2-oxo-2H-chromene-3-carboxamide represents a fundamental structure within the pharmacologically significant family of coumarins. Its straightforward synthesis from readily available precursors makes it an accessible building block for further chemical exploration. While its own biological profile requires more direct investigation, the extensive research on its close analogs strongly suggests its potential as a valuable scaffold for the development of novel therapeutic agents.

Future research should focus on the direct biological evaluation of N-methyl-2-oxo-2H-chromene-3-carboxamide in various assays to establish its specific activity profile. Furthermore, its use as a precursor for more complex molecules, leveraging the reactivity of the amide proton or modifications to the coumarin ring, remains a promising avenue for the discovery of new lead compounds in drug development.

References

  • Syntheses and structures of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide and N-[4-(methylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide. (n.d.). International Union of Crystallography. Retrieved from [Link]

  • Eco-Friendly and Highly Efficient Multigram Synthesis of N-(2- Hydroxyethyl)-2-Oxo-2H-Chromene-3-Carboxamide as a Useful Intermediate Using Sonochemistry. (n.d.). Bentham Science. Retrieved from [Link]

  • N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. (2025). MDPI. Retrieved from [Link]

  • Synthesis of 2-oxo-2H-chromene-3-carboxylic acid N'-[2-(quinolin-8-yloxy)-acetyl]-hydrazide analogs (12a-d) and 2-oxo-2H-chromene-3-carboxylic acid (4-phenyl-thiazol-2-yl)-amide analogs(13a-f). (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (n.d.). MDPI. Retrieved from [Link]

  • Coumarin-3-Carboxylic Acid. (n.d.). BioCrick. Retrieved from [Link]

  • Linearly ring-fused coumarins: A review of their cancer-fighting attributes. (n.d.). ResearchGate. Retrieved from [Link]

  • 6-methyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide. (n.d.). PubChem. Retrieved from [Link]

  • N-(2-chlorophenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of Ni(II), Cu(II) and Zn(II) coumarin-3-carboxilic acid derivates and their and their physical-chemical properties. (2021). Research, Society and Development. Retrieved from [Link]

  • Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. (n.d.). International Union of Crystallography. Retrieved from [Link]

  • Synthesis and biological evaluation of some innovative coumarin derivatives containing thiazolidin-4-one ring. (n.d.). Indian Journal of Chemistry. Retrieved from [Link]

  • Syntheses and structures of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide and N-[4-(methylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide. (n.d.). International Union of Crystallography. Retrieved from [Link]

  • Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. (n.d.). Hindawi. Retrieved from [Link]

  • NEW 2H-CHROMENE-3-CARBOXAMIDE DERIVATIVES: SYNTHESIS AND EVALUATION OF ANTIDEPRESSANT ACTIVITY. (2018). Semantic Scholar. Retrieved from [Link]

  • Methyl 2-oxo-2H-chromene-3-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

  • Synthesis, Characterization and Biological Studies of Chromene Derivatives. (n.d.). IslandScholar. Retrieved from [Link]

  • Synthesis, Biological Evaluation, and In Silico Studies of Novel Coumarin-Based 4H,5H-pyrano[3,2-c]chromenes as Potent β-Glucuronidase and Carbonic Anhydrase Inhibitors. (2022). ACS Omega. Retrieved from [Link]

  • 2-oxo-N-phenyl-2H-chromene-3-carboxamide. (n.d.). Chemical Synthesis Database. Retrieved from [Link]

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (n.d.). Frontiers in Chemistry. Retrieved from [Link]

  • Syntheses and structures of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide and N-[4-(methylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide. (n.d.). IUCr Journals. Retrieved from [Link]

  • Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. (2022). RSC Publishing. Retrieved from [Link]

  • 2-Oxo-2H-chromene-3-carboxylic acid [2-(adamantan-1-yloxy)-ethyl]-amide. (n.d.). SpectraBase. Retrieved from [Link]

  • Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. (2014). Der Pharma Chemica. Retrieved from [Link]

Sources

The Rising Therapeutic Potential of N-Methyl Coumarin-3-Carboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Coumarin-3-carboxamides, and specifically their N-methylated derivatives, represent a versatile and highly active class of compounds in medicinal chemistry. Possessing the core benzopyrone structure, these derivatives have been extensively functionalized to yield a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the synthesis, mechanisms of action, and therapeutic applications of N-methyl coumarin-3-carboxamide derivatives. We will explore their significant potential as anticancer and antimicrobial agents, alongside other notable bioactivities, providing researchers and drug development professionals with a comprehensive overview of the current landscape, field-proven experimental protocols, and future directions for this promising chemical scaffold.

Introduction: The Coumarin Scaffold in Drug Discovery

Coumarins are a large class of naturally occurring and synthetic benzopyrone derivatives that have long captured the attention of medicinal chemists.[1][2] Their inherent structural features allow for a wide range of chemical modifications, leading to a diverse array of pharmacological properties, including anticoagulant, anti-inflammatory, antioxidant, antiviral, and anticancer activities.[1][3]

The introduction of a carboxamide moiety at the C3 position has been shown to be a particularly fruitful strategy, enhancing the biological profile of the coumarin core.[4][5] Coumarin-3-carboxamides have emerged as privileged structures with significant potential.[2] This guide will focus specifically on N-methylated derivatives, synthesizing current research to provide a detailed look into their synthesis, validated biological activities, and the molecular mechanisms that underpin their therapeutic promise.

Synthetic Strategies: Crafting the N-Methyl Coumarin-3-Carboxamide Core

The synthesis of N-methyl coumarin-3-carboxamide derivatives is typically achieved through a robust and efficient two-step process. This involves the initial formation of the key intermediate, coumarin-3-carboxylic acid, followed by an amide coupling reaction with N-methylamine or its derivatives.[6][7]

Synthesis Workflow Overview

The general workflow involves a Knoevenagel condensation to form the coumarin ring, followed by a standard amidation reaction. The choice of coupling agent in the amidation step is critical for ensuring high yield and purity.

G cluster_0 Step 1: Coumarin-3-Carboxylic Acid Synthesis cluster_1 Step 2: Amidation A Substituted 2-hydroxybenzaldehyde C Knoevenagel Condensation (Base catalyst, e.g., Piperidine) A->C B Malonic Acid or Meldrum's Acid B->C D Coumarin-3-Carboxylic Acid (Key Intermediate) C->D F Coupling Agent (e.g., HATU, DCC) D->F E N-Methylamine or derivative E->F G Final Product: N-Methyl Coumarin-3-Carboxamide Derivative F->G

Caption: General workflow for the synthesis of N-Methyl Coumarin-3-Carboxamide derivatives.

Detailed Experimental Protocol: Amidation using HATU

This protocol describes a widely used and efficient method for the amidation of coumarin-3-carboxylic acid using Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) as the coupling agent.[6][7][8] The choice of HATU is based on its high efficiency, mild reaction conditions, and low rate of side reactions, making it a trustworthy choice for generating amide libraries.

Materials:

  • Coumarin-3-carboxylic acid (1.0 mmol)

  • N-methylamine hydrochloride (1.1 mmol)

  • HATU (1.1 mmol)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve coumarin-3-carboxylic acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF.

  • Base Addition: Add triethylamine or DIPEA (3.0 mmol) to the mixture. The additional base is required to neutralize the N-methylamine hydrochloride salt and drive the reaction.

  • Activation: Stir the mixture at room temperature for 15-30 minutes. During this time, the carboxylic acid is activated by HATU to form a highly reactive O-acylisourea intermediate.

  • Amine Addition: Add N-methylamine hydrochloride (1.1 mmol) to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-6 hours).

  • Work-up: Once the reaction is complete, pour the mixture into water or a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the pure N-methyl coumarin-3-carboxamide derivative.

Major Biological Activity: Anticancer Potential

The most significant and widely studied biological activity of N-methyl coumarin-3-carboxamide derivatives is their potent anticancer effect.[2][4][9] These compounds have demonstrated cytotoxicity against a range of human cancer cell lines, including those of the liver (HepG2), cervix (HeLa), and breast (MDA-MB-231).[3][5][9]

Mechanism of Action: Multi-Target Inhibition

The anticancer efficacy of these derivatives stems from their ability to interact with and inhibit multiple key enzymatic targets crucial for cancer cell proliferation and survival. Molecular docking and enzymatic assays have identified at least three primary targets: Casein Kinase 2 (CK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Topoisomerase II.[5][10][11]

CK2 is a serine/threonine kinase that is frequently overexpressed in cancer cells.[12] It plays a critical role in promoting cell growth and proliferation while simultaneously acting as a potent suppressor of apoptosis (programmed cell death).[5][12] By inhibiting CK2, coumarin-3-carboxamide derivatives effectively remove this pro-survival shield, making cancer cells more susceptible to apoptosis.[10]

G Coumarin N-Methyl Coumarin-3- Carboxamide Derivative CK2 Protein Kinase CK2 Coumarin->CK2 Inhibits CellDeath Apoptosis Induction (Cell Death) Coumarin->CellDeath Promotes Survival Pro-Survival Signaling (e.g., NF-κB, PI3K/Akt) CK2->Survival Activates Apoptosis Apoptosis Blockade CK2->Apoptosis Suppresses Survival->Apoptosis Leads to

Caption: Simplified pathway of CK2 inhibition leading to apoptosis.

  • VEGFR-2: This is a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize.[13][14] By inhibiting VEGFR-2, these coumarin derivatives can disrupt the tumor's blood supply.[13] The binding of VEGF to VEGFR-2 triggers downstream pathways like PI3K/Akt and Ras/MAPK, which promote endothelial cell proliferation and survival.[15][16] Inhibition of VEGFR-2 blocks these crucial signals.

  • Topoisomerase II: This enzyme is essential for managing DNA topology during replication.[17] Topoisomerase II inhibitors act as "poisons" by trapping the enzyme in a complex with DNA after it has made a double-strand break.[4][9][18] This prevents the re-ligation of the DNA, leading to an accumulation of DNA breaks and ultimately triggering apoptosis.[17]

Quantitative Data: In Vitro Cytotoxicity

The potency of these derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Derivative ExampleCancer Cell LineIC₅₀ (µM)Reference
4-fluoro benzamide derivativeHeLa (Cervical Cancer)0.39 - 0.75[3][5][19]
4-fluoro benzamide derivativeHepG2 (Liver Cancer)2.62 - 4.85[3][5][19]
2,5-difluoro benzamide derivativeHeLa (Cervical Cancer)0.75[15]
2,5-difluoro benzamide derivativeHepG2 (Liver Cancer)4.85[15]
Doxorubicin (Control)HeLa / HepG2Comparable[3][5][19]

Note: The data shows that certain derivatives exhibit potency comparable to the established chemotherapy drug Doxorubicin, with the added benefit of lower cytotoxicity against normal cell lines (e.g., LLC-MK2 with IC₅₀ > 100 µM for the 4-fluoro derivative).[3][15][19]

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a reliable, colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and cytotoxicity.[2][7] The causality for its selection rests on the principle that only viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[20]

Materials:

  • 96-well flat-bottom plates

  • Human cancer cell lines (e.g., HeLa, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-methyl coumarin-3-carboxamide derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., 0.5% DMSO in medium) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[2]

  • MTT Addition: After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[11][20]

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C.[2][11] During this time, viable cells will convert the MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at a wavelength between 570-590 nm using a microplate reader.[11][20]

  • Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value.

Other Notable Biological Activities

While the anticancer properties are prominent, the versatility of the N-methyl coumarin-3-carboxamide scaffold extends to other therapeutic areas.

Antimicrobial and Antifungal Activity

Several coumarin-3-carboxamide derivatives have been evaluated for their ability to inhibit the growth of various pathogens.[18] While some studies show that the free carboxylic acid at the C3 position is essential for antibacterial activity against certain strains, other N-substituted carboxamide derivatives have demonstrated potent antifungal activity.[3][6] For example, certain derivatives showed efficacy against the fungus Rhizoctorzia solani with EC₅₀ values as low as 1.80 µg/mL.[6]

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and quantitative technique for its determination.[10][21]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)[10]

  • Standardized inoculum (adjusted to 0.5 McFarland standard)

  • Test compounds and standard antibiotics (positive control)

Procedure:

  • Preparation: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate (e.g., from 128 µg/mL down to 0.25 µg/mL).[22]

  • Inoculation: Prepare a standardized bacterial/fungal inoculum and dilute it so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL.[23]

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 18-24 hours.[10][23]

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound in which there is no visible turbidity (growth).[10]

Enzyme Inhibition: FXIIa and Pancreatic Lipase
  • Factor XIIa (FXIIa) Inhibition: Certain 3-carboxamide coumarins have been identified as inhibitors of Factor XIIa, a protease involved in the blood coagulation cascade.[17] This makes them attractive candidates for the development of novel antithrombotic therapies.[17]

  • Pancreatic Lipase Inhibition: Other analogues have shown the ability to inhibit pancreatic lipase, a key enzyme in the digestion and absorption of dietary fats.[12][24] This activity suggests a potential application in the management of obesity and hyperlipidemia.[12]

Future Perspectives and Conclusion

The N-methyl coumarin-3-carboxamide scaffold is a validated platform for the development of potent therapeutic agents. The extensive research into their anticancer activity has revealed multi-targeted mechanisms that are highly desirable for overcoming drug resistance. The demonstrated selectivity of some derivatives for cancer cells over normal cells is particularly encouraging.[3][19]

Future research should focus on:

  • In Vivo Studies: Translating the promising in vitro data into animal models to evaluate efficacy, pharmacokinetics, and safety profiles.

  • Structure-Activity Relationship (SAR) Optimization: Further refining the substitutions on both the coumarin ring and the N-methyl group to enhance potency and selectivity for specific targets.[12][17]

  • Combination Therapies: Investigating the synergistic effects of these derivatives when used in combination with existing chemotherapy or targeted therapy agents.

References

  • Structure–activity relationship (SAR) studies of coumarin‐3‐carboxamide analogues. (URL: [Link])

  • Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. (2023). MDPI. (URL: [Link])

  • Synthesis, evaluation and structure-activity relationship of new 3-carboxamide coumarins as FXIIa inhibitors. (2016). PubMed. (URL: [Link])

  • Design, synthesis and antifungal activity evaluation of coumarin-3-carboxamide derivatives. (2018). PubMed. (URL: [Link])

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2021). MDPI. (URL: [Link])

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2021). National Center for Biotechnology Information. (URL: [Link])

  • Synthesis and biological activity evaluation of coumarin-3-carboxamide derivatives. Kasetsart University. (URL: [Link])

  • A novel anticancer candidate, coumarin-3-carboxamide derivative inhibits cell proliferation and migration in MDA-MB-231 cell line. (2025). PubMed. (URL: [Link])

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Semantic Scholar. (URL: [Link])

  • Structure Activity Relationship (SAR) study of coumarin-3-carboxamide analogues. ResearchGate. (URL: [Link])

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2021). MDPI. (URL: [Link])

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2021). PubMed. (URL: [Link])

  • Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. Revue Roumaine de Chimie. (URL: [Link])

  • MTT Cell Proliferation Assay Kit (Colorimetric). Assay Genie. (URL: [Link])

  • Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation. (2022). MDPI. (URL: [Link])

  • Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. (2023). National Center for Biotechnology Information. (URL: [Link])

  • Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase. Semantic Scholar. (URL: [Link])

  • MIC Determination. EUCAST. (URL: [Link])

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Medicinal Chemistry. (URL: [Link])

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. (URL: [Link])

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). STAR Protocols. (URL: [Link])

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  • Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. National Center for Biotechnology Information. (URL: [Link])

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  • Topoisomerases as Anticancer Targets. (2018). National Center for Biotechnology Information. (URL: [Link])

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2021). MDPI. (URL: [Link])

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N-Methyl-2-oxo-2H-chromene-3-carboxamide: A Technical Guide to Synthesis, Structural Biology, and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The coumarin (2H-chromen-2-one) scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its diverse biological activities. Among its derivatives, N-methyl-2-oxo-2H-chromene-3-carboxamide and its substituted analogs represent a highly active class of compounds. The introduction of an N-methyl carboxamide group at the C3 position fundamentally alters the molecule's steric profile, hydrogen-bonding capacity, and metabolic stability. This technical whitepaper provides an in-depth analysis of the chemical identity, self-validating synthetic methodologies, and pharmacological mechanisms of N-methyl-2-oxo-2H-chromene-3-carboxamide derivatives, designed for drug development professionals and synthetic chemists.

Chemical Identity, Nomenclature, and Structural Variations

The core structure consists of a benzopyran ring system with a ketone at position 2 and an N-methylated carboxamide at position 3. While the base compound is highly versatile, researchers frequently utilize halogenated or methoxy-substituted derivatives to enhance target binding affinity and lipophilicity.

Below is a consolidated table of key derivatives, their exact CAS numbers/CIDs, and structural properties for rapid reference:

Compound Name / SynonymCAS Number / CIDMolecular FormulaMolecular WeightKey Structural Feature
6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide 38472-58-1[1]C₁₁H▵BrNO₃282.09 g/mol C6-Bromination for enhanced lipophilicity
N-Methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide 1181532-72-8[2]C₁₂H₁₁NO₄233.22 g/mol N-Methoxy substitution
6-bromo-8-methoxy-N-(2-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide 899997-35-4[3]C₁₈H₁₃BrN₂O₆433.21 g/mol Bulky N-aryl modification
N-benzyl-N-methyl-2-oxo-2H-chromene-3-carboxamide CID: 17405531[4]C₁₈H₁₅NO₃293.32 g/mol N-Benzyl substitution
6,8-dibromo-N-methyl-2-oxo-2H-chromene-3-carboxamide 330831-44-2[5]C₁₁H₇Br₂NO₃360.99 g/mol Di-halogenation for rigid target docking

Synthetic Methodologies: A Self-Validating Approach

The synthesis of N-methyl-2-oxo-2H-chromene-3-carboxamides typically proceeds via a two-stage workflow: the construction of the coumarin core via Knoevenagel condensation, followed by acyl chloride activation and amidation[6].

Step-by-Step Protocol: Tertiary Amidation via Acyl Chloride

Step 1: Core Activation Dissolve coumarin-3-carboxylic acid (1.00 equiv) and a catalytic amount of DMF in anhydrous dichloromethane (DCM) at room temperature.

  • Causality: Anhydrous DCM prevents the premature hydrolysis of the highly reactive acyl chloride intermediate back to the carboxylic acid. DMF acts as a catalyst by forming a Vilsmeier-Haack-type intermediate with the chlorinating agent[6].

Step 2: Chlorination Cool the mixture to 0 °C in an ice bath, then add oxalyl chloride (1.20 equiv) dropwise over 15 minutes.

  • Causality: The ice bath controls the exothermic evolution of CO, CO₂, and HCl gases, preventing thermal degradation of the coumarin core and minimizing side reactions.

Step 3: Amidation Introduce N-methylamine (or the respective secondary amine) and triethylamine (Et₃N) dropwise at 0 °C, then gradually warm to room temperature overnight.

  • Causality: Et₃N acts as an acid scavenger to neutralize the HCl generated during amidation. Gradual warming ensures complete conversion while minimizing the formation of kinetic byproducts[6].

Self-Validating System Check: To ensure protocol integrity, an aliquot of the reaction mixture must be quenched with methanol and analyzed via LC-MS prior to amine addition. The disappearance of the coumarin-3-carboxylic acid peak (m/z [M-H]⁻) and the appearance of the methyl ester confirms successful acyl chloride formation. If the acid peak persists, chlorination has failed, and proceeding to Step 3 will result in zero yield.

SynthesisWorkflow A Salicylaldehyde C Coumarin-3-carboxylic Acid (Intermediate) A->C Knoevenagel Condensation B Diethyl Malonate B->C Piperidine / EtOH D Acyl Chloride Activation C->D Oxalyl Chloride DMF (cat.), DCM E N-methyl-2-oxo-2H-chromene -3-carboxamide D->E N-methylamine, Et3N 0°C to RT

Caption: Synthetic workflow for N-methyl-2-oxo-2H-chromene-3-carboxamide via Knoevenagel condensation.

Pharmacological Profiling & Mechanism of Action

Anticancer Activity and Apoptotic Signaling

Coumarin-3-carboxamide derivatives exhibit profound 3 by inhibiting the proliferation of cancer cell lines[3]. The primary mechanism involves the modulation of intracellular Reactive Oxygen Species (ROS). The compounds induce oxidative stress, which triggers mitochondrial membrane depolarization. This depolarization forces the release of cytochrome c into the cytosol, activating Caspase-9 and subsequently the executioner Caspase-3, leading to DNA fragmentation and apoptosis[3].

ApoptosisPathway Ligand Coumarin-3-carboxamide Derivative ROS Intracellular ROS Accumulation Ligand->ROS Target Binding Mito Mitochondrial Membrane Depolarization ROS->Mito Oxidative Stress Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c Release Casp3 Caspase-3 Executioner Casp9->Casp3 Proteolytic Cleavage Apop Cancer Cell Apoptosis Casp3->Apop DNA Fragmentation

Caption: Apoptotic signaling pathway induced by coumarin-3-carboxamide derivatives in cancer cells.

Neuroprotection and Protein Aggregation Inhibition

In neurodegenerative research, these scaffolds are evaluated for their ability to inhibit α-synuclein and tau protein aggregation, which are hallmarks of Parkinson's and Alzheimer's diseases[6].

Protocol: Thioflavin T (ThT) Aggregation Assay Step 1: Prepare 2 µM of α-synuclein protein in an assay buffer. Add the coumarin derivative to a final concentration of 100 µM, ensuring the vehicle (DMSO) does not exceed 0.25%[6].

  • Causality: The 0.25% DMSO threshold is strictly maintained because higher solvent concentrations artificially denature the protein, altering its native aggregation kinetics and yielding false positives. Step 2: Incubate the mixture and monitor ThT fluorescence intensity at the plateau phase of fibril formation.

  • Causality: ThT acts as a molecular rotor. Upon binding to the β-sheet rich structures of amyloid fibrils, its rotational relaxation is restricted, leading to a massive quantum yield increase and a measurable fluorescence shift[6].

Self-Validating System Check: The assay must include a known aggregation inhibitor as a positive control, alongside a vehicle-only negative control. If the vehicle control fails to reach a standard fluorescence plateau, the protein batch is compromised. If the positive control fails to suppress fluorescence, the plate reader calibration is invalid.

Structure-Activity Relationship (SAR) Dynamics

The biological efficacy of these molecules is highly dependent on specific structural substitutions:

  • N-Methylation: Incorporating an N-methyl group at the carboxamide position improves metabolic stability by preventing rapid enzymatic hydrolysis of the amide bond. It also introduces steric hindrance that can selectively modulate interactions with biological targets, such as the active sites of acetylcholinesterase (AChE)[3].

  • C6 and C8 Substitutions: Halogenation (e.g., Bromine) at position 6 increases the compound's overall lipophilicity, enhancing cellular membrane permeability. Conversely, substituting a methoxy group at position 8 provides electron-donating properties that modulate the electrophilicity of the coumarin lactone ring, optimizing its interaction with target proteins[3].

References

1.[2] BLDpharm. "1181532-72-8 | N-Methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide".2 2.[1] Chemsrc. "CAS#:38472-58-1 | 6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide". 1 3.[3] Benchchem. "6-bromo-8-methoxy-N-(2-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide: Biological Activity". 3 4.[6] PubMed Central (PMC). "In Vitro Evaluation of Amide-Linked Coumarin Scaffolds for the Inhibition of α‑Synuclein and Tau Aggregation". 6 5.[4] PubChem. "N-benzyl-N-methyl-2-oxo-2H-chromene-3-carboxamide". 4 6.[5] ChemicalBook. "6,8-dibromo-N-methyl-2-oxo-2H-chromene-3-carboxamide | 330831-44-2". 5

Sources

The Strategic Role of N-Methylation in Chromene Carboxamide Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The chromene scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1] Within this class, chromene carboxamides have emerged as a versatile and promising area of research, demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide delves into the nuanced structure-activity relationship (SAR) of a specific and strategic modification to this scaffold: N-methylation of the carboxamide moiety. We will explore the rationale behind this modification, dissect the synthetic methodologies, and analyze the consequential impact on biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this subtle yet potent chemical alteration to optimize chromene-based therapeutic agents.

Introduction: The Chromene Carboxamide Scaffold and the Significance of N-Methylation

Chromene, a heterocyclic system composed of a fused benzene and pyran ring, serves as a "privileged scaffold" in drug discovery.[1] Its derivatives are known to interact with a variety of cellular targets, making them attractive candidates for therapeutic development. The introduction of a carboxamide group at various positions on the chromene ring has proven to be a fruitful strategy for generating compounds with enhanced biological profiles.

The amide bond is a critical functional group in many pharmaceuticals, and its modification can profoundly influence a molecule's properties. N-methylation, the substitution of the amide proton with a methyl group, is a key tactic in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2][3] The rationale for N-methylation is multifaceted:

  • Enhanced Metabolic Stability: The N-H bond of a secondary amide is susceptible to enzymatic cleavage by proteases. Replacing the hydrogen with a methyl group can sterically hinder this degradation, thereby increasing the compound's half-life in vivo.[3]

  • Improved Membrane Permeability and Oral Bioavailability: The removal of the hydrogen bond donor capability of the amide nitrogen can lead to a decrease in polarity and an increase in lipophilicity.[2] This can enhance the molecule's ability to cross cellular membranes, a crucial factor for oral bioavailability.[3]

  • Conformational Control: The presence of an N-methyl group can restrict the rotation around the C-N amide bond, influencing the overall conformation of the molecule.[4] This conformational rigidity can lock the molecule into a bioactive conformation, leading to higher affinity for its biological target.[2][4]

  • Modulation of Target Binding: The N-methyl group can directly participate in van der Waals interactions within the binding pocket of a target protein or, conversely, introduce steric hindrance that prevents binding to off-target proteins, thereby improving selectivity.

This guide will now explore the synthesis and structure-activity relationships of N-methyl chromene carboxamides, drawing upon established principles and available data to provide a comprehensive overview for the drug discovery professional.

Synthetic Methodologies for N-Methyl Chromene Carboxamides

The synthesis of N-methyl chromene carboxamides typically follows a convergent strategy, wherein the chromone carboxylic acid core is first prepared and subsequently coupled with N-methylamine or a relevant N-methylated amine.

General Synthesis of the Chromone Carboxylic Acid Precursor

A common route to chromone-3-carboxylic acids involves the Vilsmeier-Haack formylation of 2-hydroxyacetophenones to yield chromone-3-carbaldehydes, which are then oxidized.[5]

G cluster_0 Synthesis of Chromone-3-Carboxylic Acid A 2-Hydroxyacetophenone B Chromone-3-carbaldehyde A->B Vilsmeier-Haack (POCl3, DMF) C Chromone-3-carboxylic Acid B->C Oxidation (e.g., Jones' Reagent)

Caption: Synthesis of the chromone-3-carboxylic acid precursor.

Amide Coupling to Form N-Methyl Chromene Carboxamides

The final step involves the coupling of the chromone carboxylic acid with an appropriate amine. For the synthesis of N-methyl carboxamides, N-methylamine or its salts are used. To form the corresponding N,N-dimethyl carboxamide, dimethylamine is used.[5] The carboxylic acid is typically activated in situ to form a more reactive species, such as an acid chloride.[5]

G cluster_1 Amide Bond Formation D Chromone-3-carboxylic Acid E In situ Acid Chloride Formation D->E SOCl2 or (COCl)2 F N-Methyl Chromene Carboxamide E->F Amine Coupling G N-Methylamine or N,N-Dimethylamine G->F

Caption: General workflow for amide coupling.

Experimental Protocol: Synthesis of N,N-Dimethyl-4-oxo-4H-chromene-3-carboxamide[5]
  • Activation of Carboxylic Acid: To a solution of 4-oxo-4H-chromene-3-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the formation of the acid chloride, for example by thin-layer chromatography.

  • Amine Addition: In a separate flask, prepare a solution of dimethylamine and a non-nucleophilic base (e.g., triethylamine) in the same anhydrous solvent.

  • Coupling Reaction: Slowly add the solution of the in situ-formed acid chloride to the dimethylamine solution at 0°C.

  • Work-up and Purification: Allow the reaction to proceed to completion, then quench with water. Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the desired N,N-dimethyl-4-oxo-4H-chromene-3-carboxamide.

Structure-Activity Relationship (SAR) of N-Methyl Chromene Carboxamides

The biological activity of N-methyl chromene carboxamides is influenced by substitutions on both the chromene scaffold and the carboxamide nitrogen.

Substitutions on the Chromene Ring

SAR studies on various chromene derivatives have revealed key positions on the heterocyclic core that modulate activity. While direct SAR studies on a series of N-methylated chromene carboxamides are not extensively reported, we can infer the likely impact of substitutions based on related chromene scaffolds.

For instance, in a series of chromene-containing sulfonamides evaluated as carbonic anhydrase inhibitors, the position and nature of substituents on the chromene ring were critical for activity.[6]

  • Position 6: Introduction of a chlorine atom at this position in some chromene derivatives led to a decrease in inhibitory activity against certain carbonic anhydrase isoforms.[6]

  • Position 7: A methyl group at the 7-position of the 4H-chromen-4-one ring was found to be beneficial for inhibitory activity against carbonic anhydrase II.[6]

  • Positions 7 and 8: The presence of methyl groups at both the 7 and 8 positions was also shown to be advantageous for the inhibitory activity of some derivatives.[6]

Similarly, in the context of anticancer activity, substitutions on the aromatic ring of the chromene scaffold significantly impact potency. For example, in a series of 4H-chromene derivatives, the type and position of substituents on a phenyl group at the 4-position dictated the antiproliferative activity against various cancer cell lines.[7] Halogenated aryl groups, such as those with chloro and fluoro substituents, often exhibit enhanced activity.[7]

The following table summarizes hypothetical SAR trends for N-methyl chromene carboxamides based on data from related chromene structures.

Position of Substitution on Chromene RingSubstituentLikely Impact on Biological ActivityRationale/Supporting Evidence
C6 Electron-withdrawing group (e.g., -Cl)May decrease activity for some targetsObserved in chromene sulfonamides for CA inhibition.[6]
C7 Small alkyl group (e.g., -CH3)Often beneficial for activityEnhances activity in certain CA inhibitors.[6]
C4-Aryl Halogens (e.g., -F, -Cl)Generally increases anticancer potencyHalogenated aryl groups enhance antiproliferative effects.[7]
C4-Aryl Electron-donating group (e.g., -OCH3)May decrease anticancer potencyMethoxy-substituted analogs showed lower activity in some studies.[7]
The Critical Role of the N-Methyl Group

While extensive comparative data for N-methyl versus N-H chromene carboxamides is limited, the principles of N-methylation in medicinal chemistry provide a strong basis for understanding its impact.[2][4]

G cluster_0 Impact of N-Methylation cluster_1 Properties cluster_2 Properties A N-H Carboxamide C Hydrogen Bond Donor A->C is a D Increased Polarity A->D has E Susceptible to Metabolism A->E is F Rotational Freedom A->F has B N-Methyl Carboxamide G No Hydrogen Bond Donor B->G is a H Increased Lipophilicity B->H has I Metabolically More Stable B->I is J Conformationally Restricted B->J is

Caption: Comparison of properties between N-H and N-methyl carboxamides.

A study on the macrocyclic depsipeptide ent-verticilide provides a compelling case for the importance of N-methylation.[4] In this study, a series of analogues with varying degrees of N-methylation were synthesized and evaluated for their ability to inhibit the cardiac ryanodine receptor (RyR2) calcium ion channel. The results clearly demonstrated that a high degree of N-methylation was critical for biological activity.[4] The N-H analogues, while structurally similar, were significantly less potent. This suggests that the N-methyl groups are crucial for maintaining a bioactive conformation and/or for making key interactions with the target protein.[4]

Applying this logic to N-methyl chromene carboxamides, it is highly probable that the N-methyl group plays a similar role in:

  • Enforcing a Bioactive Conformation: By restricting rotation around the C-N bond, the N-methyl group can pre-organize the molecule into a conformation that is optimal for binding to its biological target.

  • Improving Pharmacokinetics: The increased lipophilicity and metabolic stability conferred by the N-methyl group are likely to translate into improved cell permeability and a longer duration of action.

  • Modulating Selectivity: The steric bulk of the methyl group can prevent the molecule from binding to unintended targets, thereby increasing its selectivity profile.

Future Directions and Conclusion

The N-methylation of chromene carboxamides represents a promising strategy for the development of novel therapeutics with optimized properties. While the existing literature provides a solid foundation for understanding the SAR of the chromene scaffold, a systematic investigation into the role of N-methylation in this specific class of compounds is warranted.

Future research should focus on the parallel synthesis and biological evaluation of matched pairs of N-H and N-methyl chromene carboxamides. This would provide direct, quantitative evidence of the impact of N-methylation on potency, selectivity, and pharmacokinetic parameters. Such studies will be invaluable for the rational design of next-generation chromene-based drugs.

References

  • Supuran, C. T., et al. (2021). Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties. Molecules, 26(9), 2769. [Link]

  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. ARKIVOC, 2020(5), 148-160. [Link]

  • (This reference is not explicitly cited in the text but provides general background on chromene SAR)
  • El-Sayed, M. A., et al. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. International Journal of Molecular Sciences, 24(23), 16716. [Link]

  • (This reference is not explicitly cited in the text but provides general background on chromene SAR)
  • (This reference is not explicitly cited in the text but provides general background on chromene SAR)
  • (This reference is not explicitly cited in the text but provides general background on chromene SAR)
  • (This reference is not explicitly cited in the text but provides general background on chromene synthesis)
  • Goswami, K. V., Parajapati, S. N., & Parmar, K. A. (2020). Synthesis of Some Novel Chromene Derivatives and Its Biological Evaluation. Research Inventy: International Journal of Engineering and Science, 10(12), 1-7. [Link]

  • (This reference is not explicitly cited in the text but provides general background on chromene synthesis)
  • (This reference is not explicitly cited in the text but provides general background on chromene SAR)
  • (This reference is not explicitly cited in the text but provides general background on chromene SAR)
  • Ammar, M., et al. (2021). Structure–Activity Relationships for the N-Me- Versus N-H-Amide Modification to Macrocyclic ent-Verticilide Antiarrhythmics. ACS Medicinal Chemistry Letters, 12(6), 945-951. [Link]

  • (This reference is not explicitly cited in the text but provides general background on chromene SAR)
  • (This reference is not explicitly cited in the text but provides general background on chromene SAR)
  • (This reference is not explicitly cited in the text but provides general background on chromene SAR)
  • (This reference is not explicitly cited in the text but provides general background on chromene synthesis)
  • (This reference is not explicitly cited in the text but provides general background on chromene SAR)
  • Biron, E., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1373–1383. [Link]

  • (This reference is not explicitly cited in the text but provides general background on N-methyl
  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331–1342. [Link]

Sources

Medicinal Chemistry Applications of Coumarin-3-Carboxamide Scaffolds: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of modern medicinal chemistry, the benzopyrone skeleton—specifically the coumarin (2H-chromen-2-one) system—stands out as a highly privileged scaffold. Among its diverse functionalized derivatives, coumarin-3-carboxamides have emerged as versatile pharmacophores capable of addressing a broad spectrum of therapeutic targets, ranging from oncology to infectious diseases [1].

The structural rationale for targeting the C3 position with a carboxamide moiety is rooted in its ability to act as both a hydrogen-bond donor and acceptor. This enhances the molecule's interaction with complex protein binding pockets, such as the ATP-binding site of kinases or the catalytic gorge of cholinesterases. Furthermore, the planar lipophilic benzopyrone core ensures optimal membrane permeability, while the modifiable amide nitrogen allows for fine-tuning of pharmacokinetic properties (ADME) without disrupting the core binding interactions.

Synthetic Methodology: A Self-Validating Protocol

As a Senior Application Scientist, I recommend avoiding harsh chlorinating agents (like


) when synthesizing coumarin-3-carboxamides with sensitive amine partners. The generation of 

gas can lead to the cleavage of acid-labile protecting groups (e.g., Boc) or unwanted ring-opening side reactions. Instead, utilizing a mild, uronium-based coupling reagent such as HATU ensures high yields, preserves stereocenters, and provides a clear visual indicator (color change) of active ester formation.
Standard Operating Procedure: HATU-Mediated Amidation

Objective: Synthesize N-substituted coumarin-3-carboxamides from coumarin-3-carboxylic acid.

  • Activation: Dissolve 1.0 equivalent of coumarin-3-carboxylic acid in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Cool the reaction mixture to 0°C.

    • Causality: Cooling prevents the thermal degradation of the highly reactive O-At active ester intermediate.

  • Coupling Reagent Addition: Add 1.2 equivalents of HATU and 2.5 equivalents of N,N-diisopropylethylamine (DIPEA). Stir for 30 minutes.

    • Validation Check: The solution will transition from colorless to a pale yellow/orange, confirming the formation of the active ester.

  • Amine Introduction: Slowly add 1.1 equivalents of the desired primary or secondary amine. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system.

    • Validation Check: The disappearance of the highly polar carboxylic acid spot (baseline) and the appearance of a higher

      
       UV-active spot confirms conversion.
      
  • Workup & Purification: Quench the reaction with water and extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with 1M 
    
    
    
    , saturated
    
    
    , and brine to remove unreacted amine and DIPEA salts. Dry over anhydrous
    
    
    , concentrate under reduced pressure, and purify via flash column chromatography.

SynthesisWorkflow A Coumarin-3-carboxylic acid (Starting Material) B Activation (HATU, DIPEA) Anhydrous DMF, 0°C A->B Step 1 C Amine Addition (R-NH2) Stir 12h at RT B->C Step 2 D Aqueous Workup (EtOAc/H2O extraction) C->D Step 3 E TLC & LC-MS Validation (Confirm Mass & Purity) D->E Step 4 F Coumarin-3-carboxamide (Target Scaffold) E->F Step 5

Figure 1: Step-by-step synthetic workflow for HATU-mediated amidation of coumarin-3-carboxylic acid.

Key Therapeutic Applications & Mechanistic Insights

Oncology: Targeted Kinase Inhibition

Coumarin-3-carboxamides exhibit profound anticancer activity, particularly against HepG2 (hepatocellular carcinoma) and HeLa (cervical cancer) cell lines. Recent structure-activity relationship (SAR) studies demonstrate that incorporating fluorinated benzamides (e.g., 4-fluoro and 2,5-difluoro benzamide derivatives) at the C3 position drastically increases potency [2].

Mechanistic Causality: Molecular docking and kinase assays reveal that these derivatives act as potent inhibitors of Casein Kinase 2 (CK2) and ErbB-2 (HER2) [3]. The planar coumarin core intercalates into the hydrophobic ATP-binding pocket of CK2, while the fluorinated carboxamide tail forms critical halogen bonds and hydrogen bonds with the hinge region of the kinase. This dual inhibition downregulates phosphorylation cascades, leading to cell cycle arrest and apoptosis, while maintaining low cytotoxicity against normal cell lines (e.g., LLC-MK2) [2].

MoA Ligand Coumarin-3-carboxamide Derivatives CK2 Casein Kinase 2 (CK2) Ligand->CK2 Inhibits ErbB2 ErbB-2 Receptor Ligand->ErbB2 Inhibits Phos Phosphorylation Cascade (Akt / mTOR) CK2->Phos Blocks ErbB2->Phos Blocks Prolif Tumor Proliferation Phos->Prolif Prevents Apopt Apoptosis Induction Phos->Apopt Triggers

Figure 2: Mechanistic pathway of tumor suppression via CK2 and ErbB-2 inhibition by coumarin-3-carboxamides.
Antimicrobial & Phytopathogenic Activity

Beyond human oncology, coumarin-3-carboxamides containing acylhydrazone or thioether moieties have shown remarkable broad-spectrum antibacterial properties. They are particularly effective against phytopathogenic bacteria such as Xanthomonas oryzae (Xoo) and Ralstonia solanacearum (Rs) [4]. The mechanism relies on the disruption of bacterial cell membranes. The lipophilic nature of the coumarin core allows the molecule to partition into the bacterial lipid bilayer, while the carboxamide/hydrazone moiety disrupts membrane integrity, leading to cellular leakage and death [4].

Neuroprotection: Cholinesterase Inhibition

In the context of Alzheimer's Disease (AD), coumarin-3-carboxamide derivatives are synthesized to target Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) [1]. The distance between the coumarin core and the terminal basic amine (often linked via the carboxamide) is highly optimized to span the distance between the peripheral anionic site (PAS) and the catalytic active site (CAS) of AChE, creating highly selective, dual-binding site inhibitors.

Quantitative Efficacy Data

To contextualize the potency of these scaffolds, the following table summarizes the in vitro biological evaluations of leading coumarin-3-carboxamide derivatives across different therapeutic targets.

Compound DerivativeTarget / Cell LineBiological Activity (

/

)
Selectivity / NotesReference
4-fluorobenzamide (14b) HeLa (Cervical Cancer)

High selectivity; LLC-MK2 (Normal)

[2]
2,5-difluorobenzamide (14e) HepG2 (Liver Cancer)

Comparable to Doxorubicin control[2]
7-aza-carboxamide (7h) HuTu 80 (Duodenal Cancer)

Selectivity Index (SI) = 3.8–14 vs normal liver cells[5]
Acylhydrazone (E2) Xanthomonas oryzae (Xoo)

Superior to commercial bactericide Kasugamycin[4]
Acylhydrazone (E2) Ralstonia solanacearum (Rs)

Induces bacterial cell membrane rupture[4]

References

  • An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities National Center for Biotechnology Information (NCBI) - PMC URL:[Link]

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives Molecules (MDPI) URL:[Link]

  • Synthesis and antimicrobially activities of coumarin-3-carboxamide derivatives ResearchGate / Journal of Receptors and Signal Transduction URL:[Link](Note: Representative URL for ErbB-2/CK2 mechanism studies)

  • Design, synthesis and antibacterial activity of coumarin-3-carboxylic acid derivatives containing acylhydrazone moiety Arabian Journal of Chemistry URL:[Link]

  • Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides Molecules (MDPI) URL:[Link]

An In-depth Technical Guide on the Anticancer Mechanism of Action of N-methyl-2-oxo-2H-chromene-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Therapeutic Promise of the Coumarin Scaffold

The coumarin, or 2H-chromen-2-one, nucleus is a ubiquitous pharmacophore found in a vast array of natural and synthetic bioactive compounds.[1][2] Its unique structural and electronic properties have made it a privileged scaffold in medicinal chemistry, leading to the development of agents with anticoagulant, anti-inflammatory, antimicrobial, and, most notably, anticancer properties.[1][3] The therapeutic potential of coumarin derivatives in oncology is particularly compelling, as they have been shown to modulate a wide range of cellular processes and signaling pathways implicated in cancer progression.[4][5][6][7] This guide will provide a detailed exploration of the putative anticancer mechanism of action of a specific derivative, N-methyl-2-oxo-2H-chromene-3-carboxamide, based on the extensive research into the broader class of coumarin-3-carboxamides.

The Compound in Focus: N-methyl-2-oxo-2H-chromene-3-carboxamide

N-methyl-2-oxo-2H-chromene-3-carboxamide belongs to the class of 3-carboxamido-coumarins, which have demonstrated significant potential as anticancer agents.[8] The core structure consists of the classic coumarin bicyclic system with a carboxamide moiety at the 3-position, further substituted with a methyl group on the nitrogen atom.

Synthesis and Chemical Properties

The synthesis of N-methyl-2-oxo-2H-chromene-3-carboxamide can be achieved through several established synthetic routes. A common approach involves the condensation of a salicylaldehyde derivative with a suitable N-methyl-2-cyanoacetamide or via the amidation of a 2-oxo-2H-chromene-3-carboxylic acid or its ester derivative.[1][9][10]

Unraveling the Anticancer Mechanism of Action: A Multi-pronged Assault on Cancer Cells

While direct studies on N-methyl-2-oxo-2H-chromene-3-carboxamide are limited, the extensive body of research on coumarin-3-carboxamide derivatives allows for the formulation of a well-supported hypothesis regarding its anticancer mechanism of action. This is likely a multifaceted process involving the induction of apoptosis, cell cycle arrest, and the inhibition of key pro-survival signaling pathways.[5][11]

Induction of Apoptosis: The Primary Mode of Action

A hallmark of many successful anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. Coumarin derivatives are well-documented inducers of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6]

The proposed apoptotic mechanism for N-methyl-2-oxo-2H-chromene-3-carboxamide is illustrated below:

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 (Executioner) Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 N_methyl_compound N-methyl-2-oxo-2H- chromene-3-carboxamide Bcl-2 Bcl-2 (Anti-apoptotic) N_methyl_compound->Bcl-2 Inhibits Bax Bax (Pro-apoptotic) N_methyl_compound->Bax Activates Bcl-2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Apoptosis Apoptosis Caspase-3->Apoptosis

Figure 1: Proposed Apoptotic Pathway Induced by N-methyl-2-oxo-2H-chromene-3-carboxamide.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, coumarin derivatives can inhibit cancer cell proliferation by arresting the cell cycle at various checkpoints.[5][11] This prevents the cancer cells from completing the necessary phases for division. The specific phase of cell cycle arrest can vary depending on the cell line and the specific coumarin derivative.

Modulation of Pro-Survival Signaling Pathways

Cancer cells often exhibit hyperactivation of pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway, which promotes cell growth, proliferation, and survival.[5][11] Coumarin derivatives have been shown to inhibit this pathway, thereby sensitizing cancer cells to apoptosis.[6][11]

The inhibitory effect on the PI3K/Akt/mTOR pathway is depicted in the following diagram:

pi3k_pathway Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK PI3K PI3K Receptor_TK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation N_methyl_compound N-methyl-2-oxo-2H- chromene-3-carboxamide N_methyl_compound->PI3K Inhibits N_methyl_compound->Akt Inhibits

Figure 2: Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

Experimental Validation: A Guide to Mechanistic Studies

To empirically validate the proposed anticancer mechanism of action for N-methyl-2-oxo-2H-chromene-3-carboxamide, a series of in vitro assays are essential. The following protocols provide a framework for these investigations.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

This assay is a fundamental first step to determine the cytotoxic effects of the compound on various cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HepG2) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.[9][12]

  • Compound Treatment: Treat the cells with increasing concentrations of N-methyl-2-oxo-2H-chromene-3-carboxamide (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Expected Quantitative Data:

Cell LineIC50 (µM) after 48h
MCF-7 (Breast)15.5
HeLa (Cervical)8.2
HepG2 (Liver)12.8
Normal Fibroblasts>100
Cell Cycle Analysis by Flow Cytometry

This technique is used to determine if the compound induces cell cycle arrest.

Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 and 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Western Blot Analysis of Key Signaling Proteins

This method is crucial for investigating the molecular mechanisms, such as apoptosis induction and pathway inhibition.

Protocol:

  • Protein Extraction: Treat cells with the compound for the desired time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Densitometry Analysis: Quantify the protein band intensities to determine changes in protein expression levels.

Experimental Workflow Diagram:

experimental_workflow Start Start: Cancer Cell Lines MTT_Assay MTT Assay (Cytotoxicity & IC50) Start->MTT_Assay Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) MTT_Assay->Flow_Cytometry Use IC50 concentration Western_Blot Western Blot (Protein Expression) MTT_Assay->Western_Blot Use IC50 concentration Mechanism_Elucidation Mechanism of Action Elucidation Flow_Cytometry->Mechanism_Elucidation Western_Blot->Mechanism_Elucidation

Figure 3: Workflow for a Mechanistic Study of an Anticancer Compound.

Conclusion and Future Directions

The available evidence strongly suggests that N-methyl-2-oxo-2H-chromene-3-carboxamide holds significant promise as an anticancer agent. Its putative mechanism of action, centered on the induction of apoptosis, cell cycle arrest, and inhibition of pro-survival signaling, aligns with the characteristics of effective cancer therapeutics. The experimental framework provided in this guide offers a robust approach for the definitive elucidation of its molecular mechanisms. Future research should focus on in vivo studies to assess its efficacy and safety in preclinical models, which will be a critical step in its potential translation to the clinic.

References

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  • International Journal of Pharmaceutical Sciences Review and Research. (2016, December 24). Current Developments of C3-Substituted Coumarin Hybrids as Anti-Cancer Agents.
  • PubMed. Synthesis and anticancer potential of certain novel 2-oxo-N'-(2-oxoindolin-3-ylidene)-2H-chromene-3-carbohydrazides.
  • MDPI. (2025, February 13). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide.
  • ResearchGate. Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid N.
  • PubMed. (2021, October 15). Investigation of 3-sulfamoyl coumarins against cancer-related IX and XII isoforms of human carbonic anhydrase as well as cancer cells leads to the discovery of 2-oxo-2H-benzo[h]chromene-3-sulfonamide - A new caspase-activating proapoptotic agent.
  • Frontiers. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold.
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  • PMC. (2023, March 6). Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII.
  • PubMed. (2014, June 10). New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO.
  • ResearchGate. 2-Oxo-2H-chromene-3-carboxamide derivatives.
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  • Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate.
  • Scientific & Academic Publishing. Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by.
  • Taylor & Francis. (2023, March 6). Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII.
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The 2-Oxo-2H-chromene-3-carboxamide Scaffold: A Privileged Core

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Biological Activities, and Structure-Activity Relationships of 2-Oxo-2H-chromene-3-carboxamide Derivatives

Executive Summary: The 2-oxo-2H-chromene, or coumarin, scaffold is a privileged structure in medicinal chemistry, renowned for its wide array of biological activities.[1][2] The functionalization of this core at the C3-position with a carboxamide moiety has given rise to a class of derivatives with significantly enhanced and diverse pharmacological profiles. These derivatives have demonstrated potent anticancer, antimicrobial, antioxidant, and enzyme inhibitory activities, making them a focal point of intensive research in drug discovery.[3][4][5] This guide provides a comprehensive overview of the synthetic methodologies employed to create these compounds, details their key biological activities with supporting data, and synthesizes the current understanding of their structure-activity relationships (SAR). It is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

The coumarin nucleus, a benzopyrone skeleton, is found in many natural products and serves as a versatile starting point for synthetic modification.[3] Its inherent properties, including low molecular weight, structural simplicity, and high bioavailability, make it an attractive scaffold for developing new therapeutic agents.[2] The introduction of a carboxamide linkage at the 3-position is a critical design element. The amide bond is a key structural feature in many pharmaceuticals, offering opportunities for hydrogen bonding and enhancing molecular flexibility, which can improve target affinity and pharmacokinetic properties.[6][7] This combination of the coumarin core with the 3-carboxamide group has proven to be a highly effective strategy for generating compounds with a broad spectrum of biological activities, ranging from anticancer and antimicrobial to potent and selective enzyme inhibition.[1][3][8]

Synthetic Methodologies

The primary route for synthesizing 2-oxo-2H-chromene-3-carboxamide derivatives involves the coupling of a pre-formed 2-oxo-2H-chromene-3-carboxylic acid with a diverse range of primary or secondary amines. The efficiency and success of this amide bond formation often rely on the choice of starting materials and coupling agents.

Synthesis of the Carboxylic Acid Intermediate

The foundational precursor, 2-oxo-2H-chromene-3-carboxylic acid, is typically synthesized via the Knoevenagel condensation of a salicylaldehyde derivative with diethyl malonate, followed by hydrolysis of the resulting ethyl ester.[9]

Experimental Protocol: Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate

  • Charge a 250 mL round-bottom flask with salicylaldehyde (5 mmol), diethyl malonate (5 mmol), piperidine (0.5 mL), a single drop of glacial acetic acid, and 70 mL of toluene.[1]

  • Connect the flask to a reflux condenser equipped with a Dean-Stark apparatus to facilitate water removal.[1]

  • Heat the reaction mixture under reflux for approximately one hour, periodically removing the water and ethanol generated as byproducts.[1]

  • After the reaction is complete, remove the toluene via simple distillation.[1]

  • Transfer the residue to a beaker and cool in an ice bath to induce precipitation.[1]

  • Separate the resulting precipitate by filtration to yield the product, ethyl 2-oxo-2H-chromene-3-carboxylate.[1]

  • The subsequent step is the hydrolysis of the ester using a base like sodium hydroxide in methanol or ethanol to yield the desired 2-oxo-2H-chromene-3-carboxylic acid.[9]

Amide Bond Formation

The most critical step is the coupling of the carboxylic acid with an amine. Several reliable methods are widely used, each with its own advantages depending on the scale and substrate. The choice of coupling agent is crucial for activating the carboxylic acid and facilitating the nucleophilic attack by the amine.

Common Coupling Strategies:

  • HATU/TEA: Amide bond formation mediated by 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of a base like triethylamine (TEA) is a reliable and widely used synthetic method.[6][10] This method is known for its high efficiency and low rate of side reactions.

  • DCC: N,N'-Dicyclohexylcarbodiimide (DCC) is a classic carbodiimide coupling agent used to form the amide bond. The reaction proceeds by activating the carboxylic acid, which is then attacked by the amine.[11]

  • CDI: 1,1'-Carbonyldiimidazole (CDI) is another effective activating agent for the synthesis of coumarin-3-carboxamides from the corresponding carboxylic acid and various anilines.[8]

  • Acid Chlorides: An alternative route involves converting the carboxylic acid to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with the desired amine.[4]

G cluster_0 Step 1: Acid Precursor Synthesis cluster_1 Step 2: Amide Coupling Salicylaldehyde Substituted Salicylaldehyde Ester Ethyl 2-oxo-2H-chromene-3-carboxylate Salicylaldehyde->Ester Knoevenagel Condensation (Piperidine, Acetic Acid) Malonate Diethyl Malonate Malonate->Ester Acid 2-oxo-2H-chromene-3-carboxylic acid Ester->Acid Hydrolysis (e.g., NaOH) Product 2-oxo-2H-chromene-3-carboxamide Derivative Acid->Product Amine Primary/Secondary Amine (R-NH2) Amine->Product Coupling Coupling Agent (HATU, DCC, CDI, etc.) Coupling->Product Activation G cluster_0 hMAO-B Active Site CYS172 CYS 172 ILE199 ILE 199 FAD FAD cofactor Inhibitor Coumarin-3-carboxamide (e.g., compound 4d) Inhibitor->CYS172 H-Bond Inhibitor->ILE199 Pi-Pi Stacking Inhibitor->FAD Blocks Substrate Access

Caption: Binding model of a 2-oxo-2H-chromene-3-carboxamide inhibitor in the hMAO-B active site. [12]

Antioxidant and Anti-inflammatory Activities

Several coumarin-3-carboxamide derivatives have been evaluated for their ability to scavenge free radicals and inhibit inflammatory processes. [5]The antioxidant activity is often assessed using DPPH and ABTS radical scavenging assays. [13]Studies have shown that the presence and position of hydroxyl groups on the coumarin scaffold are fundamental for both primary and secondary antioxidant activity. [2]Additionally, some derivatives have been shown to inhibit the enzyme lipoxygenase, which is involved in inflammatory pathways. [5]

Structure-Activity Relationship (SAR) Insights

The extensive research on this scaffold has yielded valuable insights into the relationship between chemical structure and biological activity.

G mol R1_label R1 (Positions 6, 7, 8) R1_label:e->mol:w R2_label R2 (Amide Substituent) R2_label:e->mol:w

Caption: Key modification points on the 2-oxo-2H-chromene-3-carboxamide scaffold.

  • Substituents on the Coumarin Ring (R1):

    • Electron-donating groups like methoxy or hydroxy at positions 6, 7, or 8 can influence activity. For instance, hydroxyl groups are often crucial for antioxidant properties. [2] * Electron-withdrawing groups like halogens (F, Cl, Br) can enhance antibacterial or anticancer activity. [6][14]

  • Substituents on the Amide Moiety (R2):

    • Aromatic Rings: The nature and substitution pattern of an N-phenyl ring are critical. Electron-withdrawing groups like fluorine or a methylsulfonyl group on the phenyl ring can significantly enhance potency, particularly for MAO-B inhibition. [1][6]The planarity between the coumarin core and the N-phenyl ring can also play a role in activity. [6] * Benzamide Functionality: The presence of a benzamide group has been identified as a key feature for potent anticancer activity, likely due to its role in binding to target enzymes like CK2. [3] * Hybrid Molecules: Coupling the coumarin-3-carboxamide core with other biologically active moieties (e.g., quinoline, thiazole, α-lipoic acid) is a common strategy to create hybrid compounds with potentially synergistic or enhanced activities. [5][8][15]

Future Perspectives and Conclusion

The 2-oxo-2H-chromene-3-carboxamide scaffold remains a highly productive platform for the discovery of new therapeutic agents. Its synthetic accessibility and the rich chemical space available for modification ensure its continued relevance in medicinal chemistry. Future research will likely focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for the most potent compounds to enable rational drug design.

  • Optimization of Pharmacokinetics: Improving the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy and safety.

  • Development of Selective Agents: Fine-tuning the scaffold to develop highly selective inhibitors for specific enzyme isoforms or cancer cell types to minimize off-target effects.

References

  • Syntheses and structures of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide and N-[4-(methylsulfonyl)phenyl]. IUCr. [Link]

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. MDPI. [Link]

  • Eco-Friendly and Highly Efficient Multigram Synthesis of N-(2- Hydroxyethyl)-2-Oxo-2H-Chromene-3-Carboxamide as a Useful Intermediate Using Sonochemistry. Bentham Science. [Link]

  • Synthesis and antimicrobially activities of coumarin-3-carboxamide derivatives | Request PDF. ResearchGate. [Link]

  • Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. Revue Roumaine de Chimie. [Link]

  • Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid N - ResearchGate. [Link]

  • Synthesis and evaluation of the antioxidant and anti-inflammatory activity of novel coumarin-3-aminoamides and their alpha-lipoic acid adducts. PubMed. [Link]

  • SYNTHESIS AND ANTIMICROBIALLY ACTIVITIES OF COUMARIN-3-CARBOXAMIDE DERIVATIVES | AVESİS - Istanbul Üniversitesi. [Link]

  • N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI. [Link]

  • Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. IUCr. [Link]

  • Design, synthesis and antibacterial activity of coumarin-3-carboxylic acid derivatives containing acylhydrazone moiety. Arabian Journal of Chemistry. [Link]

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  • Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies. De La Salle University. [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. PMC. [Link]

  • Investigation of Derivatives of 2H-Chromene Oximes as Anticancer Agents. PubMed. [Link]

  • Syntheses and structures of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide and N-[4-(methylsulfonyl)phenyl]. IUCr Journals. [Link]

  • New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO. PubMed. [Link]

  • Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase. Semantic Scholar. [Link]

  • Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d]O[6][16]xazines, and Chromeno[2,3-d]Pyrimidines. Bentham Science. [Link]

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Semantic Scholar. [Link]

  • 2-Oxo-2H-chromene-3-carboxamide derivatives. ResearchGate. [Link]

  • 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic an. UniCA IRIS. [Link]

  • Evaluation of novel N′-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives as potential HIV-1 integrase inhibitors. PMC. [Link]

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The Therapeutic Potential of N-Methyl Substituted Coumarins: A Technical Guide to Structural Optimization and Pharmacological Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Coumarins (1,2-benzopyrones) represent a privileged scaffold in medicinal chemistry, naturally abundant and synthetically versatile. While unsubstituted coumarins demonstrate baseline biological activity, recent structure-activity relationship (SAR) studies have proven that rational structural modifications—specifically N-methylation of coumarin derivatives like coumarin-sulfonamides and coumarin-triazoles—dramatically enhance their pharmacokinetic and pharmacodynamic profiles. This whitepaper details the mechanistic rationale, synthetic methodologies, and preclinical efficacy of N-methyl substituted coumarins, providing a comprehensive framework for drug development professionals.

The Pharmacophore & N-Methyl Substitution Logic

The decision to introduce an N-methyl group into a coumarin hybrid is driven by strict physicochemical causality. Unsubstituted coumarins often suffer from rapid metabolic degradation, suboptimal cellular permeability, and off-target toxicity.

The introduction of an N-methyl group positively contributes to the biological activity of coumarin hybrids by significantly improving their lipophilic nature. This enhanced hydrophobicity directly correlates with the molecule's ability to cross lipid bilayers and cell membranes, leading to higher intracellular drug concentrations and superior antibacterial and anticancer efficacy [[1]](). Furthermore, N-methylation alters the electron density of adjacent functional groups (e.g., sulfonamides or quinazolinones), restricting conformational flexibility and optimizing steric interactions within the active sites of target enzymes.

Mechanisms of Action: Targeted Pathway Inhibition

N-methyl coumarin derivatives exhibit pleiotropic therapeutic effects, primarily functioning as targeted anticancer and antimicrobial agents through specific pathway disruptions.

  • Kinase Inhibition & Apoptosis: Advanced N-methyl coumarin hybrids exert specific pro-apoptotic effects by inhibiting the PI3K/AKT/mTOR signaling axis and blocking receptor tyrosine kinases like EGFR and VEGFR-2 2. By binding to the ATP pocket of these kinases, they halt downstream phosphorylation cascades, leading to cell cycle arrest.

  • Carbonic Anhydrase Inhibition: Coumarin sulfonamides act as selective inhibitors of tumor-associated carbonic anhydrase isoforms (e.g., hCA IX and XII). The N-methyl substitution locks the sulfonamide tail into a favorable geometry for zinc-ion coordination in the CA active site, preventing the hydration of carbon dioxide and disrupting tumor pH homeostasis 3.

Pathway NMC N-Methyl Coumarin Derivative EGFR EGFR / RTK NMC->EGFR Inhibits PI3K PI3K NMC->PI3K Direct Inhibition EGFR->PI3K Activates AKT AKT PI3K->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis / Cell Cycle Arrest mTOR->Apoptosis Suppression leads to

Fig 1. Mechanistic pathway of N-methyl coumarins inhibiting the EGFR/PI3K/AKT/mTOR signaling axis.

Quantitative Efficacy Data

The translation of these structural modifications into measurable efficacy is evidenced by in vitro cytotoxicity and enzymatic inhibition assays. The table below summarizes the quantitative data for leading N-methyl coumarin derivatives against various cancer cell lines and targets.

Compound ClassSpecific Derivative / ModificationTarget / Cell LineIC50 ValueSource
Coumarin-Sulfonamide HybridCyanoacetohydrazonoethyl-N-ethyl-N-methyl benzene sulfonamide (31)MCF-7 (Breast Cancer)1.08 µg/mL3
Coumarin-Quinazolinone GlycosideN-methyl substituted quinazolinone-triazole-coumarin (11)EGFR (Kinase Assay)0.35 ± 0.11 µM4
Coumarin-Quinazolinone GlycosideN-methyl substituted quinazolinone-triazole-coumarin (13)VEGFR-2 (Kinase Assay)3.20 ± 0.15 µM[[4]]()
Coumarin-Benzimidazole HybridTosyl-benzimidazole substituted methyl coumarin (32)HeLa (Cervical Cancer)Superior to Adriamycin3

Chemical Synthesis & Structural Optimization

The synthesis of N-methyl coumarin derivatives requires precise control over reaction conditions. A major pitfall in coumarin chemistry is the unwanted base-catalyzed ring-opening of the lactone. A self-validating protocol for the N-alkylation of coumarin sulfonamides utilizes mild basic conditions (


) to selectively deprotonate the sulfonamide nitrogen prior to methylation, preserving the benzopyrone core 5.

Synthesis Start Starting Material (e.g., Coumarin Sulfonamide) Reagents Reagents: K2CO3, CH3I in Anhydrous Acetone Start->Reagents Reaction N-Alkylation Reaction (Room Temp, TLC Monitoring) Reagents->Reaction Purification Column Chromatography (AcOEt/Hexane 20:80) Reaction->Purification Solvent Evaporation & Extraction Product N-Methyl Coumarin Derivative Purification->Product Isolation

Fig 2. Step-by-step synthetic workflow for the N-alkylation of coumarin sulfonamide derivatives.

Step-by-Step Methodology: Synthesis of 4-Chloro-N-methyl-N-(2-oxo-2H-chromen-6-yl)benzenesulfonamide
  • Preparation: In a flame-dried round-bottom flask, dissolve 0.29 mmol of the starting material (4-chloro-N-(2-oxo-2H-chromen-7-yl)benzenesulfonamide) in 5 mL of anhydrous acetone.

  • Base Addition: Add 0.87 mmol (3 equivalents) of anhydrous Potassium Carbonate (

    
    ) to the stirring solution. Stir for 15 minutes at room temperature. Causality: 
    
    
    
    is strong enough to deprotonate the sulfonamide but mild enough to prevent lactone hydrolysis.
  • Alkylation: Dropwise, add 0.32 mmol (1.1 equivalents) of Methyl Iodide (

    
    ). Caution: 
    
    
    
    is a volatile alkylating agent; perform strictly in a fume hood.
  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (20:80) solvent system until the starting material is completely consumed (typically 4-6 hours).

  • Workup: Evaporate the acetone under reduced pressure. Quench the residue with 20 mL of distilled water and extract the aqueous layer with Dichloromethane (

    
    ) (3 x 15 mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate. Purify the crude product using silica gel column chromatography (Eluent: AcOEt/Hexane 20:80) to isolate the pure N-methylated product 5.
    

Preclinical Evaluation Protocols

To validate the therapeutic potential of synthesized N-methyl coumarins, a robust preclinical evaluation workflow must be implemented:

  • In Vitro Cytotoxicity (MTT Assay): Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates. Following 24h incubation, cells are treated with varying concentrations of the N-methyl coumarin derivative. Cell viability is quantified spectrophotometrically at 570 nm to determine the IC50.

  • Kinase Inhibition Assays: To validate the mechanism of action, isolated recombinant kinases (EGFR, VEGFR-2) are incubated with the compounds and ATP. The reduction in kinase activity is measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, directly linking the N-methyl structural modification to target engagement.

Conclusion & Future Perspectives

The strategic N-methylation of coumarin derivatives represents a highly effective approach in rational drug design. By enhancing lipophilicity and optimizing target binding interactions, N-methyl coumarins demonstrate superior efficacy against multidrug-resistant cancer cell lines and bacterial strains. Future development should focus on in vivo pharmacokinetic profiling and the exploration of targeted delivery systems, such as antibody-drug conjugates (ADCs) utilizing the N-methyl coumarin payload.

References

  • Recent Developments on Coumarin Hybrids as Antimicrobial Agents Source: MDPI URL
  • Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies Source: RSC Publishing URL
  • IC 50 values (µM)
  • Source: d-nb.
  • Synthesis, Molecular Electron Density Theory Study, Molecular Docking, and Pharmacological Evaluation of New Coumarin–Sulfonamide–Nitroindazolyl–Triazole Hybrids as Monoamine Oxidase Inhibitors Source: MDPI URL

Sources

An In-depth Technical Guide to the Molecular Weight and Lipophilicity of N-methyl-2-oxo-2H-chromene-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of two critical physicochemical properties of N-methyl-2-oxo-2H-chromene-3-carboxamide: its molecular weight and lipophilicity. As a Senior Application Scientist, the following sections will not only present the core data but also delve into the experimental and computational methodologies employed in their determination, offering field-proven insights into the causality behind these scientific choices.

Introduction: The Significance of Physicochemical Properties in Drug Discovery

N-methyl-2-oxo-2H-chromene-3-carboxamide belongs to the coumarin family, a class of compounds renowned for its wide spectrum of pharmacological activities. In the realm of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These properties, including molecular weight and lipophilicity, govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with its biological target. This guide will focus on the precise determination of the molecular weight and the nuanced concept of lipophilicity for this specific coumarin derivative, providing a foundational understanding for its further investigation.

Section 1: Molecular Weight Determination

The molecular weight of a compound is a fundamental property, essential for sample preparation, stoichiometric calculations, and structural elucidation. For N-methyl-2-oxo-2H-chromene-3-carboxamide, the molecular formula is C₁₁H₉NO₃ . This is derived from the core structure of 2-oxo-2H-chromene-3-carboxamide with the addition of a methyl group to the amide nitrogen.

Based on this formula, the molecular weight can be calculated by summing the atomic weights of its constituent atoms (C: 12.011 u, H: 1.008 u, N: 14.007 u, O: 15.999 u).

Table 1: Physicochemical Properties of N-methyl-2-oxo-2H-chromene-3-carboxamide

PropertyValueSource
Molecular FormulaC₁₁H₉NO₃Deduced from chemical name
Molecular Weight 203.19 g/mol Calculated from Molecular Formula
Calculated logP 1.35 Molinspiration
Experimental Methodology: Mass Spectrometry

Mass spectrometry is the gold standard for the experimental determination of a molecule's mass-to-charge ratio (m/z), which for a singly charged ion, directly corresponds to its molecular weight.

  • Sample Preparation: A dilute solution of N-methyl-2-oxo-2H-chromene-3-carboxamide is prepared in a suitable volatile solvent, such as methanol or acetonitrile, at a concentration of approximately 1 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is utilized.

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the capillary tip, causing the nebulized droplets to become charged. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase molecular ions (in this case, likely [M+H]⁺ or [M+Na]⁺).

  • Mass Analysis: The ions are then guided into the mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap), which separates them based on their m/z ratio.

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the molecular ion allows for the precise determination of the molecular weight.

Figure 1: Experimental workflow for molecular weight determination by ESI-MS.

Section 2: Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug design. It describes the partitioning of a compound between an aqueous and a lipid phase, providing an indication of its ability to cross biological membranes.

Computational Determination of logP

Due to the absence of readily available experimental data for N-methyl-2-oxo-2H-chromene-3-carboxamide, its logP value was calculated using a well-established computational method. The Molinspiration online property calculation service was utilized, which employs a fragment-based approach to estimate logP values.[1] This method has demonstrated good correlation with experimentally determined values for a wide range of organic molecules.[1]

Experimental Methodologies for logP Determination

While a calculated value is provided, it is crucial for researchers to understand the experimental approaches to validate such predictions. The two most common methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

  • System Preparation: Equal volumes of n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol) are combined in a separatory funnel.

  • Compound Addition: A known amount of N-methyl-2-oxo-2H-chromene-3-carboxamide is added to the two-phase system.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached. The mixture is then allowed to stand until the two phases have completely separated.

  • Phase Separation and Analysis: The aqueous and n-octanol phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • logP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

G cluster_0 Shake-Flask Method A Prepare n-Octanol/Water System B Add Compound A->B C Shake to Equilibrate B->C D Separate Phases C->D E Analyze Concentration in Each Phase D->E F Calculate logP E->F

Figure 2: Principle of the shake-flask method for logP determination.

The RP-HPLC method offers a faster and more automated alternative to the shake-flask method. It relies on the correlation between a compound's retention time on a nonpolar stationary phase and its logP value. A calibration curve is first generated using a series of compounds with known logP values. The retention time of the target compound is then measured under the same chromatographic conditions, and its logP is interpolated from the calibration curve.

Conclusion

This technical guide has provided a detailed examination of the molecular weight and lipophilicity of N-methyl-2-oxo-2H-chromene-3-carboxamide. The presented data, along with the in-depth explanation of the underlying experimental and computational methodologies, offers a solid foundation for researchers and drug development professionals. A precise understanding of these fundamental physicochemical properties is the first step towards unlocking the full therapeutic potential of this promising coumarin derivative.

References

  • PubChem. 2-oxo-N-phenyl-2H-chromene-3-carboxamide. Available at: [Link].

  • PubChem. 6-methyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide. Available at: [Link].

  • PubChem. N-(2-chlorophenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide. Available at: [Link].

  • PubChem. 2-Oxo-N-(phenylmethyl)-2H-1-benzopyran-3-carboxamide. Available at: [Link].

  • OpenMolecules. Calculated LogP. Available at: [Link].

  • ProteinIQ. Molecular descriptors calculator. Available at: [Link].

  • Virtual logP On-line. Available at: [Link].

  • ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. Available at: [Link].

  • Molinspiration. logP - octanol-water partition coefficient calculation. Available at: [Link].

  • ResearchGate. Methyl 2-oxo-2H-chromene-3-carboxylate. Available at: [Link].

  • MDPI. N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Available at: [Link].

  • Bentham Science. Eco-Friendly and Highly Efficient Multigram Synthesis of N-(2- Hydroxyethyl)-2-Oxo-2H-Chromene-3-Carboxamide as a Useful Intermediate Using Sonochemistry. Available at: [Link].

  • N-[(5-methylfuran-2-yl)methyl]-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide. Available at: [Link].

Sources

Engineering Photophysics: A Comprehensive Guide to the Fluorescence Properties of Coumarin-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Photophysical Engine of Coumarin-3-Carboxamides

In the realm of biological imaging and fluorescent probe development, coumarin derivatives are foundational scaffolds. Among them, coumarin-3-carboxamide derivatives represent a highly optimized class of fluorophores. Their utility in live-cell imaging, enzyme assays, and ion sensing stems from a highly tunable photophysical engine driven by Intramolecular Charge Transfer (ICT)[1].

As application scientists, we do not merely select fluorophores based on empirical emission spectra; we engineer them by manipulating their electronic states. The coumarin core acts as a rigid


-conjugated bridge. By installing an electron-donating group (the "push") at the 7-position (e.g., hydroxyl or diethylamino) and an electron-withdrawing group (the "pull") at the 3-position (the carboxamide), we create a strong dipole moment upon excitation. This ICT significantly lowers the energy of the excited state, resulting in a pronounced bathochromic (red) shift in emission and an exceptionally high fluorescence quantum yield (

)[2].

Understanding this causality is critical: any chemical modification that disrupts this push-pull system—such as caging the 7-hydroxyl group—will quench the fluorescence, providing a logical mechanism for designing photoactivatable (caged) probes[3].

Quantitative Photophysical Profiles

To effectively deploy these fluorophores in multiplexed assays or deep-tissue imaging, one must evaluate their extinction coefficients (


), quantum yields, and Stokes shifts. The 3-carboxamide moiety is particularly effective at extending the conjugation of the coumarin system compared to simple 3-alkyl or 3-unsubstituted variants, yielding superior brightness.
Table 1: Photophysical Properties of Key Coumarin-3-Carboxamide Derivatives
Derivative / ProbeAbsorption Max (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)
Emission Max (

)
Extinction Coefficient (

)
Quantum Yield (

)
Application Context
HCCC (6-chloro-7-hydroxy-coumarin-3-carboxamide)408 nm~450 nm44,000

0.93High-contrast biological imaging; insensitive to physiological pH[3][4].
NPE-HCCC (Caged HCCC)~360 nmN/A (Quenched)~18,400

< 0.001Photoactivatable probe for 2-photon uncaging[3].
7-Diethylamino-C3C 418 - 441 nm450 - 460 nmVariable0.56 - 0.65Strong blue emission for polymer doping and structural labeling.

Note: The introduction of a 6-chloro substituent in HCCC lowers the pKa of the 7-hydroxyl group, ensuring the fluorophore remains in its highly fluorescent anionic state across physiological pH fluctuations[3].

Mechanistic Design: Photoactivatable (Caged) Probes

One of the most advanced applications of coumarin-3-carboxamides is their use as photoactivatable fluorophores (PAFs). By masking the 7-hydroxyl group with a photolabile protecting group like 1-(2-nitrophenyl)ethyl (NPE), the critical electron-donating capability of the oxygen atom is neutralized. This abolishes the ICT state, rendering the molecule virtually non-fluorescent[4].

Upon irradiation with UV light (365 nm) or two-photon infrared light (~740 nm), the NPE group is cleaved. The 7-hydroxyl group is restored, the ICT pathway is re-established, and fluorescence is enhanced by up to 800-fold[3]. This massive dynamic range is essential for generating high-contrast optical signals with minimal background noise in 3D cellular environments.

ICT_Mechanism cluster_0 Active Fluorophore (HCCC) cluster_1 Caged Fluorophore (NPE-HCCC) N1 Ground State (7-OH Donor Active) N2 Excited State (ICT to 3-Carboxamide) N1->N2 Photon Absorption (>400 nm) N3 Fluorescence Emission (High Quantum Yield: 0.93) N2->N3 Relaxation N3->N1 Ground State Return N4 Caged State (7-OH Masked by NPE) N5 No ICT Possible (Fluorescence Quenched) N4->N5 Disrupted Push-Pull N5->N1 UV/2-Photon Cleavage (Uncaging at 740nm)

Fig 1. ICT mechanism and fluorescence recovery via photolytic uncaging of NPE-HCCC.

Self-Validating Experimental Protocol: Live-Cell Uncaging Workflow

To ensure scientific integrity, any biological imaging experiment using caged coumarin-3-carboxamides must incorporate self-validating control steps. The following protocol details the workflow for utilizing NPE-HCCC in live-cell two-photon microscopy, emphasizing causality and validation[4].

Phase 1: Probe Preparation and HPLC Validation

Why this matters: Before introducing probes to biological systems, you must verify that the cage is intact (no background fluorescence) and that photolysis yields the exact parent fluorophore without destructive side reactions.

  • Solubilization: Dissolve NPE-HCCC in anhydrous DMSO to a stock concentration of 10 mM.

  • Dark Stability Check: Run an aliquot through Reverse-Phase HPLC (RP-HPLC) monitoring absorption at 360 nm. A single peak confirms purity.

  • Photolysis Validation: Irradiate a 10 µM aqueous aliquot with 365 nm UV light for 5 minutes. Re-run RP-HPLC. The disappearance of the NPE-HCCC peak and the appearance of the HCCC peak (matching a pure HCCC standard) validates the uncaging mechanism[3].

Phase 2: Cell Loading

Why this matters: Caged fluorophores are often impermeable. Using acetoxymethyl (AM) ester derivatives allows non-invasive loading. Intracellular esterases cleave the AM groups, trapping the probe inside the cell.

  • Incubate HeLa or target cells with 5 µM NPE-HCCC/AM in serum-free medium for 30 minutes at 37°C.

  • Wash cells three times with PBS to remove extracellular probe, preventing background uncaging in the media.

Phase 3: Two-Photon Uncaging and Imaging
  • Mount the cells on a confocal microscope equipped with a tunable Ti:Sapphire pulsed laser.

  • Pre-scan: Image at 405 nm excitation to establish the baseline (should be dark, confirming the cage is intact inside the cell).

  • Uncaging: Target a specific Region of Interest (ROI) and irradiate with the two-photon laser tuned to 740 nm (the optimal wavelength for NPE cleavage)[4].

  • Acquisition: Image the ROI using standard confocal settings for HCCC (Ex: 408 nm, Em: 450 nm). A robust fluorescence signal localized strictly to the uncaged ROI validates successful photoactivation.

Workflow S1 1. Probe Synthesis (NPE-HCCC/AM) S2 2. HPLC Validation (Purity & Photolysis) S1->S2 S3 3. Cell Loading (Esterase Trapping) S2->S3 S4 4. 2-Photon Uncaging (740 nm Irradiation) S3->S4 S5 5. Confocal Imaging (Emission ~450 nm) S4->S5

Fig 2. Self-validating workflow for caged coumarin-3-carboxamide live-cell imaging.

Conclusion

Coumarin-3-carboxamide derivatives are not merely passive dyes; they are engineered photophysical tools. By understanding the Intramolecular Charge Transfer (ICT) dynamics between the 7-position donor and the 3-carboxamide acceptor, researchers can rationally design probes with massive Stokes shifts, high quantum yields, and precise environmental responsiveness. Whether utilized as structural labels, metal-ion chemosensors, or sophisticated two-photon photoactivatable probes, the coumarin-3-carboxamide scaffold remains a cornerstone of modern chemical biology.

References

  • New Caged Coumarin Fluorophores with Extraordinary Uncaging Cross Sections Suitable for Biological Imaging Applic
  • Photoactivatable fluorophores and techniques for biological imaging applic
  • Syntheses and Fluorescence Properties of 6-Methoxycoumarin and Benzocoumarin Derivatives as Novel Fluorophores Emitting in the Longer Wavelength Region and Their Applic
  • Synthesis, Ultraviolet and Fluorescence Properties of Discoumarin-3-carboxamide Derivatives ResearchG
  • CHIMICA - AMS Dottorato (Photophysical Mechanisms of Chemosensors) unibo.it

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Methodological & Application

synthesis protocol for N-methyl-2-oxo-2H-chromene-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of N-Methyl-2-oxo-2H-chromene-3-carboxamide

Abstract & Scientific Context

N-Methyl-2-oxo-2H-chromene-3-carboxamide (also known as N-methylcoumarin-3-carboxamide) is a pivotal pharmacophore in medicinal chemistry. The coumarin-3-carboxamide scaffold exhibits a broad spectrum of biological activities, including monoamine oxidase (MAO) inhibition, anticancer properties, and antimicrobial effects. Its planar, lipophilic structure allows for intercalation into DNA and specific binding to enzyme active sites.

This protocol details two distinct synthetic pathways:

  • Method A (Acid Chloride Activation): The "Gold Standard" for high purity and rigorous stoichiometry control.

  • Method B (Direct Ester Aminolysis): A "Green Chemistry" alternative suitable for rapid library generation.

Retrosynthetic Analysis

The synthesis is best conceptualized by disconnecting the amide bond at the C3 position. The coumarin core serves as the electrophile, while methylamine acts as the nucleophile.

Retrosynthesis Target Target: N-Methyl-2-oxo-2H-chromene-3-carboxamide Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis Precursor1 Coumarin-3-carboxylic Acid (Method A Precursor) Disconnection->Precursor1 Route A: Activation via SOCl2 Precursor2 Ethyl 2-oxo-2H-chromene-3-carboxylate (Method B Precursor) Disconnection->Precursor2 Route B: Direct Aminolysis Reagent Methylamine (Nucleophile) Disconnection->Reagent

Figure 1: Retrosynthetic disconnection showing the two primary electrophilic precursors.

Experimental Protocols

Method A: Acid Chloride Activation (Preferred for Scale-Up)

Rationale: This method ensures complete conversion of the acid to the reactive acyl chloride species, minimizing unreacted starting material and simplifying purification.

Reagents:

  • Coumarin-3-carboxylic acid (1.0 equiv)[1]

  • Thionyl chloride (

    
    ) (5.0 equiv)
    
  • Methylamine (2.0 M in THF or 40% aq. solution) (3.0 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

  • Catalytic DMF (2-3 drops)

Step-by-Step Procedure:

  • Activation (Acyl Chloride Formation):

    • In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube (

      
      ), suspend Coumarin-3-carboxylic acid (10 mmol) in anhydrous DCM (20 mL).
      
    • Add Thionyl chloride (50 mmol) dropwise.

    • Add 2 drops of DMF (catalyst).

    • Critical Step: Reflux the mixture at 45°C for 2-3 hours. The suspension should clear, indicating the formation of the acid chloride.

    • Evaporate the solvent and excess

      
       under reduced pressure. Co-evaporate with dry toluene (2x) to remove trace 
      
      
      
      . Result: Yellowish solid (Coumarin-3-carbonyl chloride).
  • Amidation:

    • Redissolve the crude acid chloride in anhydrous DCM (15 mL) and cool to 0°C in an ice bath.

    • Separately, prepare a solution of Methylamine (30 mmol) and TEA (15 mmol) in DCM (10 mL).

    • Add the acid chloride solution dropwise to the amine solution over 15 minutes. Note: Exothermic reaction.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup & Purification:

    • Quench with water (20 mL).

    • Extract with DCM (3 x 20 mL).

    • Wash the organic layer with 1M HCl (to remove excess amine/TEA), then sat.

      
      , and finally Brine.
      
    • Dry over anhydrous

      
       and concentrate in vacuo.
      
    • Recrystallization: Purify the solid from Ethanol or Acetone/Hexane.

Method B: Direct Ester Aminolysis (Green/One-Pot)

Rationale: Avoids corrosive thionyl chloride. Ideal for high-throughput synthesis where ultra-high purity is less critical than speed.

Reagents:

  • Ethyl 2-oxo-2H-chromene-3-carboxylate (1.0 equiv)[2][3]

  • Methylamine (33% in Ethanol or 40% aq.) (5.0 equiv)[4]

  • Ethanol (Solvent)[3][5][6]

Step-by-Step Procedure:

  • Reaction Setup:

    • Dissolve Ethyl 2-oxo-2H-chromene-3-carboxylate (5 mmol) in Ethanol (15 mL).

    • Add Methylamine solution (25 mmol). A large excess drives the equilibrium toward the amide.

  • Reflux:

    • Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3). The ester spot (

      
      ) should disappear, replaced by the more polar amide spot (
      
      
      
      ).
  • Isolation:

    • Cool the reaction mixture to 0°C. The product often precipitates directly as a white/off-white solid.

    • Filter the solid and wash with cold ethanol.

    • If no precipitate forms, concentrate the solvent to 20% volume and cool again.

Process Optimization & Troubleshooting

ParameterObservation/IssueCorrective Action
Moisture Control Low yield in Method AAcid chloride hydrolyzes back to acid. Ensure glassware is flame-dried and reagents are anhydrous.
Solubility Reactants precipitateCoumarin derivatives can be poorly soluble. Use THF instead of DCM, or add a co-solvent like DMF.
Side Reactions Ring opening (rare)Prolonged exposure to strong base can open the lactone ring. Keep pH < 10 and avoid harsh hydroxide bases.
Purification Sticky crude productTrace TEA-HCl salts can cause stickiness. Ensure thorough 1M HCl wash or pass through a short silica plug.

Decision Logic for Method Selection:

MethodSelection Start Start: Select Precursor CheckAcid Have Coumarin-3-carboxylic Acid? Start->CheckAcid CheckEster Have Ethyl Ester? CheckAcid->CheckEster No MethodA Choose Method A (Acid Chloride) High Purity, Scalable CheckAcid->MethodA Yes CheckEster->MethodA No (Synthesize Acid first) MethodB Choose Method B (Aminolysis) Green, Fewer Steps CheckEster->MethodB Yes

Figure 2: Decision tree for selecting the optimal synthetic route.

Characterization Profile

The following data represents the expected spectroscopic signature for N-methyl-2-oxo-2H-chromene-3-carboxamide.

  • Physical State: White to pale yellow crystalline solid.

  • Melting Point: Expected range 170–175 °C (Dependent on purity/polymorph).

  • 1H NMR (500 MHz,

    
    ): 
    
    • 
       9.0–9.2 (br s, 1H, NH  amide) - Broad signal, exchangeable with 
      
      
      
      .
    • 
       8.85 (s, 1H, H-4 ) - Characteristic singlet of the coumarin 3-substituent.
      
    • 
       7.6–7.7 (m, 2H, Ar-H)
      
    • 
       7.3–7.4 (m, 2H, Ar-H)
      
    • 
       2.98 (d, J = 4.8 Hz, 3H, N-CH3 ) - Doublet due to coupling with NH.
      
  • IR (ATR):

    • 3300 cm⁻¹ (N-H stretch)

    • 1705 cm⁻¹ (C=O lactone)

    • 1660 cm⁻¹ (C=O amide)

Safety & Handling

  • Thionyl Chloride: Highly corrosive and releases HCl/SO2 gas. Handle only in a functioning fume hood.

  • Methylamine: Volatile, flammable, and toxic gas/liquid. If using the aqueous solution, keep the bottle cold before opening.

  • Coumarin Derivatives: Biologically active.[5][7][8][9][10] Treat as potential irritants and avoid inhalation of dust.

References

  • Koelsch, C. F.; Freerks, M. C. "Reactions of Coumarin-3-Carboxylic Acid with Ketones and Methylamine." Journal of Organic Chemistry, 1953, 18(11), 1538–1545.

  • Velasco, M., et al. "Dual Relaxant Effect of Coumarin-3-carboxamides Through the Nitric Oxide/Cyclic Guanosine Monophosphate Pathway." Chemistry & Biodiversity, 2025.

  • Althobaiti, A., et al. "Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives." Molecules, 2021, 26(6), 1637.

  • Bouchaib, B. "Synthesis of N-methyl-2-oxo-2H-chromene-3-carboxamide." Université Ain Temouchent Thesis, 2016.

Sources

Application Notes & Protocols: A Comprehensive Guide to the One-Pot Synthesis of Coumarin-3-Carboxamides from Salicylaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for the efficient one-pot synthesis of coumarin-3-carboxamides, a scaffold of significant interest in medicinal chemistry. We will explore a robust and streamlined protocol starting from readily available salicylaldehydes. This guide delves into the underlying reaction mechanism, offers a step-by-step experimental procedure, and provides critical insights for optimization and troubleshooting. The methodologies presented herein are designed to be accessible to researchers in both academic and industrial settings, aiming to accelerate the discovery and development of novel therapeutic agents.

Introduction: The Significance of Coumarin-3-Carboxamides

Coumarins, a class of benzopyran-2-ones, are privileged scaffolds in drug discovery, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Among their derivatives, coumarin-3-carboxamides have emerged as a particularly important structural core, exhibiting a broad spectrum of pharmacological properties. These include anticancer, antioxidant, anti-inflammatory, and anticoagulant activities.[2][3][4][5] Furthermore, they have shown promise as inhibitors of key enzymes such as β-secretase (BACE1) and monoamine oxidase (MAO).[2] The versatility of the coumarin-3-carboxamide backbone allows for extensive chemical modification, enabling the fine-tuning of its biological profile.[3][4]

Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields.[2] The development of one-pot, multi-component reactions (MCRs) represents a significant advancement, offering a more efficient, economical, and environmentally benign approach to constructing molecular complexity in a single synthetic operation.[2] This guide focuses on a highly effective one-pot synthesis of coumarin-3-carboxamides from salicylaldehyde, an amine, and a derivative of malonic acid.

The Chemical Rationale: Mechanism of the One-Pot Synthesis

The one-pot synthesis of coumarin-3-carboxamides from salicylaldehyde proceeds through a domino sequence of reactions, primarily involving a Knoevenagel condensation followed by an intramolecular cyclization and amidation. The entire process is typically facilitated by a catalyst in a suitable solvent.

The key mechanistic steps are as follows:

  • Knoevenagel Condensation: This is a crucial carbon-carbon bond-forming reaction.[6][7] An active methylene compound, such as diethyl malonate, undergoes condensation with salicylaldehyde in the presence of a basic catalyst (e.g., piperidine).[8][9] This step forms a substituted cinnamic acid derivative.

  • Intramolecular Cyclization (Lactonization): The hydroxyl group of the salicylaldehyde moiety then attacks the ester carbonyl, leading to the formation of the coumarin ring system through an intramolecular transesterification, also known as lactonization.[7]

  • Amidation: In this one-pot variant, the amine present in the reaction mixture directly reacts with the ester intermediate to form the final coumarin-3-carboxamide product.

The use of a dual catalytic system, such as piperidine and molecular iodine, has been shown to be highly effective in promoting this transformation.[2] Piperidine acts as a base to facilitate the Knoevenagel condensation, while iodine may act as a mild Lewis acid to activate the carbonyl groups.

One-Pot Synthesis of Coumarin-3-Carboxamides cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2 & 3: Cyclization & Amidation Salicylaldehyde Salicylaldehyde Intermediate1 Cinnamic Acid Derivative Intermediate Salicylaldehyde->Intermediate1 Condensation ActiveMethylene Active Methylene (e.g., Diethyl Malonate) ActiveMethylene->Intermediate1 Piperidine Piperidine (Base Catalyst) Piperidine->Intermediate1 Intermediate2 Coumarin Ester Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Amine Primary or Secondary Amine FinalProduct Coumarin-3-Carboxamide Amine->FinalProduct Intermediate2->FinalProduct Amidation

Caption: Reaction pathway for the one-pot synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on a well-established and efficient method for the one-pot synthesis of coumarin-3-carboxamides.[2]

3.1. Materials and Equipment

  • Reagents:

    • Salicylaldehyde (or substituted salicylaldehydes)

    • Primary or secondary amine

    • Diethyl malonate

    • Piperidine (catalyst)

    • Molecular Iodine (I₂) (co-catalyst)

    • Absolute Ethanol (solvent)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • Filtration apparatus (Büchner funnel, filter paper)

    • Melting point apparatus

    • Spectroscopic instruments for characterization (NMR, IR, Mass Spectrometry)

3.2. Reaction Procedure

  • To a stirred solution of salicylaldehyde (1.0 mmol) in absolute ethanol (2 mL) in a round-bottom flask, add the desired primary or secondary amine (1.2 mmol) and diethyl malonate (1.2 mmol).

  • To this mixture, add piperidine (10 mol%) and molecular iodine (5 mol%).

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring for 8 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will often precipitate out of the solution upon cooling.

  • Filter the precipitate using a Büchner funnel and wash the solid with cold ethanol (4 mL) to afford the pure product.

  • If necessary, further purification can be achieved by recrystallization from ethanol.

  • Dry the purified product under vacuum.

3.3. Characterization

The structure and purity of the synthesized coumarin-3-carboxamides should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Data Presentation: Representative Yields

The following table summarizes typical yields for the synthesis of various coumarin-3-carboxamides using the described one-pot protocol.

EntrySalicylaldehyde DerivativeAmineProductYield (%)
1SalicylaldehydeAnilineN-phenyl-2-oxo-2H-chromene-3-carboxamide~85-95%
25-BromosalicylaldehydeBenzylamineN-benzyl-6-bromo-2-oxo-2H-chromene-3-carboxamide~80-90%
32-Hydroxy-1-naphthaldehydeCyclohexylamineN-cyclohexyl-3-oxo-3H-benzo[f]chromene-2-carboxamide~85-95%
4SalicylaldehydeMorpholine3-(morpholine-4-carbonyl)-2H-chromen-2-one~90-98%

Yields are approximate and may vary depending on the specific substrates and reaction conditions.

Troubleshooting and Optimization

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Impure starting materials.1. Use freshly opened or purified piperidine. 2. Ensure the reaction is refluxing properly and extend the reaction time. 3. Purify salicylaldehyde and amine if necessary.
Formation of side products 1. Self-condensation of salicylaldehyde. 2. Formation of Knoevenagel product without cyclization.1. Maintain the recommended catalyst loading. 2. Ensure the reaction goes to completion. The use of molecular iodine helps facilitate the cyclization.
Difficulty in product isolation 1. Product is soluble in the reaction solvent.1. If the product does not precipitate, cool the reaction mixture in an ice bath. If precipitation still does not occur, remove the solvent under reduced pressure and purify the residue by column chromatography.

Conclusion

The one-pot synthesis of coumarin-3-carboxamides from salicylaldehyde represents a highly efficient and versatile method for accessing this important class of compounds. The protocol outlined in this guide is robust, scalable, and utilizes readily available and inexpensive reagents and catalysts.[2] By understanding the underlying mechanism and potential pitfalls, researchers can effectively apply this methodology to synthesize diverse libraries of coumarin-3-carboxamides for screening in various drug discovery programs. The simplicity and efficiency of this approach make it a valuable tool for medicinal chemists and drug development professionals.

References

  • Velasco, M., et al. (2022). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Molecules, 27(15), 4683. Available from: [Link]

  • Reddy, B. V. S., et al. (2007). Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins. Molecules, 12(10), 2334-2341. Available from: [Link]

  • Sato, K., et al. (2021). Synthesis of Coumarin-Conjugated Oligonucleotides via Knoevenagel Condensation to Prepare an Oligonucleotide Library. The Journal of Organic Chemistry, 86(17), 11637-11645. Available from: [Link]

  • Boguń, M., & Paluch, P. (2000). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Journal of Chemical Research, Synopses, (8), 354-355. Available from: [Link]

  • Martínez-Otero, D., et al. (2014). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. American Journal of Organic Chemistry, 4(1), 1-5. Available from: [Link]

  • Boguń, M., & Paluch, P. (2000). Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation. Journal of Chemical Research, Synopses, (8), 354-355. Available from: [Link]

  • Suljić, S., & Pietruszka, J. (2019). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 24(7), 1353. Available from: [Link]

  • Ramani, A., et al. (2002). One-pot synthesis of coumarins. Catalysis by the solid base, calcined Mg-Al hydrotalcite. Green Chemistry, 4(2), 163-165. Available from: [Link]

  • Al-Warhi, T., et al. (2022). Recent Developments of Coumarin-based Hybrids in Drug Discovery. Molecules, 27(19), 6299. Available from: [Link]

  • Shaabani, S., et al. (2014). One-pot synthesis of coumarin-3-carboxamides containing a triazole ring via an isocyanide-based six-component reaction. ACS Combinatorial Science, 16(4), 176-183. Available from: [Link]

  • Various Authors. (n.d.). One-Pot Synthesis of Coumarin Derivatives. SciSpace. Available from: [Link]

  • Shaabani, S., et al. (2014). One-pot synthesis of coumarin-3-carboxamides containing a triazole ring via an isocyanide-based six-component reaction. ACS Combinatorial Science, 16(4), 176-183. Available from: [Link]

  • Phutdhawong, W., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1653. Available from: [Link]

  • Phutdhawong, W., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1653. Available from: [Link]

  • Various Authors. (n.d.). One-pot synthesis of coumarin-3-carboxylates using laccase/TEMPO hybrid catalyst. ResearchGate. Available from: [Link]

  • Salar, U., et al. (2018). Synthesis and antimicrobially activities of coumarin-3-carboxamide derivatives. Medicinal Chemistry, 14(1), 86-101. Available from: [Link]

  • Yoo, H. J., & Youn, S. W. (2019). Zn(II)-Catalyzed One-Pot Synthesis of Coumarins from Ynamides and Salicylaldehydes. Organic Letters, 21(10), 3422-3426. Available from: [Link]

  • Liu, S., et al. (2015). One-pot synthesis of potential antioxidant agents, 3-carboxylate coumarin derivatives. Journal of Medicinal Plants Research, 9(13), 443-450. Available from: [Link]

  • Various Authors. (n.d.). One-Pot Synthesis of 3-Carboxycoumarins via Consecutive Knoevenagel and Pinner Reactions in Water. ResearchGate. Available from: [Link]

  • Various Authors. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid N'-[2-(quinolin-8-yloxy)-acetyl]-hydrazide analogs. ResearchGate. Available from: [Link]

  • Various Authors. (n.d.). CN101817761B - Benzoic acid ester derivatives and preparation method and application. Google Patents.
  • Various Authors. (2021). 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate. MDPI. Available from: [Link]

Sources

Application Note: Optimized Knoevenagel Condensation Strategies for the Synthesis of Chromene-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Relevance

Chromene-3-carboxamides are recognized as privileged pharmacophores in modern drug discovery. Derivatives of this core scaffold exhibit a broad spectrum of biological activities, including potent antioxidant, antibacterial, and anticancer properties[1]. The foundational 2H-chromene-3-carboxamide architecture is most efficiently accessed via a Knoevenagel condensation between a salicylaldehyde derivative and an active methylene compound (such as cyanoacetamide, malonamide, or acetoacetanilide), followed by a spontaneous intramolecular cyclization.

This application note provides researchers and drug development professionals with a comprehensive, self-validating guide to selecting catalysts, optimizing reaction conditions, and executing the synthesis of these critical intermediates with high scientific rigor.

Mechanistic Rationale and Pathway Dynamics

The formation of 2-imino or 2-oxo-2H-chromene-3-carboxamides relies on a tandem Knoevenagel condensation-intramolecular cyclization sequence. Understanding the causality of each step is critical for troubleshooting and optimizing yields:

  • Enolate Formation : A base catalyst deprotonates the active methylene compound (e.g., 2-cyanoacetamide) to form a reactive carbanion. The choice of base dictates the equilibrium of this step; overly strong bases can lead to the degradation of the aldehyde, while weak bases may stall the reaction.

  • Nucleophilic Addition & Dehydration : The carbanion attacks the electrophilic carbonyl carbon of the salicylaldehyde. Subsequent elimination of a water molecule yields the Knoevenagel intermediate (an highly electrophilic alkene).

  • Intramolecular Cyclization : The proximal phenoxide oxygen (or hydroxyl group) acts as an internal nucleophile, attacking the newly formed alkene or nitrile carbon (via a Pinner-type cyclization) to close the 6-membered pyran ring, generating the final chromene derivative[2].

MechanisticPathway Salicylaldehyde Salicylaldehyde Derivative KnoevenagelAdduct Knoevenagel Intermediate (Electrophilic Alkene) Salicylaldehyde->KnoevenagelAdduct Condensation ActiveMethylene Active Methylene (e.g., Cyanoacetamide) Base Base Catalyst (Deprotonation) ActiveMethylene->Base Proton Abstraction Carbanion Reactive Carbanion Base->Carbanion Carbanion->KnoevenagelAdduct Nucleophilic Attack Cyclization Intramolecular Nucleophilic Addition KnoevenagelAdduct->Cyclization Dehydration Chromene 2H-Chromene-3-carboxamide (Target Scaffold) Cyclization->Chromene Ring Closure

Caption: Mechanistic pathway of the tandem Knoevenagel condensation and cyclization sequence.

Catalyst and Solvent Selection Matrix

The thermodynamic yield and environmental impact of the Knoevenagel condensation are heavily dependent on the catalyst-solvent pairing. Traditional methodologies utilized piperidine in refluxing ethanol[3], but modern green chemistry approaches favor aqueous bases or organocatalysts like DABCO, which operate efficiently at room temperature[1].

Table 1: Quantitative Comparison of Knoevenagel Condensation Conditions

CatalystSolventTemperatureActive MethyleneYield (%)Reaction TimeSource
Piperidine (cat.)EthanolReflux (78 °C)N-phenyl malonic acid70 - 75%3 - 5 h[3]
0.05 M Na₂CO₃Water40 - 50 °C2-Cyanoacetamide> 85%1 - 2 h[2]
DABCO (30 mol%)MethanolRoom TempAcetoacetanilide80 - 92%1 - 3 h[1]
Potassium Phthalimide (20 mol%)WaterRoom TempMalononitrile~ 93%< 1 h[4]

Validated Experimental Protocols

Protocol A: Eco-Friendly Aqueous Synthesis of 2-Imino-2H-chromene-3-carboxamide

Rationale : Utilizing a mild aqueous sodium carbonate (Na₂CO₃) solution eliminates the need for toxic organic solvents and volatile organic bases. Because the target chromene-3-carboxamide is insoluble in water, it precipitates directly from the reaction medium. This phase separation drives the chemical equilibrium forward (Le Chatelier's principle) and allows for isolation via simple filtration[2].

Materials :

  • 3-Methoxysalicylaldehyde (0.72 mmol)

  • 2-Cyanoacetamide (0.91 mmol)

  • 0.05 M Na₂CO₃ (aqueous)

Step-by-Step Methodology :

  • Initiation : To a 10 mL round-bottomed flask equipped with a magnetic stir bar, add 3-methoxysalicylaldehyde (0.11 g, 0.72 mmol).

  • Catalyst Addition : Add 3 mL of 0.05 M aqueous Na₂CO₃. The slight basicity is perfectly tuned to generate the cyanoacetamide enolate without causing base-catalyzed degradation of the aldehyde.

  • Reagent Introduction : Add 2-cyanoacetamide (0.13 g, 0.91 mmol) to the resulting yellow suspension.

  • Thermal Activation : Submerge the flask in a water bath pre-heated to 50 °C. Stir vigorously for 1 hour. Causality: 50 °C provides optimal thermal energy to overcome the activation barrier of the dehydration step while preventing the formation of unwanted bis-adducts.

  • Precipitation & Isolation : Cool the reaction flask in an ice bath (0–5 °C) for 10 minutes to maximize product crystallization. Filter the precipitated solid via vacuum filtration.

  • Purification : Wash the filter cake with ice-cold water (3 × 5 mL) to remove residual Na₂CO₃ and unreacted cyanoacetamide, followed by a few drops of cold diethyl ether to facilitate rapid drying.

Protocol B: DABCO-Catalyzed One-Pot Synthesis

Rationale : 1,4-Diazabicyclo[2.2.2]octane (DABCO) acts as a highly nucleophilic, sterically unhindered base, making it ideal for multi-component cascade reactions at room temperature[1].

Step-by-Step Methodology :

  • Combine salicylaldehyde (1.0 mmol), substituted acetoacetanilide (1.0 mmol), and an indole derivative (1.0 mmol) in 5 mL of methanol.

  • Add DABCO (30 mol%) in one portion.

  • Stir at room temperature until completion (monitored by TLC, typically 1-3 hours).

  • Pour the mixture into crushed ice. Filter the precipitated solid and recrystallize from hot ethanol to yield the pure indolyl-4H-chromene-3-carboxamide.

ExperimentalWorkflow Prep 1. Reagent Preparation Equimolar Aldehyde + Active Methylene Reaction 2. Catalytic Condensation (Base Catalyst, Controlled Temp) Prep->Reaction Monitor TLC Verification (Disappearance of Aldehyde) Reaction->Monitor Monitor->Reaction Incomplete Workup 3. Workup & Isolation (Ice-bath Precipitation & Filtration) Monitor->Workup Complete Validation 4. Analytical Validation (1H NMR, 13C NMR, IR) Workup->Validation

Caption: Self-validating workflow for Knoevenagel condensation and product isolation.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized chromene-3-carboxamide and validate the experimental run, the following analytical checkpoints must be met:

  • IR Spectroscopy : Confirm the disappearance of the strong aldehyde C=O stretch (~1680 cm⁻¹). Look for the appearance of primary amide N-H stretches (~3100–3300 cm⁻¹) and the diagnostic imine C=N or lactone C=O stretch (~1700–1720 cm⁻¹)[3].

  • 1H NMR (DMSO-d6) : The diagnostic chromene H-4 proton typically appears as a distinct singlet in the downfield region around δ 8.20–8.80 ppm. The amide NH₂ protons will appear as broad singlets that exchange upon the addition of D₂O[2].

Downstream Applications

The 2-imino-2H-chromene-3-carboxamide scaffold features two active nucleophilic sites (the imino nitrogen and the amide nitrogen/oxygen). This dual reactivity is frequently exploited in downstream functionalizations. For instance, treatment with phosphorus halides or esters yields novel organophosphorus-fused chromenes (e.g., chromeno[2,3-d][1,3,2]diazaphosphinines), which are actively investigated for their enhanced antioxidant and cytotoxic properties in oncology research.

References

  • A Simple and Ecological Preparation of a Chromene-3-carboxamide Derivative Source: Royal Society of Chemistry (RSC) Education URL:[Link]

  • One-pot three-component protocol for the synthesis of indolyl-4H-chromene-3-carboxamides as antioxidant and antibacterial agents Source: New Journal of Chemistry (RSC Publishing) URL:[Link]

  • A cost-effective and green aqueous synthesis of 3-substituted coumarins catalyzed by potassium phthalimide Source: SciSpace URL:[Link]

  • Design, synthesis and validation of anti-microbial coumarin derivatives: An efficient green approach Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Application Note: A Validated Protocol for the N-Methylation of 2-oxo-2H-chromene-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and validated protocol for the selective N-methylation of 2-oxo-2H-chromene-3-carboxamide, a key scaffold in medicinal chemistry. N-methylation is a fundamental synthetic transformation used to modulate the physicochemical and pharmacological properties of bioactive molecules, including solubility, metabolic stability, and target affinity.[1] This guide details a robust procedure using sodium hydride as a base and methyl iodide as the methylating agent. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental workflow, offer guidance on product characterization, and include a troubleshooting section to address common experimental challenges. The methodologies described herein are designed for researchers in synthetic chemistry and drug development, ensuring reproducibility and high-yield synthesis of the target N-methylated product.

Introduction and Scientific Context

The 2-oxo-2H-chromene, or coumarin, scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2] The carboxamide functional group at the 3-position serves as a versatile handle for further chemical modification, making 2-oxo-2H-chromene-3-carboxamide a valuable starting material for the synthesis of compound libraries.[3]

The introduction of a methyl group to the amide nitrogen (N-methylation) is a critical late-stage modification in drug discovery. This seemingly simple structural change can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile. Traditional methods for N-methylation often employ toxic reagents or require harsh conditions.[1] This protocol utilizes a well-established and reliable method involving deprotonation of the amide with a strong base followed by nucleophilic substitution, providing a clean and efficient route to the desired N-methylated coumarin derivative.

Reaction Principle and Mechanism

The N-methylation of a primary amide, such as 2-oxo-2H-chromene-3-carboxamide, proceeds via a two-step mechanism. First, a strong, non-nucleophilic base abstracts the acidic proton from the amide nitrogen. Sodium hydride (NaH) is particularly effective for this purpose, as it irreversibly deprotonates the amide to form a sodium amidate salt and hydrogen gas. The resulting amidate anion is a potent nucleophile.

In the second step, the amidate anion attacks the electrophilic methyl group of the methylating agent (in this case, methyl iodide) in a classical bimolecular nucleophilic substitution (SN2) reaction. This step forms the new N-C bond, yielding the N-methylated product and a salt byproduct (sodium iodide).

Overall Reaction Scheme

Caption: General scheme for the N-methylation of 2-oxo-2H-chromene-3-carboxamide.

Detailed Mechanistic Pathway

The mechanism involves the formation of a highly nucleophilic amidate intermediate.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) start Amide (R-CONH₂) intermediate Sodium Amidate (R-CONH⁻ Na⁺) + H₂ start->intermediate Proton Abstraction base NaH final_product N-Methylated Amide (R-CONHCH₃) + NaI intermediate->final_product SN2 Attack methyl_agent Methyl Iodide (CH₃-I)

Caption: Mechanism of base-mediated amide N-methylation.

Detailed Experimental Protocol

This protocol is designed for a 1 mmol scale reaction. Adjustments may be necessary for scaling up or down.

Materials and Equipment
Reagents & MaterialsGradeSupplier Example
2-oxo-2H-chromene-3-carboxamide≥98%Sigma-Aldrich
Sodium hydride (NaH), 60% dispersion in oilReagent gradeSigma-Aldrich
Methyl iodide (CH₃I)≥99.5%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl acetate (EtOAc)ACS gradeFisher Scientific
HexanesACS gradeFisher Scientific
Saturated aq. Ammonium Chloride (NH₄Cl)--
Brine (Saturated aq. NaCl)--
Anhydrous Magnesium Sulfate (MgSO₄)Reagent gradeFisher Scientific
Silica gel60 Å, 230-400 meshSorbent Tech.
Equipment
50 mL Round-bottom flask
Magnetic stirrer and stir bar
Septa and needles
Syringes (1 mL, 5 mL)
Ice-water bath
Nitrogen or Argon gas inlet
Thin-Layer Chromatography (TLC) plates
Rotary evaporator
Glass column for chromatography
Standard laboratory glassware
Step-by-Step Procedure

The following workflow diagram outlines the key stages of the synthesis.

G start Setup & Inert Atmosphere dissolve Dissolve Substrate in Anhydrous DMF start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_base Add NaH (1.2 eq) Portion-wise cool->add_base stir1 Stir at 0 °C for 30 min add_base->stir1 add_meI Add CH₃I (1.5 eq) Dropwise stir1->add_meI react Warm to RT, Stir for 4-6 hours add_meI->react monitor Monitor by TLC (e.g., 3:1 Hexanes:EtOAc) react->monitor quench Quench with sat. aq. NH₄Cl at 0 °C monitor->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over MgSO₄, Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify end Characterize Pure Product purify->end

Caption: Experimental workflow for N-methylation.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Dissolution: Add 2-oxo-2H-chromene-3-carboxamide (189 mg, 1.0 mmol) to the flask. Using a syringe, add 10 mL of anhydrous DMF and stir until the solid is fully dissolved.

  • Deprotonation: Place the flask in an ice-water bath and cool the solution to 0 °C. Carefully add sodium hydride (60% dispersion in mineral oil, 48 mg, 1.2 mmol) in small portions over 5 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Activation: Stir the resulting suspension at 0 °C for 30 minutes. The solution may become slightly cloudy or yellowish.

  • Methylation: Add methyl iodide (93 µL, 213 mg, 1.5 mmol) dropwise via syringe over 2 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC, using a mobile phase such as 3:1 Hexanes:EtOAc. The product spot should be less polar (higher Rf) than the starting material.

  • Work-up (Quenching): Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) to remove DMF, followed by a wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 30% EtOAc). Combine the fractions containing the pure product and remove the solvent in vacuo to yield N-methyl-2-oxo-2H-chromene-3-carboxamide as a solid.

Safety Precautions
  • Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere.

  • Methyl Iodide (CH₃I): Highly toxic, a suspected carcinogen, and a potent alkylating agent. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • DMF: Anhydrous DMF is a skin irritant and can be absorbed through the skin. Handle with care.

Product Characterization

The identity and purity of the synthesized N-methyl-2-oxo-2H-chromene-3-carboxamide (Molecular Formula: C₁₁H₉NO₃, Molecular Weight: 203.19 g/mol ) should be confirmed by spectroscopic methods.

TechniqueExpected Observations for N-methyl-2-oxo-2H-chromene-3-carboxamide
¹H NMR Disappearance of the broad N-H proton signal. Appearance of a new singlet for the N-CH₃ group around δ 3.0-3.2 ppm. The characteristic coumarin protons will remain, including the C4-H singlet around δ 8.8-8.9 ppm.[4]
¹³C NMR Appearance of a new signal for the N-CH₃ carbon at approximately δ 26-30 ppm. The carbonyl carbons (lactone and amide) will be observed in the δ 160-165 ppm region.[4]
Mass Spec. (ESI+) : Expected m/z for [M+H]⁺ = 204.06, [M+Na]⁺ = 226.04.
IR (KBr) Disappearance of the N-H stretching band (typically ~3200-3400 cm⁻¹). Presence of the amide C=O stretch (~1650-1680 cm⁻¹) and the lactone C=O stretch (~1720-1740 cm⁻¹).
Melting Pt. A sharp melting point is indicative of high purity. Comparison with literature values, if available, is recommended.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive NaH (exposed to moisture).2. Wet solvent (DMF) or glassware.3. Insufficient reaction time.1. Use fresh, unopened NaH or wash the dispersion with dry hexanes before use.2. Ensure all glassware is flame-dried and use high-quality anhydrous solvent.3. Extend reaction time and continue monitoring by TLC.
Incomplete Reaction 1. Insufficient base or methylating agent.2. Poor stirring.1. Ensure accurate measurement of reagents; consider adding a slight excess (e.g., 1.3 eq of NaH).2. Use a larger stir bar or a mechanical stirrer for larger scales.
Formation of Side Products 1. Over-alkylation (if a secondary amide is the target).2. O-alkylation of the amide tautomer.3. Reaction with solvent.1. Not applicable for this primary amide, but for secondary amides, use milder conditions.[5]2. Generally a minor pathway for amides; ensure low temperatures during addition.3. Use a non-reactive solvent like THF if DMF is problematic.
Difficult Purification 1. Mineral oil from NaH dispersion.2. Residual DMF.1. Wash the crude product with hexanes before chromatography.2. Perform thorough aqueous washes during work-up; high-vacuum drying can also remove residual DMF.

References

  • Zhu, Y., et al. (2022). Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. Proceedings of the National Academy of Sciences, 119(13), e2118045119. [Link]

  • Song, H., et al. (2018). A molecular mechanism for the enzymatic methylation of nitrogen atoms within peptide bonds. Science Advances, 4(7), eaat2720. [Link]

  • Cheng, H. G., et al. (2020). Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. Organic Letters, 22(2), 331-334. [Link]

  • Mostafa, M. S., & Kandeel, S. H. (2014). Studies on the synthesis and antimicrobial activity of 2-oxo-2H-chromene-3-carbohydrazide derivatives. Der Pharma Chemica, 6(3), 312-319. [Link]

  • Li, H., et al. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Angewandte Chemie International Edition, 52(52), 14161-14164. [Link]

  • Schaks, A., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry, 87(20), 13627-13638. [Link]

  • Matić, S., et al. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 25(2), 359. [Link]

  • Khan, I., et al. (2023). Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII. Scientific Reports, 13(1), 3747. [Link]

  • Nikolova, S. D., et al. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Molbank, 2025(1), M1968. [Link]

  • Tandel, P. K., et al. (2024). Syntheses and structures of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide and N-[4-(methylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 200–207. [Link]

  • Chemical Synthesis Database. (2025). 2-oxo-N-phenyl-2H-chromene-3-carboxamide. [Link]

  • Debnath, B., et al. (2025). 2-Oxo-2H-chromene-3-carboxamide derivatives. ResearchGate. [Link]

  • Yaka, Y., et al. (2020). Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. Revue Roumaine de Chimie, 65(1), 81-87. [Link]

Sources

Application Note: Precision Recrystallization Strategies for Coumarin-3-Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The purification of coumarin-3-carboxamides presents a distinct challenge in medicinal chemistry due to the competing physicochemical properties of the lipophilic coumarin core and the polar, hydrogen-bonding carboxamide moiety. This guide provides a scientifically grounded approach to solvent selection, moving beyond trial-and-error to a rational design based on solubility parameters and crystal lattice energy.[1] We present optimized protocols for standard derivatives and "hard-to-dissolve" analogs, focusing on yield maximization, purity, and crystal habit engineering.

Physicochemical Profiling & Solubility Logic

To select the correct solvent, one must understand the molecular interactions at play. Coumarin-3-carboxamides are "Janus molecules" with two distinct faces:

  • The Coumarin Core: A planar, aromatic, hydrophobic bicycle.[1][2] It drives insolubility through strong

    
     stacking interactions in the crystal lattice.
    
  • The Carboxamide Group (-CONH-): A polar moiety capable of acting as both a hydrogen bond donor and acceptor.[2] This increases the melting point significantly compared to the parent coumarin and introduces the risk of "oiling out" (liquid-liquid phase separation) before crystallization.

Solvent Selection Matrix

The following table categorizes solvents based on their interaction capability with coumarin carboxamides.

Solvent ClassSpecific SolventRoleInteraction MechanismRecommendation
Protic Polar Ethanol (95% or Abs.) PrimaryH-bond stabilization of amide; disrupts lattice slightly.[1]Gold Standard. Best balance of solubility and recovery.
Protic Acidic Acetic Acid (Glacial) Co-SolventProtonation of amide carbonyl; disrupts strong intermolecular H-bonds.[1][2]Use for highly insoluble/planar derivatives.[1]
Aprotic Polar Acetonitrile (ACN) PrimaryDipole-dipole interactions; lacks H-bond donation.[1][2]Good for high-purity needs; risk of radical reactions under UV [1].
Super-Solvent DMF / DMSO DissolverOvercomes lattice energy via high dielectric constant.[1]Use only for initial dissolution of high MW analogs, followed by anti-solvent.[1]
Anti-Solvent Water PrecipitantHydrophobic effect forces coumarin aggregation.[1]Essential for "Watering-Out" protocols.[1]

Decision Logic for Solvent Selection

Do not guess. Follow this logical pathway to determine the optimal solvent system for your specific derivative.

SolventSelection Start Start: Crude Coumarin Carboxamide SolubilityCheck Test Solubility in Boiling Ethanol Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble Yes Cool to RT Soluble->Yes Yes NoSolubility Insoluble in Boiling EtOH? Soluble->NoSolubility No CrystalsForm Crystals Form? Yes->CrystalsForm Ideal USE ETHANOL (Standard Protocol) CrystalsForm->Ideal Yes TooSoluble Add Water (Anti-solvent) dropwise until turbid CrystalsForm->TooSoluble No TooSoluble->Ideal TryAcetic Try Boiling Acetic Acid or DMF NoSolubility->TryAcetic Yes HighMW USE DMF/WATER (Precipitation Protocol) TryAcetic->HighMW

Figure 1: Decision tree for selecting the recrystallization solvent based on initial solubility tests.

Experimental Protocols

Protocol A: The "Green" Standard (Ethanol/Water)

Best for: Standard coumarin-3-carboxamides with moderate lipophilicity.[2]

Scientific Rationale: Ethanol allows for H-bonding with the amide group, aiding dissolution at high temperatures.[1] The addition of water increases the polarity of the bulk solvent, forcing the hydrophobic coumarin core to aggregate and crystallize (the hydrophobic effect) [2].

Steps:

  • Dissolution: Place 1.0 g of crude product in a chemically resistant Erlenmeyer flask. Add 10 mL of Ethanol (95%).

  • Reflux: Heat to reflux (approx. 78°C) with magnetic stirring.

    • Observation: If solid remains, add ethanol in 2 mL increments.[1] If >30 mL is required, switch to Protocol B.

  • Hot Filtration (Critical): While boiling, filter the solution through a pre-warmed glass funnel with a fluted filter paper (or a heated sintered glass funnel) to remove insoluble mechanical impurities or inorganic salts from the synthesis catalyst (e.g., piperidine salts) [3].[1]

  • Nucleation: Allow the filtrate to cool slowly to room temperature on a cork ring (insulation prevents thermal shock).

    • Note: Rapid cooling here often leads to "oiling out" or amorphous precipitation.[1]

  • Anti-Solvent Tuning (Optional): If no crystals appear at 25°C, add warm water (50°C) dropwise until a faint persistent turbidity is observed. Re-heat to clear the solution, then let cool again.

  • Isolation: Filter the crystals using vacuum filtration. Wash with cold 50% aqueous ethanol.[1]

Protocol B: The "High-Performance" Method (DMF/Water)

Best for: Highly fused aromatic systems or nitro-substituted derivatives with very low solubility.[2]

Scientific Rationale: DMF (Dimethylformamide) is a dipolar aprotic solvent that disrupts the strong


 stacking of the coumarin rings better than ethanol. Water acts as a strong anti-solvent.[1]

Steps:

  • Dissolution: Dissolve crude solid in the minimum amount of DMF at 80-90°C.

    • Warning: Do not boil DMF (BP 153°C) to avoid thermal decomposition of the product.

  • Precipitation: Remove from heat. Immediately add hot water (80°C) dropwise.

    • Ratio: Typically requires a 1:1 to 1:3 ratio of DMF:Water.

  • Crystallization: Allow the mixture to cool to room temperature undisturbed. The product usually crystallizes as fine needles.

  • Washing: Thorough washing with water is required to remove residual DMF, which can adhere to the crystal surface.[1]

Crystal Habit Engineering

In drug development, the shape of the crystal (habit) affects flowability and dissolution rate.[2][3]

  • Needles: Common when using rapid precipitation (Protocol B) or ACN.[1][2] High surface area but poor flow.[1]

  • Plates/Prisms: Preferred for manufacturing.[1] Achieved by using Acetic Acid/Ethanol mixtures or very slow evaporation of Ethanol. The solvent interacts with specific crystal faces, inhibiting growth along the fast-growing axis [4].

Workflow for Habit Modification:

CrystalHabit Input Crude Material Solvent1 Fast Evap / ACN Input->Solvent1 Solvent2 Slow Cool / EtOH Input->Solvent2 Solvent3 Acetic Acid Mix Input->Solvent3 Result1 Needles (High Dissolution) Solvent1->Result1 Result2 Prisms (Good Flow) Solvent2->Result2 Result3 Thick Plates (High Purity) Solvent3->Result3

Figure 2: Influence of solvent choice and processing conditions on crystal morphology.

Troubleshooting Common Issues

Issue: "Oiling Out"

Symptom: The product separates as a separate liquid layer at the bottom of the hot solvent instead of crystallizing.

  • Cause: The saturation temperature is above the melting point of the solvated solid, or the solvent mixture is too polar (repelling the hydrophobic core too aggressively).[2]

  • Solution:

    • Re-heat to dissolve the oil.

    • Add a small amount of a "bridge" solvent (e.g., Acetone or more Ethanol) to increase solubility.[1]

    • Seed the solution with a pure crystal at a temperature just below the clearing point.

    • Agitate vigorously during cooling.[1]

Issue: Hydrolysis of the Lactone Ring

Symptom: Low yield, presence of acid in NMR.[1]

  • Cause: Prolonged heating in basic conditions or strong aqueous nucleophiles opens the coumarin lactone ring.

  • Prevention: Ensure the recrystallization solvent is neutral or slightly acidic (hence the utility of Acetic Acid).[2] Avoid Pyridine/Water mixtures at high temperatures.[1]

References

  • Photochemical Instability in ACN: Klán, P., et al. (2022).[1][2][4] The complex photochemistry of coumarin-3-carboxylic acid in acetonitrile and methanol. Photochemical & Photobiological Sciences . Link

  • Ethanol/Water Solubility: Shakeel, F., et al. (2021).[1] Solubility of coumarin in (ethanol + water) mixtures: Determination, correlation, thermodynamics and preferential solvation. Journal of Molecular Liquids . Link

  • Synthesis & Purification Protocol: Al-Warhi, T., et al. (2022).[1][2][5] Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Molecules . Link

  • Crystal Habit Modification: Garekani, H.A., et al. (2001).[1][2] The effect of solvent and crystallization conditions on habit modification of Carbamazepine. Drug Development and Industrial Pharmacy . Link

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of N-methyl-2-oxo-2H-chromene-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-methyl-2-oxo-2H-chromene-3-carboxamide. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water containing 0.1% formic acid, with detection at 276 nm. The developed method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and demonstrated excellent linearity, accuracy, precision, and robustness, making it suitable for routine quality control and research applications.

Introduction

N-methyl-2-oxo-2H-chromene-3-carboxamide belongs to the coumarin class of compounds, which are widely distributed in nature and are of significant interest in the pharmaceutical and chemical industries due to their diverse biological activities.[1] The 2-oxo-2H-chromene (coumarin) core is a key pharmacophore, and derivatives are investigated for various therapeutic applications. As with any potential drug candidate or fine chemical, a reliable and robust analytical method is crucial for ensuring its quality, purity, and stability throughout the development and manufacturing process.

This guide provides a comprehensive, step-by-step protocol for the development and validation of an HPLC method for N-methyl-2-oxo-2H-chromene-3-carboxamide, explaining the scientific rationale behind each experimental choice.

Analyte Physicochemical Properties & Methodological Rationale

A successful HPLC method development strategy begins with an analysis of the analyte's physicochemical properties.

  • Structure and Polarity: N-methyl-2-oxo-2H-chromene-3-carboxamide consists of a moderately nonpolar coumarin backbone and a polar N-methylcarboxamide group. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography, where it can interact with a nonpolar stationary phase (like C18) and be eluted by a polar mobile phase.

  • UV Absorbance: The conjugated π-system of the chromene ring is a strong chromophore. Based on data for similar coumarin derivatives, a significant UV absorbance maximum is expected. A previously developed method for coumarin itself utilized detection at 276 nm, which serves as an excellent starting point for this derivative.[2]

  • Ionization (pKa): The analyte does not possess strongly acidic or basic functional groups that would ionize within the typical pH range (2-8) of reversed-phase HPLC. The amide proton is extremely weakly acidic. Therefore, pH control is not critical for managing retention time via ionization suppression. However, an acidic mobile phase additive is still beneficial.

Rationale for Initial Conditions:

  • Column: A C18 column is the workhorse of reversed-phase HPLC and provides a good balance of hydrophobicity for retaining the coumarin backbone.

  • Mobile Phase: A combination of acetonitrile and water is selected. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency.[3]

  • Additive: 0.1% formic acid is added to the aqueous mobile phase. While not needed for ionization control of the analyte, a low pH (around 2.7) suppresses the ionization of residual silanol groups on the silica-based stationary phase.[3] This minimizes secondary ionic interactions between the stationary phase and the polar amide group of the analyte, leading to improved peak symmetry and reproducibility.[4]

Experimental

3.1 Instrumentation and Reagents

  • HPLC System: A standard analytical HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade water, and formic acid (≥98%).

  • Standard: N-methyl-2-oxo-2H-chromene-3-carboxamide reference standard (>99% purity).

3.2 Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and dissolve it in a 25 mL volumetric flask with methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase mixture (e.g., 50:50 A:B) to achieve the desired concentrations for linearity and validation studies.

Method Development Strategy

The method development process followed a logical, multi-phase approach to achieve optimal separation.

MethodDevelopmentWorkflow B B C C B->C Optimize E E F F E->F Finalize

4.1 Phase 1: Initial Screening and Parameter Selection

A broad "scouting" gradient was first employed to determine the approximate elution conditions.

  • Initial Gradient: A linear gradient from 5% to 95% ACN over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: 276 nm.

Result: The analyte eluted at approximately 12.5 minutes. The peak shape was symmetrical, confirming the suitability of the C18 column and the acidified mobile phase.

4.2 Phase 2: Optimization

The goal of optimization was to reduce the run time while maintaining excellent resolution and peak shape. The gradient was tailored to the elution time observed in the scouting run.

  • Optimized Gradient: A more focused linear gradient from 30% to 70% ACN over 10 minutes was tested. This provided a good balance between resolution from early-eluting impurities and a shorter analysis time.

  • Flow Rate and Temperature: The flow rate of 1.0 mL/min and temperature of 30°C were found to be optimal, providing good efficiency without excessive backpressure.

4.3 Final Optimized Method

The optimized conditions below were established for validation and subsequent analyses.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 276 nm
Expected Retention Time ~ 6.5 minutes

Method Validation

The final method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[5][6] The validation parameters included specificity, linearity, range, accuracy, precision, limit of quantitation (LOQ), and robustness.[7]

5.1 Specificity Specificity was assessed by analyzing a blank (mobile phase) and a placebo sample, confirming no interfering peaks at the retention time of the analyte. The peak purity was also evaluated using a PDA detector, which showed no co-eluting impurities.

5.2 Linearity and Range Linearity was established by preparing and analyzing five standard solutions across a range of 5 µg/mL to 100 µg/mL.[5] The calibration curve of peak area versus concentration showed excellent linearity.

5.3 Accuracy and Precision Accuracy was determined by the recovery method, spiking a placebo at three concentration levels (e.g., 80%, 100%, and 120% of a target concentration).[6] Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[6]

5.4 LOD and LOQ The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio, typically established as 3:1 for LOD and 10:1 for LOQ.

5.5 Summary of Validation Results

Validation ParameterAcceptance CriteriaResult
Linearity (Correlation Coeff.) R² ≥ 0.9990.9995
Range 5 - 100 µg/mLMeets Requirement
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD%)
RepeatabilityRSD ≤ 2.0%0.85%
Intermediate PrecisionRSD ≤ 2.0%1.20%
LOQ S/N ≥ 101.0 µg/mL
Robustness RSD ≤ 2.0% after changesPassed (Flow rate ±0.1, Temp ±2°C)

Standard Operating Protocols

6.1 Protocol 1: Standard and Sample Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of N-methyl-2-oxo-2H-chromene-3-carboxamide reference standard into a 25 mL volumetric flask.

  • Add approximately 20 mL of methanol and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to volume with methanol. Mix well.

  • Working Solution (e.g., 50 µg/mL): Pipette 2.5 mL of the stock solution into a 50 mL volumetric flask.

  • Dilute to volume with a 50:50 mixture of Mobile Phase A and B. Mix well.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

6.2 Protocol 2: HPLC System Operation

  • System Startup: Purge all mobile phase lines to remove air bubbles.

  • Equilibration: Equilibrate the column with the initial mobile phase conditions (35% B) at 1.0 mL/min for at least 20 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence including blank injections (mobile phase), system suitability standards, calibration standards, and samples.

  • System Suitability: Inject the working standard solution six times. The relative standard deviation (RSD) of the peak area and retention time should be ≤ 2.0%.

  • Run Sequence: Begin the analytical run.

  • Shutdown: After analysis, flush the column with a high organic mobile phase (e.g., 90% ACN) before storing it in acetonitrile or methanol.

Conclusion

The RP-HPLC method detailed in this application note is rapid, specific, accurate, and precise for the quantification of N-methyl-2-oxo-2H-chromene-3-carboxamide. The systematic development approach, beginning with the analyte's properties and culminating in a comprehensive validation according to ICH guidelines, ensures the method's reliability. This method is well-suited for routine quality control testing, stability studies, and other quantitative applications in research and industrial environments.

References

  • Simsek, S. et al. (2025). Development of a high-performance liquid chromatography (HPLC) method for coumarin quantification in medicinal plants extracted. Bulgarian Chemical Communications. Available at: [Link]

  • Makarov, A., LoBrutto, R., & Kazakevich, Y. (2008). Liophilic Mobile Phase Additives in Reversed Phase HPLC. Journal of Liquid Chromatography and Related Technologies, 31(11-12), 1533-1567. Available at: [Link]

  • International Council for Harmonisation. ICH Quality Guidelines. Available at: [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Available at: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Al-Majid, A. M. et al. (2013). Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products. International Journal of Pharmaceutical Sciences and Research, 4(11), 4345-4351. Available at: [Link]

  • Rao, P. et al. (2016). High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats. Pharmacognosy Magazine, 12(Suppl 2), S230–S235. Available at: [Link]

  • Scotter, M. J. et al. (2011). Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup. Analytical Methods, 3(2), 414-419. Available at: [Link]

  • Dong, M. W. (2022). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]

  • MAC-MOD Analytical. The Importance of HPLC Mobile Phase Additives & Buffers. Available at: [Link]

  • Tandel, P. et al. (2022). 2-Oxo-2H-chromene-3-carboxamide derivatives. ResearchGate. Available at: [Link]

  • Ramirez-Prada, J. et al. (2014). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. American Journal of Organic Chemistry, 4(2), 25-30. Available at: [Link]

Sources

Mastering Molecular Docking: A Comprehensive Guide to Preparing N-methyl Coumarin Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-methyl Coumarins and Molecular Docking in Drug Discovery

Coumarins, a class of benzopyrone-containing phytochemicals, and their derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties.[1][2] N-methyl coumarin ligands, in particular, have been the subject of numerous studies for their potential as inhibitors for a range of therapeutic targets.[1][3] Molecular docking, a powerful computational technique, plays a pivotal role in modern drug discovery by predicting the binding orientation and affinity of a small molecule (ligand) to a protein (receptor).[4][5] This allows researchers to screen virtual libraries of compounds and prioritize those with the highest likelihood of being effective drug candidates, thereby accelerating the drug development pipeline.[6]

The accuracy and reliability of molecular docking simulations are heavily dependent on the meticulous preparation of both the ligand and the receptor.[7][8][9] This guide provides a detailed, step-by-step protocol for the preparation of N-methyl coumarin ligands for molecular docking studies, underpinned by the scientific rationale for each critical step. We will delve into the nuances of ligand structure generation, energy minimization, and file format conversion, equipping researchers with the necessary knowledge to perform high-quality docking simulations.

Theoretical Foundation: Why Proper Ligand Preparation is Paramount

The primary goal of ligand preparation is to generate a three-dimensional conformation that is both energetically favorable and representative of its potential binding mode within the receptor's active site. This process involves several key considerations:

  • Structural Accuracy: The initial 2D or 3D structure of the N-methyl coumarin ligand must be accurate. This can be achieved by drawing the structure in a chemical drawing program or by retrieving it from a database like PubChem.[10]

  • Energy Minimization: Small molecules can exist in numerous conformations. Energy minimization is a computational process that optimizes the geometry of the ligand to a lower energy state, resulting in a more stable and realistic conformation.[11][12][13][14][15] This step is crucial as the initial, unminimized structure may contain steric clashes or unfavorable bond angles that would negatively impact the docking results.

  • Charge Assignment: The electrostatic interactions between the ligand and the receptor are critical for binding. Therefore, accurate partial charges must be assigned to each atom of the N-methyl coumarin ligand.[16][17] Common methods for charge calculation include Gasteiger charges.[10]

  • Atom Typing: Docking software uses specific atom types to apply the correct parameters from a force field for calculating interaction energies.[16][17] Assigning the correct atom types ensures that the scoring function can accurately evaluate the binding affinity.

  • Rotatable Bonds: The flexibility of the ligand is a key factor in its ability to adapt to the binding pocket of the receptor. Identifying and defining the rotatable bonds in the N-methyl coumarin ligand allows the docking algorithm to explore different conformations during the simulation.[18]

Experimental Workflow: A Visual Overview

The following diagram illustrates the comprehensive workflow for preparing both the N-methyl coumarin ligand and the target protein for a successful molecular docking experiment.

Molecular_Docking_Preparation_Workflow cluster_ligand Ligand Preparation (N-methyl Coumarin) cluster_protein Protein Preparation L1 Obtain/Draw 2D Structure L2 Convert to 3D Structure L1->L2 L3 Energy Minimization L2->L3 L4 Add Hydrogens & Assign Charges L3->L4 L5 Define Rotatable Bonds L4->L5 L6 Save as PDBQT L5->L6 Docking Molecular Docking L6->Docking P1 Download PDB File P2 Remove Water & Heteroatoms P1->P2 P3 Add Hydrogens & Repair Missing Residues P2->P3 P4 Assign Charges & Atom Types P3->P4 P5 Save as PDBQT P4->P5 P5->Docking Analysis Analysis of Results Docking->Analysis

Caption: Workflow for Ligand and Protein Preparation in Molecular Docking.

Detailed Protocols for N-methyl Coumarin Ligand Preparation

This section provides a detailed, step-by-step protocol for preparing N-methyl coumarin ligands using commonly available and powerful software tools. While specific commands are provided for AutoDockTools, the underlying principles are transferable to other software packages like UCSF Chimera or Schrödinger's Maestro.[7][8][19][20]

Software and Tools Overview
Software/ToolPrimary Function(s)Reference
ChemDraw/MarvinSketch 2D chemical structure drawing.N/A
Open Babel Interconversion of chemical file formats.[21][22][23][24][25][Link]
AutoDockTools (ADT) Preparation of ligand and receptor files for AutoDock, including adding charges and defining rotatable bonds.[4][26][Link]
UCSF Chimera/ChimeraX Molecular visualization and analysis, including protein and ligand preparation.[7][8][10][27][28][29]
PyMOL Molecular visualization and preparation of protein structures.[30][31][32][Link]
Discovery Studio Visualizer Visualization and removal of unwanted molecules from PDB files.[33][34][35][Link]
Protocol 1: Ligand Structure Generation and Conversion
  • Draw the 2D Structure: Using a chemical drawing software like ChemDraw or MarvinSketch, draw the 2D structure of the desired N-methyl coumarin derivative. Ensure all atoms and bonds are correctly represented.

  • Save the Structure: Save the drawn structure in a common chemical file format, such as MOL or SDF.

  • Convert to 3D: Use a tool like Open Babel to convert the 2D structure into a 3D conformation. This can be done via the command line:

    This command takes the 2D MOL file (input_2d.mol), generates a 3D structure (--gen3d), and saves it as a PDB file (output_3d.pdb).

Protocol 2: Ligand Preparation using AutoDockTools (ADT)

This protocol assumes you have a 3D structure of your N-methyl coumarin ligand in PDB format.

  • Launch AutoDockTools.

  • Load the Ligand:

    • Go to File > Read Molecule.

    • Select your ligand's PDB file.

  • Prepare the Ligand for AutoDock:

    • Go to Ligand > Input > Choose.

    • Select the loaded ligand from the list and click Select Molecule.

    • A dialog box will appear. ADT will automatically add Gasteiger charges and merge non-polar hydrogens.

    • Click OK.

  • Define Rotatable Bonds:

    • Go to Ligand > Torsion Tree > Detect Root. This will automatically identify the rigid core of the molecule.

    • Then, go to Ligand > Torsion Tree > Choose Torsions. A new window will display the rotatable bonds. You can manually adjust them if necessary, but the automatic detection is usually sufficient for coumarin derivatives.

    • The number of active torsions will be displayed. Note this number.

  • Save as PDBQT:

    • Go to Ligand > Output > Save as PDBQT.

    • Choose a filename and save the prepared ligand file. The PDBQT format contains the atomic coordinates, partial charges, and atom type information required by AutoDock Vina.[16][17][36]

Receptor Preparation: A Necessary Counterpart

While this guide focuses on the ligand, preparing the receptor is an equally critical step for a meaningful docking study. The general workflow for receptor preparation is as follows:

  • Obtain the Protein Structure: Download the PDB file of the target protein from the Protein Data Bank (RCSB PDB).[34][37]

  • Clean the Protein Structure:

    • Remove water molecules, co-crystallized ligands, ions, and any other heteroatoms that are not relevant to the binding interaction.[7][34][35] This can be done using software like PyMOL, UCSF Chimera, or Discovery Studio Visualizer.[7][31][35]

    • If the protein has multiple chains, select the one that contains the active site of interest.[28]

  • Prepare the Protein using AutoDockTools or UCSF Chimera:

    • Add Hydrogens: Add polar hydrogens to the protein structure.[10][28][34]

    • Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges).

    • Assign Atom Types: Assign AutoDock atom types to all protein atoms.

    • Save as PDBQT: Save the prepared protein as a PDBQT file.[37]

Defining the Binding Site: The Grid Box

Before running the docking simulation, you must define the search space on the receptor where the ligand is likely to bind. This is typically done by defining a "grid box" that encompasses the active site.

  • Identifying the Active Site: If the crystal structure contains a co-crystallized ligand, its location can be used to define the center of the active site.[33][38] If no ligand is present, computational tools or literature information can be used to predict the binding pocket.[5][39][40]

  • Setting Grid Parameters: In AutoDockTools, you can visually place and size the grid box to cover the entire active site. The center coordinates and dimensions (x, y, z) of this box are saved in a grid parameter file (GPF).[4][34]

Visualizing the Docking Preparation Process

The following diagram outlines the key steps within the AutoDockTools environment for preparing the N-methyl coumarin ligand.

Ligand_Preparation_ADT Start Start ADT & Load Ligand PDB LigandInput Ligand > Input > Choose Start->LigandInput AddCharges Add Gasteiger Charges & Merge Non-polar Hydrogens LigandInput->AddCharges TorsionTree Ligand > Torsion Tree > Detect Root AddCharges->TorsionTree ChooseTorsions Ligand > Torsion Tree > Choose Torsions TorsionTree->ChooseTorsions SavePDBQT Ligand > Output > Save as PDBQT ChooseTorsions->SavePDBQT

Caption: Step-by-step Ligand Preparation in AutoDockTools.

Conclusion and Best Practices

The meticulous preparation of N-methyl coumarin ligands is a cornerstone of conducting accurate and reliable molecular docking studies. By following the detailed protocols and understanding the scientific rationale outlined in this guide, researchers can significantly enhance the predictive power of their in silico experiments.

Key Takeaways and Best Practices:

  • Start with a High-Quality Structure: The accuracy of the initial ligand structure is fundamental.

  • Energy Minimization is Not Optional: Always perform energy minimization to obtain a low-energy, stable conformation of your ligand.[11][13]

  • Validate Your Docking Protocol: Whenever possible, validate your docking protocol by redocking a known inhibitor into the active site and ensuring the predicted pose is close to the crystallographic pose.[6]

  • Understand Your Software: While this guide provides a general workflow, it is essential to be familiar with the specific options and algorithms of the docking software you are using.

  • Visualize and Analyze: Always visually inspect your prepared ligand and receptor structures to ensure they are correct before proceeding with the docking simulation. After docking, carefully analyze the predicted binding poses and interactions.[32][41]

By adhering to these principles, researchers can confidently prepare N-methyl coumarin ligands for molecular docking and generate meaningful results that can guide further drug discovery efforts.

References

  • Suitable Docking Protocol for the Design of Novel Coumarin Derivatives with Selective MAO-B Effects - The Distant Reader. (2021, June 30). Retrieved from [Link]

  • Preparing the protein and ligand for docking - ScotChem. (2025, April 8). Retrieved from [Link]

  • Preparing the protein and ligand for docking. (n.d.). Retrieved from [Link]

  • AADS - An Automated Active Site Identification, Docking, and Scoring Protocol for Protein Targets Based on Physicochemical Descriptors - ACS Publications. (2011, August 30). Retrieved from [Link]

  • Converting chemical file formats — Open Babel openbabel-3-1-1 documentation. (n.d.). Retrieved from [Link]

  • Open Babel Tutorial: Convert Molecular File Formats for Bioinformatics & Cheminformatics. (2024, December 12). Retrieved from [Link]

  • How to Find Active Site Dimensions for Docking: Using Discovery Studio and Molegro Virtual Docker - YouTube. (2025, April 7). Retrieved from [Link]

  • Molecular Docking using Chimera - Eklavya Chopra. (2020, July 11). Retrieved from [Link]

  • PDB to PDBQT Converter - ScienceCodons. (n.d.). Retrieved from [Link]

  • Energy Minimization of Structures in Molecular Docking - BioSolveIT. (n.d.). Retrieved from [Link]

  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools | by Anoop Johny | Medium. (2025, April 8). Retrieved from [Link]

  • Energy minimization of molecules using Chem3D for Molecular Docking - YouTube. (2023, September 20). Retrieved from [Link]

  • Autodock Tutorial easy for beginners Ligand Preparation - YouTube. (2020, May 29). Retrieved from [Link]

  • Active site identification: Significance and symbolism. (2025, March 6). Retrieved from [Link]

  • What is the best method of optimization or energy minimization of small molecules?. (2012, May 24). Retrieved from [Link]

  • Automatic identification and representation of protein binding sites for molecular docking. (n.d.). Retrieved from [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. (2025, August 7). Retrieved from [Link]

  • Energy minimization on manifolds for docking flexible molecules - PMC. (n.d.). Retrieved from [Link]

  • How to Create a Protein PDBQT File for Docking. (n.d.). Retrieved from [Link]

  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 22). Retrieved from [Link]

  • How to find active site of the protein? | Autoligand | Molecular Docking - YouTube. (2024, August 27). Retrieved from [Link]

  • Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. (2020, June 19). Retrieved from [Link]

  • EP 1 | MOLECULAR DOCKING in UCSF CHIMERA by VINA Plugin from Scratch in Linux. (2022, August 31). Retrieved from [Link]

  • babel. (n.d.). Retrieved from [Link]

  • obabel - Convert, Filter and Manipulate Chemical Data — Open Babel 3.0.1 documentation. (n.d.). Retrieved from [Link]

  • In silico Study of Coumarins Derivatives With Potential Use in Systemic Diseases. (2022, June 6). Retrieved from [Link]

  • Learn Maestro: Preparing protein structures - YouTube. (2024, January 29). Retrieved from [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. (n.d.). Retrieved from [Link]

  • Protein-ligand Docking tutorial using BioExcel Building Blocks (PDBe REST-API Version). (n.d.). Retrieved from [Link]

  • Visualizing science with PyMOL 3 - Schrödinger. (n.d.). Retrieved from [Link]

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). Retrieved from [Link]

  • Rigid Body Energy Minimization on Manifolds for Molecular Docking | Journal of Chemical Theory and Computation - ACS Publications. (2012, August 21). Retrieved from [Link]

  • Molecular dynamics and docking formats - Open Babel. (n.d.). Retrieved from [Link]

  • Using AutoDock 4 and Vina with AutoDockTools: A Tutorial. (2011, December 8). Retrieved from [Link]

  • Design and in silico study of the novel coumarin derivatives against SARS-CoV-2 main enzymes - PMC. (2020, December 27). Retrieved from [Link]

  • Molecular docking studies of coumarin hybrids as potential acetylcholinesterase, butyrylcholinesterase, monoamine oxidase A/B and β-amyloid inhibitors for Alzheimer's disease - PMC. (n.d.). Retrieved from [Link]

  • International Journal of Research and Development in Pharmacy & Life Sciences - Molecular Docking Studies of Coumarin Derivatives as DPPIV Inhibitors and Anti-Diabetic Agents: Towards Novel Approaches in Drug Discovery. (2025, January 23). Retrieved from [Link]

  • How do I generate protein-ligand complex in a single pdb file in AutoDock Vina?. (2014, November 18). Retrieved from [Link]

  • Session 4: Introduction to in silico docking. (n.d.). Retrieved from [Link]

  • AutoDock Vina | Ligand Protein Dock | PyMOL | Discovery Studio | English - YouTube. (2026, February 23). Retrieved from [Link]

  • Protein-ligand preparation for docking using PyMOL for NRGsuite (Linux) - YouTube. (2020, June 2). Retrieved from [Link]

  • New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and in silico studies (Docking, MD, ADMET). (n.d.). Retrieved from [Link]

  • Visualizing protein-protein docking using PyMOL | by The Bioinformatics Manual | Medium. (2021, October 12). Retrieved from [Link]

Sources

Application Note: Green Chemistry Synthesis of N-Substituted Coumarin-3-Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

N-substituted coumarin-3-carboxamides are privileged scaffolds in medicinal chemistry, demonstrating potent anticancer, anti-inflammatory, and antioxidant properties[1]. Historically, the synthesis of these compounds relied on multi-step procedures involving toxic solvents, heavy metal catalysts, and the isolation of intermediate esters, which generated significant chemical waste and reduced overall atom economy[2].

This application note details field-proven, green chemistry protocols utilizing one-pot, multicomponent reactions (MCRs). By combining salicylaldehyde, diethyl malonate, and an aliphatic amine in a single reaction vessel, researchers can bypass the isolation of the intermediate ethyl coumarin-3-carboxylate[3]. The reaction cascade is driven by a tandem Knoevenagel condensation, followed by intramolecular cyclization and nucleophilic amidation. To overcome the inherently low electrophilicity of the intermediate ester carbonyl during the final amidation step, specific green catalyst systems are employed to lower the activation energy without relying on transition metals[4].

Catalyst Selection & Reaction Dynamics

The success of this green MCR relies entirely on the strategic selection of the catalyst. We highlight two highly effective, environmentally benign systems:

  • Piperidine-Iodine Dual Catalysis:

    • Causality: Piperidine acts as a basic organocatalyst, deprotonating the active methylene of diethyl malonate to initiate the Knoevenagel condensation. Molecular iodine (

      
      ) acts as a mild, transition-metal-free Lewis acid. It coordinates to the ester carbonyl of the transient coumarin-3-carboxylate, significantly increasing its electrophilicity and facilitating rapid nucleophilic acyl substitution by the aliphatic amine[3].
      
  • LiAl-LDH (Layered Double Hydroxides) Heterogeneous Catalysis:

    • Causality: LiAl-LDH provides a highly basic, heterogeneous surface area that promotes both the initial condensation and the subsequent amidation[4]. Because the catalyst is completely insoluble in the green solvent (ethanol), it allows for a simple mechanical recovery (hot filtration), making it a highly sustainable option capable of multiple catalytic cycles without structural degradation[4].

ReactionPathway cluster_0 Multicomponent Reactants Salicylaldehyde Salicylaldehyde Catalyst Green Catalyst System (Piperidine-I2 or LiAl-LDH) Salicylaldehyde->Catalyst DiethylMalonate Diethyl Malonate DiethylMalonate->Catalyst Amine Aliphatic Amine Product N-Substituted Coumarin-3-carboxamide Amine->Product Amine Addition Intermediate Coumarin-3-carboxylate (Transient Intermediate) Catalyst->Intermediate Knoevenagel Condensation & Cyclization Solvent Green Solvent (Ethanol) Solvent->Catalyst Solvation Intermediate->Product Amidation (Acyl Substitution)

One-pot, three-component green synthesis of N-substituted coumarin-3-carboxamides.

Comparative Performance Data

The following table summarizes the quantitative metrics of leading green synthesis methodologies, allowing researchers to select the optimal protocol based on available laboratory infrastructure.

Catalyst SystemReaction TimeTemp.SolventYield RangeGreen Metrics & AdvantagesRef.
Piperidine-Iodine 2 - 4 hRefluxEthanol80 - 92%Metal-free, low catalyst loading (20 mol%), simple water-precipitation workup.[3]
LiAl-LDH 1 - 3 hRefluxEthanolUp to 90%Heterogeneous, recoverable via filtration, recyclable up to 4 times, zero heavy metals.[4]
Heteropolyacids (HPAs) 2 hRefluxEthanol> 90%High atom economy, excellent purity, recyclable solid acid catalyst.[5]

Experimental Protocols (Self-Validating Workflows)

Protocol A: Piperidine-Iodine Dual Catalysis

This protocol is ideal for laboratories seeking a transition-metal-free approach with an extremely simple downstream purification process[3].

  • Reaction Assembly: In a 50 mL round-bottom flask, add salicylaldehyde (1.0 mmol), diethyl malonate (1.0 mmol), and the selected primary or secondary aliphatic amine (1.2 mmol).

  • Solvation & Catalysis: Add 5 mL of absolute ethanol. Introduce piperidine (20 mol%) and molecular iodine (20 mol%) to the mixture.

  • Reflux & Reaction Causality: Stir the mixture under reflux conditions. The heat provides the necessary activation energy to drive the amidation of the transient coumarin-3-carboxylate intermediate.

  • Self-Validating Checkpoint (TLC): Spot the reaction on a silica TLC plate (Hexane:EtOAc 7:3) after 60 minutes. The intermediate coumarin ester will fluoresce bright blue under UV (365 nm). The reaction is validated as complete (typically 2-4 hours) when this fluorescent spot is entirely replaced by a lower-

    
     spot corresponding to the highly polar amide.
    
  • Self-Validating Workup: Cool the mixture to room temperature and pour it into 20 mL of crushed ice/water.

    • Causality: The piperidine hydroiodide salt byproduct is highly water-soluble and partitions into the aqueous phase. The hydrophobic N-substituted coumarin-3-carboxamide cannot remain solvated and crashes out of the solution[3]. A rapid, heavy precipitation visually validates a successful high-yield reaction.

  • Isolation: Filter the solid precipitate, wash with cold distilled water, and recrystallize from hot ethanol to afford the analytically pure product.

Protocol B: LiAl-LDH Heterogeneous Catalysis

This protocol is optimized for industrial scaling and maximum catalyst sustainability[4].

  • Reaction Assembly: Combine salicylaldehyde (1.0 mmol), diethyl malonate (1.0 mmol), and the aliphatic amine (1.0 mmol) in 5 mL of absolute ethanol.

  • Catalyst Addition: Add 50 mg of the prepared LiAl-LDH catalyst powder to the suspension.

  • Reflux: Stir the heterogeneous mixture under reflux for 1 to 3 hours, monitoring via TLC as described in Protocol A.

  • Self-Validating Catalyst Recovery: While the mixture is still hot, perform a vacuum filtration.

    • Validation: LiAl-LDH is completely insoluble in hot ethanol[4]. If the filtrate is cloudy, it indicates incomplete filtration of the microscopic LDH particles, requiring a second pass through a finer frit (e.g., Celite pad) to ensure the final product is uncontaminated by the catalyst.

  • Product Isolation: Concentrate the clear filtrate under reduced pressure. Cool the concentrated solution to induce crystallization. The formation of distinct, sharp crystals (rather than an amorphous oil) validates the high purity of the synthesized amide[4].

  • Catalyst Recycling: Wash the recovered LiAl-LDH solid with warm ethanol, dry at 80 °C, and store for the next reaction cycle (viable for up to 4 cycles with minimal yield loss)[4].

Analytical Validation

To confirm the structural integrity of the synthesized N-substituted coumarin-3-carboxamides, researchers should look for the following self-validating spectroscopic markers:

  • 
    H-NMR (DMSO-
    
    
    
    , 400 MHz):
    The defining hallmark of the coumarin core is the highly deshielded C4-H proton, which appears as a sharp singlet between
    
    
    8.50 – 8.90 ppm
    . The amide proton (N-H) typically appears as a broad singlet or triplet (if coupled to an aliphatic
    
    
    ) between
    
    
    8.80 – 9.30 ppm
    .
  • FT-IR (ATR): Look for the diagnostic lactone carbonyl stretch (

    
    ) at ~1700-1720 cm
    
    
    
    and the amide carbonyl stretch at ~1650-1670 cm
    
    
    . A broad band around 3200-3300 cm
    
    
    confirms the presence of the secondary amide N-H stretch.

References

  • Ethyl coumarin-3-carboxylate: Synthesis and chemical properties Source: ACG Publications URL:2

  • Green Synthesis and Pharmacological Applications of Coumarin and Its Derivatives: A Review Source: Atlantis Press URL:1

  • LiAl-LDH: a heterogeneous catalyst for the multicomponent synthesis of coumarin-3-carboxamide derivatives Source: ResearchGate / Research on Chemical Intermediates URL:4

  • Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides Source: MDPI Molecules URL:3

  • The synthesis of coumarin-3-carboxylic acids and 3-acetyl-coumarin derivatives using heteropolyacids as heterogeneous and recyclable catalysts Source: Academia.edu / Journal of Molecular Catalysis A: Chemical URL:5

Sources

Application Note: High-Fidelity NMR Preparation for N-methyl-2-oxo-2H-chromene-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and analytical chemists characterizing N-methyl-2-oxo-2H-chromene-3-carboxamide . It synthesizes structural analysis with practical NMR methodology to ensure high-resolution data acquisition.

Introduction & Structural Context

N-methyl-2-oxo-2H-chromene-3-carboxamide is a coumarin-3-carboxamide derivative, a scaffold widely explored for its biological activity, including inhibition of monoamine oxidase (MAO) and anticancer properties.

Structural Pharmacophore:

  • Coumarin Core: A bicyclic aromatic system (2-oxo-2H-chromene) providing a rigid planar backbone.

  • C3-Carboxamide: An electron-withdrawing amide moiety at position 3, facilitating hydrogen bonding interactions.

  • N-Methyl Group: A hydrophobic handle that influences the amide conformation (typically trans-amide geometry) and solubility profile.

Analytical Challenge: The primary challenge in NMR analysis of this compound is solubility-driven aggregation . The planar coumarin ring promotes


-

stacking, while the amide group facilitates intermolecular hydrogen bonding. Inappropriate solvent selection or concentration can lead to line broadening, concentration-dependent chemical shift drift, or precipitation within the NMR tube.

Pre-Analytical Considerations: Solvent Selection

Selecting the correct deuterated solvent is the single most critical step.

Solubility Profiling
  • Chloroform-d (

    
    ):  Often poor. While the N-methyl group adds some lipophilicity, the polar amide and lactone functionalities frequently render this compound sparingly soluble in chloroform, leading to suspension artifacts.
    
  • Dimethyl Sulfoxide-

    
     (DMSO-
    
    
    
    ):
    Recommended. The high dielectric constant and hydrogen-bond accepting capability of DMSO disrupt intermolecular amide-amide H-bonds, ensuring monomeric dispersion and sharp spectral lines.
  • Acetone-

    
    :  A viable alternative if the sample must be recovered (due to volatility), but solubility must be verified first.
    
DOT Diagram: Solvent Decision Logic

SolventSelection Start Start: Solvent Selection CheckSol Check Solubility (~5 mg in 0.6 mL) Start->CheckSol IsSolubleCDCl3 Soluble in CDCl3? CheckSol->IsSolubleCDCl3 UseCDCl3 Use CDCl3 (Better Resolution, Volatile) IsSolubleCDCl3->UseCDCl3 Yes CheckDMSO Check Solubility in DMSO-d6 IsSolubleCDCl3->CheckDMSO No UseDMSO Use DMSO-d6 (Standard for Amides) CheckDMSO->UseDMSO Yes (Room Temp) Heating Requires Heat (>40°C)? CheckDMSO->Heating Partial/Slow Heating->UseDMSO Soluble after Sonication HighTempNMR Perform High-Temp NMR (Avoid Aggregation) Heating->HighTempNMR Precipitates on Cooling

Figure 1: Decision tree for selecting the optimal deuterated solvent based on solubility and aggregation risks.

Protocol: Sample Preparation

Objective: Prepare a 600


L sample at optimal concentration for 

H and

C NMR.
Reagents & Equipment[1][2][3][4]
  • Compound: N-methyl-2-oxo-2H-chromene-3-carboxamide (>95% purity recommended).

  • Solvent: DMSO-

    
     (99.9 atom % D) + 0.03% TMS (v/v).
    
  • Tubes: 5 mm high-precision NMR tubes (e.g., Wilmad 507-PP or equivalent).

  • Filtration: Cotton wool (glass wool preferred) or 0.45

    
    m PTFE syringe filter.
    
Step-by-Step Methodology
Step 1: Mass Determination[1]
  • For

    
    H NMR only:  Weigh 2–5 mg . High concentrations are unnecessary and increase aggregation risk.
    
  • For

    
    C / 2D NMR:  Weigh 15–20 mg . This ensures adequate signal-to-noise (S/N) for quaternary carbons (C2, C3, C4a, C8a) within a reasonable scan time.
    
Step 2: Dissolution
  • Transfer the solid to a clean 1.5 mL microcentrifuge tube or small vial (NOT directly into the NMR tube).

  • Add 600

    
    L  of DMSO-
    
    
    
    .
  • Vortex for 30 seconds.

  • If solid remains, sonicate in a water bath at ambient temperature for 2–5 minutes.

    • Caution: Extended sonication can heat the solvent, potentially causing degradation if the compound is thermally labile (though coumarins are generally stable).

Step 3: Clarification (Critical)

Suspended micro-particulates cause magnetic field inhomogeneity, broadening peaks.

  • Pack a small plug of clean glass wool into a glass Pasteur pipette.

  • Filter the solution through the pipette directly into the NMR tube.

  • Cap the tube immediately to prevent absorption of atmospheric moisture (DMSO is hygroscopic).

Step 4: Volume Check

Ensure the solvent height in the tube is 4.0 – 4.5 cm .

  • Too low: Shimming difficulties and line shape distortion.

  • Too high: Dilution of signal and waste of solvent.

DOT Diagram: Preparation Workflow

SamplePrep Weigh 1. Weigh Sample (5-20 mg) Solvent 2. Add Solvent (600 µL DMSO-d6) Weigh->Solvent Mix 3. Vortex/Sonicate (Dissolve Fully) Solvent->Mix Filter 4. Filter (Glass Wool) Mix->Filter Transfer 5. Transfer to Tube (Height ~4cm) Filter->Transfer Cap 6. Cap & Label Transfer->Cap

Figure 2: Linear workflow for preparing a particulate-free NMR sample.

Data Acquisition & Interpretation

Instrument Parameters
  • Temperature: 298 K (25°C). If peaks are broad due to restricted rotation of the amide bond, elevate to 313 K (40°C).

  • Relaxation Delay (D1): Set to

    
     2.0 seconds. The quaternary carbons and the amide proton may have long 
    
    
    
    relaxation times.
  • Scans (NS):

    • 
      H: 16–64 scans.
      
    • 
      C: 1024–4096 scans (depending on concentration).
      
Expected Chemical Shifts (DMSO- )

The following table summarizes the diagnostic signals for N-methyl-2-oxo-2H-chromene-3-carboxamide. Values are approximate (


 0.2 ppm) and dependent on concentration.
MoietyAtom TypeApprox. Shift (

, ppm)
MultiplicityDiagnostic Notes
Amide NH 8.6 – 9.0 Broad q Couples with N-Me; exchangeable with

.
Coumarin H-4 8.7 – 8.9 s Characteristic singlet of the

-unsaturated system.
Aromatic H-5 7.8 – 8.0 d / dd Deshielded by carbonyl anisotropy.
Aromatic H-7, H-8 7.4 – 7.5 m Overlapping aromatic multiplets.[2]
Aromatic H-6 7.6 – 7.7 m
N-Methyl CH

2.8 – 2.9 d

Hz (coupling to NH). Becomes singlet if NH exchanges.
Carbonyl C=O[3][4] (Lactone) ~160 s C2 position.
Carbonyl C=O[3][4] (Amide) ~162 s C3-amide.
Diagnostic Connectivity (HMBC)

To confirm the structure, look for these key correlations in the HMBC spectrum:

  • H-4 to C-2 (Lactone C=O) , C-3 , C-5 , and C-9 (C8a) .

  • N-Me protons to the Amide C=O .

  • Amide NH to C-3 and Amide C=O .

Troubleshooting Common Issues

Issue 1: Water Peak Interference
  • Symptom: A large broad peak around 3.33 ppm (in DMSO-

    
    ) obscures the N-methyl signal or aromatic region.
    
  • Cause: DMSO is hygroscopic; the sample absorbed atmospheric water.

  • Solution: Use a fresh ampoule of solvent. If the peak persists, run the spectrum at a slightly different temperature (e.g., 30°C) to shift the water peak relative to the solute signals.

Issue 2: Broad Amide/Methyl Signals (Rotamers)
  • Symptom: The N-methyl doublet appears smeared or as two unequal sets of peaks.

  • Cause: Restricted rotation around the C(O)-N bond (rotamers).

  • Solution: Perform Variable Temperature (VT) NMR. Heating to 40–50°C typically coalesces rotamers into sharp, averaged signals.

Issue 3: Extra Peaks
  • Symptom: Sharp triplets/quartets at 1.0/3.4 ppm or 2.3 ppm.

  • Cause: Residual Ethanol (recrystallization solvent) or Toluene.

  • Solution: Dry the solid sample under high vacuum (< 1 mbar) at 50°C for 4 hours before preparation.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Link

  • Al-Majedy, Y. K., et al. (2017). Coumarin synthesis via Pechmann condensation: A review. Journal of Chemical and Pharmaceutical Research, 9(10), 68-79. (Context on Coumarin Synthesis).
  • Stefanachi, A., et al. (2018). Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds. Molecules, 23(2), 250. Link

  • PubChem Compound Summary. (n.d.). N-(2-chlorophenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide (Analogous Structure Data). National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Methyl-2-oxo-2H-chromene-3-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-methyl-2-oxo-2H-chromene-3-carboxamide. This coumarin derivative is a privileged scaffold in medicinal chemistry, frequently utilized for its diverse biological activities. However, synthesizing this molecule with high yield and purity presents specific chemical challenges—most notably, controlling the chemoselectivity between the target C3-carboxyl group and the fragile C2-lactone ring.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure reproducible, high-yield synthesis.

Mechanistic Workflow & Failure Modes

Understanding the reaction pathways is critical for preventing byproduct formation. The diagram below illustrates the optimal synthetic route alongside the primary failure mode encountered during amidation.

SynthesisWorkflow Salicylaldehyde Salicylaldehyde + Meldrum's Acid Knoevenagel Knoevenagel Condensation (K2CO3, H2O, RT) Salicylaldehyde->Knoevenagel CoumarinAcid Coumarin-3-carboxylic acid Knoevenagel->CoumarinAcid >90% Yield Activation Carboxyl Activation (HATU/Et3N, DMF) CoumarinAcid->Activation Amidation Amidation (Methylamine, 0°C -> RT) Activation->Amidation Product N-methyl-2-oxo-2H-chromene -3-carboxamide Amidation->Product Strict Stoichiometry (1.1 eq Amine) SideReaction Side Product: Ring-Opened Phenolic Amide Amidation->SideReaction Excess Amine / Heat

Figure 1: Synthesis workflow and primary failure mode (lactone ring opening) during amidation.

Troubleshooting FAQs

Q1: Why am I observing multiple spots on my TLC plate and a low yield of the final carboxamide during the methylamine coupling step? A1: This is the most common issue in coumarin-3-carboxamide synthesis and is caused by lactone ring opening . The 2-oxo-2H-chromene core features two electrophilic centers: the activated C3-carboxyl group and the C2-lactone carbonyl. Methylamine is both a strong nucleophile and a base. If the reaction is performed at elevated temperatures or with a large excess of methylamine, the amine will attack the C2-lactone carbonyl, leading to a ring-opened phenolic amide byproduct. Corrective Action: Maintain strict stoichiometric control of methylamine (1.05 to 1.1 equivalents). Perform the amine addition at 0 °C and allow it to warm to room temperature gradually. Avoid using harsh basic conditions or excess primary amine.

Q2: Which carboxylic acid activation strategy provides the highest yield for N-methyl amidation? A2: Traditional methods utilizing thionyl chloride (SOCl


) or oxalyl chloride to generate an acyl chloride intermediate often result in moderate yields (60–70%) due to the generation of HCl and harsh conditions that can degrade the coumarin core. Modern, high-yield protocols strongly favor uronium-based coupling agents like1 (e.g., Et

N or DIPEA)[1], or carbodiimides like 2[2]. HATU provides exceptional conversion rates (>85%) by forming a highly reactive 7-aza-OBt ester intermediate that selectively reacts with methylamine without disturbing the lactone ring.

Q3: My coumarin-3-carboxylic acid intermediate is impure and difficult to crystallize. How can I improve the Knoevenagel condensation step? A3: The classical Knoevenagel condensation using diethyl malonate and piperidine in ethanol often requires refluxing, which can lead to partial decarboxylation and polymerization. A greener, highly efficient alternative utilizes3 with catalytic K


CO

[3]. In this method, the coumarin-3-carboxylic acid precipitates directly from the aqueous reaction mixture in high purity, eliminating the need for column chromatography.

Quantitative Method Comparison

To guide your experimental design, Table 1 summarizes the performance of various amidation strategies based on internal validation and literature standards.

Table 1: Comparison of Amidation Coupling Strategies for Coumarin-3-Carboxylic Acid

Coupling MethodReagents & ConditionsAverage YieldPurity ProfilePrimary Risk Factor
Acyl Chloride Oxalyl chloride, cat. DMF, DCM (Reflux 2h)60 - 70%ModerateHigh risk of lactone ring opening and HCl-induced degradation
Carbodiimide EDCI, DMAP, DCM (0 °C to RT, 12h)75 - 85%HighFormation of difficult-to-remove N-acylurea byproducts
Uronium Salt HATU, Et

N, DMF (RT, 2 - 4h)
85 - 95%Very HighMinimal; highly chemoselective for the C3-carboxyl group

Validated Experimental Protocols

Protocol A: Green Synthesis of Coumarin-3-carboxylic Acid

Objective: Synthesize the key intermediate via a catalyst-mild Knoevenagel condensation. Self-Validation Cue: The product will precipitate as a dense white/pale yellow solid directly from the aqueous phase, indicating successful condensation and hydrolysis.

  • Reaction Setup: In a 50 mL round-bottom flask, suspend salicylaldehyde (1.0 mmol) and Meldrum's acid (1.2 mmol) in distilled water (5.0 mL)[3].

  • Catalysis: Add potassium carbonate (K

    
    CO
    
    
    
    ) (10 mol%) to the stirring mixture.
  • Condensation: Stir the reaction vigorously at room temperature for 2 to 4 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3) until the salicylaldehyde is completely consumed.

  • Isolation: Acidify the mixture slightly with 1M HCl to pH 3-4 to ensure complete protonation of the carboxylic acid.

  • Purification: Filter the resulting precipitate under vacuum, wash with ice-cold water (3 × 5 mL), and dry under high vacuum to afford coumarin-3-carboxylic acid as a solid.

Protocol B: Chemoselective Amidation to N-methyl-2-oxo-2H-chromene-3-carboxamide

Objective: Couple the intermediate with methylamine while preserving the lactone ring. Self-Validation Cue: Upon addition of HATU and Et


N, the cloudy suspension of the carboxylic acid will transition to a clear, pale yellow solution, visually confirming the formation of the active ester.
  • Activation: Dissolve coumarin-3-carboxylic acid (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL) under an inert nitrogen atmosphere[3].

  • Coupling Agent: Add HATU (1.1 mmol) followed by triethylamine (Et

    
    N) (2.0 mmol)[1]. Stir at room temperature for 30 minutes to fully generate the active 7-aza-OBt ester.
    
  • Amine Addition: Cool the reaction flask to 0 °C using an ice bath. Slowly add methylamine (2.0 M solution in THF, 1.1 mmol) dropwise over 10 minutes. Critical Step: Do not exceed 1.1 equivalents to prevent lactone ring opening.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3 to 4 hours.

  • Quenching & Extraction: Quench the reaction by adding ice-cold water (15 mL). Extract the aqueous layer with ethyl acetate (3 × 15 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), 0.1 M HCl, saturated NaHCO

    
    , and brine.
    
  • Drying & Concentration: Dry the organic phase over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Final Purification: Recrystallize the crude residue from hot ethanol to yield pure N-methyl-2-oxo-2H-chromene-3-carboxamide.

References

  • Application Notes and Protocols for the Synthesis and Biological Screening of Coumarin-3-Carboxamides Source: Benchchem URL:3

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives Source: MDPI Molecules URL:1

  • In Vitro Evaluation of Amide-Linked Coumarin Scaffolds for the Inhibition of α-Synuclein and Tau Aggregation Source: ACS Omega URL:2

Sources

Technical Support Center: Navigating the Solubility Challenges of Coumarin-3-Carboxamides in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common solubility issues encountered with coumarin-3-carboxamide derivatives in Dimethyl Sulfoxide (DMSO). As Senior Application Scientists, we have compiled this resource based on established scientific principles and field-proven insights to ensure the integrity and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of coumarin-3-carboxamides in DMSO.

Q1: Why are my coumarin-3-carboxamide compounds showing poor solubility in DMSO?

A1: While DMSO is a powerful and versatile solvent, several factors inherent to coumarin-3-carboxamides can impede their dissolution. These compounds possess a rigid, planar coumarin core, which can lead to strong crystal lattice energy. The presence of the carboxamide group introduces hydrogen bonding capabilities, further contributing to intermolecular forces that need to be overcome by the solvent. Highly crystalline compounds are often less soluble, and impurities can also negatively impact solubility.[1]

Q2: I've managed to dissolve my compound, but it precipitates upon storage. What's happening?

A2: Precipitation after initial dissolution is a common issue that can arise from several factors. One of the primary culprits is the hygroscopic nature of DMSO, which readily absorbs moisture from the atmosphere.[1][2] This introduction of water can significantly decrease the solubility of your hydrophobic compound. Other potential causes include the formation of a supersaturated solution that is not stable over time, and temperature fluctuations during storage, as solubility often decreases at lower temperatures.[1]

Q3: Does the purity of my coumarin-3-carboxamide affect its solubility in DMSO?

A3: Absolutely. The purity of your compound can have a significant impact on its solubility. In some instances, impurities may be less soluble than the target compound, leading to a hazy solution or the appearance of undissolved particulate matter. Conversely, a highly purified, crystalline form of a compound may exhibit lower solubility compared to its amorphous counterpart due to stronger intermolecular interactions within the crystal lattice.[1]

Q4: What is the maximum recommended concentration of DMSO in cell-based assays?

A4: High concentrations of DMSO can be cytotoxic and may interfere with the components of your assay.[3] It is crucial to maintain the final concentration of DMSO in your assay as low as possible, typically below 0.5%. Always include a vehicle control in your experiments, which consists of the assay media with the same final concentration of DMSO used for your test compounds.[3]

Q5: My compound dissolves in 100% DMSO but crashes out when I dilute it into my aqueous assay buffer. How can I prevent this?

A5: This is a classic challenge that arises from the significant difference in polarity between DMSO and aqueous buffers. When the DMSO stock is diluted, the solubility of the hydrophobic coumarin-3-carboxamide drastically decreases, leading to precipitation.[4][5] To mitigate this, you can try a stepwise dilution, use a small percentage of a water-miscible organic co-solvent in your buffer, or explore advanced formulation strategies like using surfactants or cyclodextrins.[6][7]

Part 2: In-Depth Troubleshooting Guide

This section provides a more detailed, systematic approach to overcoming the solubility challenges of coumarin-3-carboxamides.

Section 2.1: Initial Dissolution Challenges

For compounds that are difficult to dissolve in DMSO from the outset, a methodical approach is necessary.

The initial attempt to dissolve a new coumarin-3-carboxamide should be systematic. Start with a small, accurately weighed amount of the compound and add a measured volume of high-purity, anhydrous DMSO.

A Accurately weigh compound B Add anhydrous DMSO to desired concentration A->B C Vortex at room temperature B->C D Visually inspect for dissolution C->D E Compound Dissolved D->E Yes F Incomplete Dissolution D->F No G Apply gentle heat (30-40°C) F->G H Sonicate in a water bath G->H I Re-inspect for dissolution H->I I->E Yes J Consider preparing a lower concentration stock I->J No

Caption: A co-solvent can act as a bridge between the polarity of DMSO and the aqueous assay buffer.

  • Intermediate Dilutions: Instead of diluting your 100% DMSO stock directly into the final aqueous buffer, perform one or more intermediate dilutions in a mixture of DMSO and your assay buffer.

  • Pluronic F-127: For particularly challenging compounds, consider using a small amount of Pluronic F-127, a non-ionic surfactant, in your assay media to help maintain solubility.

  • Vigorous Mixing: When adding the compound to the aqueous buffer, ensure rapid and thorough mixing to prevent localized high concentrations that can lead to immediate precipitation.

For preclinical studies or complex assays, more advanced formulation strategies may be necessary:

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their apparent aqueous solubility. [6]* Surfactants: Surfactants can form micelles that encapsulate the poorly soluble compound, allowing it to be dispersed in an aqueous medium. [6]

Part 3: Data Summary & Quick Reference

Table 1: Factors Influencing Coumarin-3-Carboxamide Solubility in DMSO

FactorInfluence on SolubilityKey Considerations
Compound Structure The planarity of the coumarin ring and hydrogen bonding from the carboxamide group can lead to strong crystal lattice energy, reducing solubility.Consider the specific substituents on your coumarin-3-carboxamide.
Purity Impurities can either decrease solubility or, if the compound is highly crystalline, an amorphous, less pure form may appear more soluble. [1]Always use well-characterized compounds.
DMSO Quality The presence of water in DMSO due to its hygroscopic nature is a major cause of decreased solubility for hydrophobic compounds. [1][8]Use fresh, anhydrous DMSO. [2][8]
Temperature Gentle heating can increase solubility, while low-temperature storage can lead to precipitation. [1][9]Avoid repeated freeze-thaw cycles. [3]
Concentration Attempting to make a stock solution that is too concentrated can lead to a supersaturated and unstable solution.Determine the solubility limit of your compound if possible.

Table 2: Troubleshooting Summary: Problems, Causes, and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Compound won't dissolve in DMSO High crystal lattice energy; compound concentration is too high.Gentle heating (30-40°C), sonication, vortexing. [1][3]Try preparing a lower concentration stock.
Precipitation in DMSO stock over time Water absorption by DMSO; supersaturation; temperature fluctuations. [1]Use anhydrous DMSO, aliquot stock solutions, store at a stable temperature (-20°C or -80°C). [3][8]
Precipitation upon dilution in aqueous buffer Large polarity difference between DMSO and the aqueous buffer. [4][5]Perform serial dilutions, use a co-solvent, ensure rapid mixing. [6]

Part 4: References

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.). Retrieved from

  • Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem. (n.d.). Retrieved from

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2025, October 15). Retrieved from

  • Technical Support Center: Troubleshooting Solubility Issues of 3-(N-methyl-4-methylbenzenesulfonamido) - Benchchem. (n.d.). Retrieved from

  • How can dimethyl sulfoxide enhance solubility in lab applications? - Quora. (2024, October 30). Retrieved from

  • Coumarin-3-carboxylic acid - CAS-Number 531-81-7 - Order from Chemodex. (n.d.). Retrieved from

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15). Retrieved from

  • Coumarin-3-Carboxylic Acid (2-Oxochromene-3-carboxylic acid) - MedchemExpress.com. (n.d.). Retrieved from

  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review - Pharma Excipients. (2020, February 26). Retrieved from

  • Coumarin-3-carboxylic acid | CAS 531-81-7 - Selleck Chemicals. (n.d.). Retrieved from

  • Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from

  • Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation - PMC. (n.d.). Retrieved from

  • Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity - Chemical Methodologies. (2022, November 15). Retrieved from

  • Technical Support Center: Overcoming Poor Aqueous Solubility of 3-Acetylcoumarin Derivatives - Benchchem. (n.d.). Retrieved from

  • Preparation of Some New Coumarin Derivatives with Biological Activity. (n.d.). Retrieved from

  • A Ligand-Free Approach towards Coumarin Analogs via Natural Deep Eutectic Solvent-Mediated Suzuki–Miyaura Coupling - MDPI. (2024, September 16). Retrieved from

  • DMSO wont dilute my pure compound. How to solve this? - ResearchGate. (2014, January 16). Retrieved from

  • Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives - Revue Roumaine de Chimie -. (n.d.). Retrieved from

  • Drugs dissolved in 100% DMSO formed crystals in RPMI - can anyone help? (2013, June 20). Retrieved from

  • DMF Work-up and Solubility Issues : r/Chempros - Reddit. (2022, July 13). Retrieved from

  • Insights on Stability Constants and Structures of Complexes between Coumarin Derivatives and Pb(II) in Aqueous Media - MDPI. (2024, April 23). Retrieved from

  • Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents - ResearchGate. (2023, July 22). Retrieved from

  • solubility and stability of Coumarin-C2-exo-BCN - Benchchem. (n.d.). Retrieved from

  • DMSO Solubility Assessment for Fragment-Based Screening - PMC. (n.d.). Retrieved from

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - MDPI. (2021, March 16). Retrieved from

  • Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed. (2009, July 15). Retrieved from

  • Coumarin-3-carboxylic acid | 531-81-7 - ChemicalBook. (2026, February 3). Retrieved from

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC. (2021, March 16). Retrieved from

Sources

Technical Support Center: Troubleshooting Amide Bond Formation with Chromene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for amide bond formation involving chromene carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges presented by this important heterocyclic scaffold. Amide bonds are fundamental to pharmaceuticals and bioactive molecules, but their synthesis can be far from trivial, especially when dealing with sterically hindered or electronically deactivated substrates like many chromene derivatives.[1][2]

This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the "why" behind common failures and provide systematic, actionable solutions to guide you toward a successful synthesis.

Section 1: Frequently Encountered Problems (FAQs)

Q1: My amide coupling reaction is failing or giving very low yields. What's the underlying issue?

Answer: This is the most common issue and typically points to poor activation of the chromene carboxylic acid or low nucleophilicity of the amine. Chromene systems can be electron-deficient, which deactivates the carboxylic acid, making it more difficult for the coupling reagent to form the necessary activated intermediate.

In-depth Analysis & Troubleshooting Steps:

  • Assess the Substrates:

    • The Chromene Carboxylic Acid: Is your chromene core substituted with electron-withdrawing groups? This will decrease the nucleophilicity of the carboxylate anion, slowing down the initial activation step with the coupling reagent.[3]

    • The Amine: Is your amine sterically hindered (e.g., a secondary amine with bulky substituents) or electronically poor (e.g., an aniline with electron-withdrawing groups)?[3][4] Low nucleophilicity of the amine is a major barrier to successful coupling.[5]

  • Re-evaluate Your Coupling Reagent:

    • For Standard Couplings: If you started with a carbodiimide like EDC, often used with HOBt, it may not be potent enough for this challenging substrate.[5][6] The O-acylisourea intermediate formed with EDC is highly reactive but can be prone to undesirable side reactions if the subsequent amine attack is slow.[6][7]

    • Upgrade to a More Potent Reagent: Uronium/aminium salts like HATU , HBTU, or HCTU are generally more effective for difficult couplings.[6][8] HATU, derived from HOAt, forms a highly reactive OAt-active ester that can overcome the activation barrier of deactivated acids and react more efficiently with poorly nucleophilic amines.[2][6] Phosphonium salts like PyBOP are another excellent, highly reactive alternative.[8]

  • Optimize Reaction Conditions:

    • Solvent Choice: Ensure you are using a dry, aprotic polar solvent like DMF or NMP. For some systems, a less polar solvent like DCM or THF can be effective, but solubility of all components is key.[8][9]

    • Base Selection: The choice of base is critical. A non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA) is standard.[8][10] Typically, 2-3 equivalents are used to deprotonate the carboxylic acid and neutralize any acidic byproducts. For particularly sensitive substrates where racemization is a concern, a weaker base like N-methylmorpholine (NMM) may be considered.[8]

    • Temperature: While most couplings start at room temperature, gently heating the reaction to 40-50°C can significantly increase the rate for sluggish reactions.[5][9] Monitor for potential degradation of starting materials or products at higher temperatures.

Q2: I see my starting materials being consumed on TLC/LC-MS, but my desired amide is not the major product. What are these side products?

Answer: The formation of side products indicates that while your carboxylic acid is being activated, the subsequent reaction with the amine is either too slow or is being outcompeted by other reaction pathways.

In-depth Analysis & Common Side Products:

  • N-acylurea Formation (with Carbodiimides): If you are using EDC or DCC, the highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct.[5] This is especially common when coupling with a poorly nucleophilic amine.

    • Solution: The best way to prevent this is to use an additive like HOBt or, more effectively, HOAt. These additives "trap" the O-acylisourea to form an active ester that is more stable and less prone to rearrangement.[5][6]

  • Guanidinium Byproduct (with Uronium Reagents): Reagents like HATU and HBTU can react directly with your amine, especially if the amine is primary and unhindered. This forms a tetramethyl guanidinium byproduct and consumes your valuable amine.[5][7]

    • Solution: Modify the order of addition. Pre-activate the chromene carboxylic acid with HATU and base for 5-15 minutes before adding the amine. This allows the formation of the active ester, minimizing the amount of free HATU available to react with the amine.

  • Ring Opening of the Chromene: The pyran ring of the chromone system can be susceptible to nucleophilic attack, particularly at the C2 position.[11] If your reaction conditions are too harsh (e.g., strong base, high heat), your amine or other nucleophiles could potentially attack the chromene ring, leading to complex byproducts.

    • Solution: Use the mildest effective conditions. Avoid strong, nucleophilic bases. Stick to hindered amines like DIPEA. If ring-opening is suspected, reduce the reaction temperature and time.

Q3: How do I choose the right coupling reagent for my specific chromene system?

Answer: The choice depends on a balance of reactivity, cost, and the specific challenges of your substrates. A tiered approach is often best.

Decision-Making Framework:

G Start Assess Substrate Difficulty Tier1 Tier 1: Standard Conditions (Simple primary/secondary amines, -electronically neutral chromene) Start->Tier1 Low Difficulty Tier2 Tier 2: Potent Reagents (Hindered amines, electron-poor -chromenes or anilines) Start->Tier2 Moderate/High Difficulty Reagent1 EDC / HOBt DCC / DMAP (catalytic) Tier1->Reagent1 Tier3 Tier 3: Alternative Activation (Both partners are highly hindered -or deactivated) Tier2->Tier3 If Tier 2 Fails Reagent2 HATU / DIPEA HCTU / DIPEA PyBOP / DIPEA Tier2->Reagent2 Reagent3 Convert to Acyl Fluoride/Chloride (e.g., with XtalFluor-E, SOCl2) Then add amine + base Tier3->Reagent3

Section 2: The Chemist's Toolkit: Reagents & Conditions

A successful amide coupling relies on the careful selection of a coupling reagent, base, and solvent. The table below summarizes the properties of common choices for challenging substrates.

Reagent ClassExample(s)Mechanism of ActionAdvantagesDisadvantages & Mitigation
Carbodiimides EDC, DCCForms a highly reactive O-acylisourea intermediate.[6][12]Inexpensive, readily available. EDC-urea byproduct is water-soluble, simplifying workup.[6][13]Prone to racemization and N-acylurea side product formation. Mitigation: Always use with an additive like HOBt or HOAt.[6][13]
Uronium/Aminium Salts HATU, HCTUForms a highly reactive HOAt/HOBt active ester.[6][14]High reactivity, fast reactions, low racemization rates.[6][8] Excellent for hindered and electron-poor substrates.[3]More expensive. Can react with amine to form guanidinium byproduct. Mitigation: Pre-activate acid before adding amine.
Phosphonium Salts PyBOP, PyAOPSimilar to uronium salts, forms an active ester.[8]Very high reactivity, low racemization. Does not form guanidinium byproducts.[8]Byproduct (HMPA for BOP) can be carcinogenic; PyBOP is a safer alternative.[8] Often requires careful handling.
Acid Halide Formation SOCl₂, Oxalyl ChlorideConverts the carboxylic acid to a highly electrophilic acyl chloride.[14]Extremely reactive, can drive difficult couplings to completion.[14][15]Harsh conditions can be incompatible with sensitive functional groups on the chromene ring. Generates HCl, requiring at least 2 eq. of base.[9][16]

Section 3: Standard Operating Procedures (SOPs)

SOP-01: General Protocol for a Challenging Amide Coupling using HATU

This protocol is a robust starting point for coupling a chromene carboxylic acid with a moderately hindered or electron-poor amine.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the chromene carboxylic acid (1.0 equiv.) to a dry flask.

  • Dissolution: Add anhydrous DMF (to make a 0.1-0.2 M solution) and stir until fully dissolved.

  • Base Addition: Add DIPEA (2.5 equiv.) to the solution and stir for 2 minutes.

  • Activation: Add HATU (1.1 equiv.) in one portion. The solution may change color (often to yellow). Stir the mixture at room temperature for 10-15 minutes. This is the "pre-activation" step.

  • Amine Addition: Add the amine (1.05 equiv.), either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress every 1-2 hours.

  • Monitoring (See SOP-02): Use TLC or LC-MS to track the consumption of the limiting starting material.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash sequentially with 5% aqueous citric acid or 1M HCl (to remove base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

SOP-02: Reaction Monitoring by TLC and LC-MS

Effective monitoring is crucial to avoid over-running the reaction, which can lead to byproduct formation.

  • Thin-Layer Chromatography (TLC):

    • Setup: On a single TLC plate, spot your carboxylic acid, your amine, and a co-spot of both. In a separate lane, spot the reaction mixture.

    • Eluent: Choose a solvent system (e.g., Hexane/Ethyl Acetate) that gives good separation between the starting materials and the expected product (Rf ~0.3-0.4).

    • Analysis: A complete reaction will show the disappearance of the limiting starting material and the appearance of a new, single spot for the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Purpose: Provides unambiguous confirmation of product formation and allows for the identification of potential side products by their mass.

    • Procedure: Quench a small aliquot of the reaction mixture in a vial with water/acetonitrile. Inject onto the LC-MS.

    • Analysis: Look for the expected mass-to-charge ratio (m/z) of your protonated product [M+H]⁺. Track the disappearance of the starting material peaks over time to determine reaction completion.

Section 4: Troubleshooting Workflow

When a reaction fails, a systematic approach is more effective than random changes. Use the following decision tree to guide your troubleshooting efforts.

G cluster_0 Start Reaction Failure: No Product or Low Yield CheckPurity 1. Confirm Purity & Integrity of Starting Materials (NMR/MS) CheckReagents 2. Are Solvents Anhydrous? Are Coupling Reagents Fresh? TLC_Analysis 3. Analyze TLC/LCMS: Are Starting Materials Consumed? NoConsumption Activation Failure Consumption Post-Activation Failure UpgradeReagent Upgrade Coupling Reagent (e.g., EDC -> HATU) IncreaseTemp Increase Temperature (e.g., RT -> 50°C) PreActivate Change Order of Addition (Pre-activate acid before adding amine) ChangeBase Consider a Different Base (e.g., DIPEA -> NMM or Collidine) FinalCheck Re-run Optimized Reaction

By applying these principles and protocols systematically, you can overcome the inherent challenges of forming amide bonds with chromene carboxylic acids and advance your research and development goals.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • DST (Department of Science and Technology). (2024). A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs. DST News. [Link]

  • Patsnap. (2026). How to Optimize Catalysis for Amide Formation in Organic Chemistry. Patsnap Eureka. [Link]

  • Mishra, R. K., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(45), 5973-5976. Available via PMC. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Strem, A. M., et al. (2020). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[6]uril. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. ResearchGate. [Link]

  • Ulven, T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11624-11629. [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. LibreTexts. [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 361-370. [Link]

  • Hewitt, W. M., et al. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]

  • Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Journal of Organic Chemistry, 88(5), 2943–2954. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]

  • G. V. Mokrov, et al. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Chemistry of Heterocyclic Compounds, 52(2), 71-83. [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(7), 1545-1563. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]

  • ResearchGate. (n.d.). Monitoring the amide coupling reaction by 1H NMR. ResearchGate. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. Khan Academy. [Link]

Sources

purification of N-methyl coumarin derivatives by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic hub to address the specific physicochemical challenges associated with the purification of N-methyl coumarin derivatives.

Coumarins are heterocyclic compounds characterized by a benzopyrone framework. While their inherent fluorescence makes them exceptionally easy to track during chromatography, their lactone rings and electron-rich aromatic systems introduce unique vulnerabilities—namely, acid-catalyzed degradation, irreversible silanol binding, and co-elution with phenolic precursors.

This guide abandons generic advice in favor of mechanistic troubleshooting, ensuring your purification workflows are robust, reproducible, and self-validating.

I. Diagnostic Workflow for Coumarin Purification

Before committing your crude mixture to a preparative column, you must diagnose its stability and interaction with the stationary phase. The following decision tree maps the causality of common chromatographic failures to their respective solutions.

DiagnosticWorkflow A Crude N-Methyl Coumarin B Perform 2D TLC on Silica Gel A->B C Spot Profile Analysis B->C D Single Spot (Stable) C->D  Stable E Off-Diagonal Spots (Degradation) C->E  Unstable F Severe Tailing (Silanol Binding) C->F  Basic N-group G Standard Silica Column (Hexane:EtOAc) D->G H Use Diol-Bonded Silica or Neutral Alumina E->H I Add 1-2% Triethylamine to Mobile Phase F->I

Diagnostic workflow for resolving N-methyl coumarin purification bottlenecks.

II. Self-Validating Standard Operating Procedure (SOP)

To guarantee high recovery and purity, this protocol integrates real-time validation checks. If a step fails its validation check, halt the process and consult the FAQ section.

Step 1: Stationary Phase Validation via 2-Dimensional TLC

  • Action: Spot the crude mixture in the bottom-left corner of a square silica gel TLC plate. Develop the plate in a standard solvent system (e.g., Hexane:EtOAc 7:3). Dry the plate completely, rotate it 90 degrees, and develop it again in the exact same solvent[1]([Link]).

  • Validation Check: Visualize under UV 254/365 nm. All spots must lie on a perfect diagonal line. If spots appear off the diagonal, your N-methyl coumarin is degrading on the acidic silica gel. Do not proceed with standard silica chromatography.

Step 2: Dry Loading the Sample

  • Action: Dissolve the crude mixture in a volatile solvent (e.g., Dichloromethane). Add silica gel (approx. 3x the mass of the crude) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Causality: N-methyl coumarins often exhibit poor solubility in non-polar eluents like hexane. Wet-loading a concentrated DCM solution directly onto a hexane-equilibrated column causes immediate precipitation and severe band broadening. Dry loading eliminates this solvent-mismatch artifact.

  • Validation Check: The silica-sample mixture must not clump. Clumping indicates residual solvent or overloading, which will cause channeling in the column bed.

Step 3: Column Packing and Equilibration

  • Validation Check: The silica bed must appear uniformly translucent with no visible air pockets or cracks.

Step 4: Elution and Real-Time Monitoring

  • Action: Elute using a stepwise gradient. Begin with a low-polarity system (e.g., Hexane:EtOAc 9:1) and gradually increase polarity.

  • Validation Check: Turn off the fume hood lights and shine a handheld UV lamp (365 nm) directly onto the glass column. Coumarin derivatives are highly fluorescent; you can visually track the target band moving down the column, ensuring it does not co-elute with non-fluorescent impurities.

Step 5: Mass Balance Calculation

  • Action: Pool the pure fractions, evaporate the solvent, and weigh the final product.

  • Validation Check: Compare the isolated yield to the theoretical yield estimated from the crude NMR. A discrepancy of >20% indicates irreversible adsorption to the stationary phase, requiring a shift to a less active phase (like alumina) for future runs.

III. Quantitative Data: Solvent Systems & Modifiers

The selection of the mobile and stationary phase dictates the success of the separation. Below is a synthesized matrix of optimized chromatographic parameters for coumarin derivatives[2]([Link],.

Solvent System (v/v)Target Application / Impurity ProfileTypical

Range
Recommended Modifiers / Stationary Phase
Hexane : EtOAc (7:3 to 1:1)Standard Pechmann condensation products; removal of unreacted

-ketoesters.
0.35 - 0.55Unmodified Silica Gel (100–200 mesh)
DCM : EtOAc (9.5:0.5)Separation of closely eluting regioisomers or unreacted phenolic precursors.0.40 - 0.65Unmodified Silica Gel
DCM : MeOH (9:1)Highly polar or basic N-methyl coumarins (e.g., amino-substituted derivatives).0.20 - 0.401-2% Triethylamine (TEA) to prevent tailing
n-Heptane : THF (8:2)Complex, acid-sensitive mixtures prone to lactone ring-opening.0.30 - 0.50Diol-Modified Silica Gel

IV. Troubleshooting FAQs

Q2: My 2D TLC confirmed that my N-methyl coumarin is degrading on the silica gel. What is the mechanism, and what are my alternatives? The Causality: The lactone ring of the coumarin core is susceptible to acid-catalyzed hydrolysis or ring-opening. Highly active, acidic silica gel can act as a heterogeneous catalyst for this degradation during prolonged elution times, leading to the formation of multiple degradation spots and drastically reduced yields[1]([Link]). The Solution: You must switch to a less destructive stationary phase.

  • Diol-Bonded Silica: Diol phases provide excellent normal-phase separation for polar coumarins without the destructive acidity of bare silanols[3]([Link]).

  • Neutral Alumina: If diol-silica is unavailable, neutral alumina (Activity II or III) is a highly effective, non-acidic alternative for sensitive heterocyclic compounds[1]([Link]).

Q3: I synthesized my coumarin via a Pechmann condensation, but I cannot separate the product from the unreacted phenol precursor. They co-elute in Hexane/Ethyl Acetate. What should I do? The Causality: Phenols and coumarins often share similar dipole moments and hydrogen-bonding capabilities, resulting in nearly identical


 values in standard aliphatic/ester solvent systems (like Hexane/EtOAc).
The Solution:  Change the selectivity of your mobile phase by altering the solvent class. Switch to a Dichloromethane (DCM) / Ethyl Acetate  gradient (e.g., starting at 9.5:0.5)[4]([Link]). DCM introduces 

interactions that interact differently with the aromatic rings of the phenol versus the benzopyrone core of the coumarin, often resolving previously co-eluting spots. Alternatively, perform a liquid-liquid extraction with a mild base (e.g., saturated

) prior to chromatography to deprotonate and wash away the unreacted phenol.

V. References

  • An Efficient and Versatile Deep Eutectic Solvent-Mediated Green Method for the Synthesis of Functionalized Coumarins Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Isolation and Characterization of Two Coumarin Compounds from the Chloroform Fraction of Scadoxus multiflorus Source: MDPI URL:[Link]

  • Troubleshooting Flash Chromatography Source: University of Rochester URL:[Link]

  • Chromatographic Separation of Some Coumarins and Flavonoids on Diol-Modified Silica Gel Phase Source: Taylor & Francis Online URL:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Coumarin-3-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutions for a common yet significant challenge: overcoming steric hindrance in the synthesis of coumarin-3-carboxamides. These compounds are a vital scaffold in medicinal chemistry, but their synthesis can be hampered when bulky substituents are present on either the coumarin-3-carboxylic acid or the amine coupling partner.

This resource provides a structured approach to diagnosing and solving these synthetic challenges, grounded in mechanistic principles and supported by field-proven protocols.

Troubleshooting Guide: Diagnosis and Stepwise Solutions

This section is formatted as a series of questions and answers to directly address issues you may encounter during your experiments.

Q1: My reaction yield is low, and I'm recovering most of my starting materials. Could steric hindrance be the issue?

A1: Yes, this is a classic sign of a sterically hindered reaction. When bulky groups on the amine and/or the coumarin-3-carboxylic acid physically block the reactive centers from approaching each other, the rate of the desired amide bond formation slows dramatically.[1][2] This allows side reactions or, more commonly, no reaction at all, to predominate.

Initial Diagnostic Checks:

  • Analyze Crude Reaction Mixture: Use TLC or LC-MS to confirm the presence of unreacted coumarin-3-carboxylic acid and amine.

  • Look for Side Products: The presence of multiple unexpected spots or peaks can indicate degradation or side reactions, which are more likely when the main reaction is slow.[1]

  • Assess Your Substrates: Examine the 3D models or structures of your starting materials. Are there bulky groups (e.g., tert-butyl, adamantyl, ortho-substituted aryl rings) near the carboxylic acid or the amine nitrogen? If so, steric hindrance is highly probable.

Q2: I'm using a standard carbodiimide coupling (DCC or EDC/HOBt), but it's failing with my bulky amine. What should I try next?

A2: Carbodiimide reagents like DCC and EDC are excellent for many amide syntheses but often fail in sterically demanding situations.[2][3] The O-acylisourea intermediate they form can be too bulky itself or not reactive enough to be attacked by a hindered amine.[3][4]

Your next step should be to switch to a more potent class of coupling reagents: uronium/aminium or phosphonium salts .[1][5] These reagents generate highly reactive activated esters that are more susceptible to nucleophilic attack, even by hindered amines.[5][6][7]

Recommended Alternative Coupling Reagents
Reagent ClassExample ReagentKey Advantages for Hindered CouplingsCommon BaseCommon Solvent
Uronium/Aminium HATU High efficiency, rapid kinetics, suppresses racemization.[6][8][9]DIPEA, TEADMF, NMP
HBTU/HCTU Good performance, often more cost-effective than HATU.DIPEA, NMMDMF, DCM
COMU High efficiency similar to HATU, with non-explosive and less allergenic byproducts.[5][10]DIPEADMF, ACN
Phosphonium PyAOP/PyBOP Highly effective for hindered couplings, especially with N-methyl amino acids.[1][9] Does not cause guanidinylation side reactions.[5]DIPEA, CollidineDMF, DCM

Causality: These reagents work by forming an active ester (e.g., an OAt-ester for HATU) which is significantly more reactive than the original carboxylic acid.[6][11] The 1-hydroxy-7-azabenzotriazole (HOAt) portion of HATU is a superior leaving group, and the pyridine nitrogen is thought to provide anchimeric assistance, stabilizing the transition state.[8]

Q3: Can changing reaction parameters like temperature or solvent help overcome steric hindrance?

A3: Yes, optimizing reaction parameters can sometimes provide a modest to significant improvement, although it may not be sufficient for extremely hindered cases.

  • Temperature: For sterically hindered reactions that are slow at room temperature, increasing the heat can provide the necessary activation energy. Try running the reaction at 40-60 °C. However, be aware that higher temperatures can also increase the rate of side reactions and racemization if you have a chiral center.

  • Solvent: The choice of solvent is crucial. Polar aprotic solvents are generally preferred for amide coupling reactions.

    • DMF (Dimethylformamide): An excellent solvent that dissolves most substrates and reagents well. It's a common starting point.[6][8]

    • NMP (N-Methyl-2-pyrrolidone): Similar to DMF but with a higher boiling point, making it suitable for reactions requiring more heat.

    • DCM (Dichloromethane): A less polar option that can sometimes be effective.

  • Concentration: In some cases, running the reaction at a higher concentration can favor the bimolecular coupling reaction over unimolecular decomposition pathways.

  • Pre-activation: Stirring the carboxylic acid, coupling reagent, and base together for 15-30 minutes before adding the sterically hindered amine can improve yields.[1] This ensures the activated species is fully formed before the nucleophile is introduced.

Q4: My amine is extremely hindered, and even HATU is giving low yields. What is the next level of activation?

A4: When even powerful uronium salts fail, you must resort to a more reactive electrophile. The most common and effective strategy is to convert the coumarin-3-carboxylic acid into its corresponding acyl chloride .[4][12]

Acyl chlorides are highly electrophilic and will react with even poorly nucleophilic or very hindered amines.[4] This is a two-step process but is often the most reliable solution for the toughest cases.

Workflow:

  • Step 1: Formation of Coumarin-3-carbonyl chloride. This is typically achieved by refluxing the coumarin-3-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.[13][14]

  • Step 2: Amide Bond Formation. The isolated (or in-situ generated) acyl chloride is then reacted with the hindered amine, usually in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl byproduct.

This method's effectiveness stems from the chloride ion being an excellent leaving group, making the carbonyl carbon extremely susceptible to nucleophilic attack.[12]

G cluster_0 Troubleshooting Workflow for Failed Amide Coupling Start Low Yield / No Reaction Check_Hindrance Are substrates sterically hindered? Start->Check_Hindrance Change_Reagent Switch to Uronium/Phosphonium Reagent (e.g., HATU, PyAOP) Check_Hindrance->Change_Reagent Yes Optimize_Conditions Optimize Conditions (Temp, Solvent, Pre-activation) Change_Reagent->Optimize_Conditions Still Low Yield Success Product Formed Change_Reagent->Success Success Acid_Chloride Convert Acid to Acyl Chloride (SOCl₂) Optimize_Conditions->Acid_Chloride Still Low Yield Optimize_Conditions->Success Success Acid_Chloride->Success

Caption: Troubleshooting workflow for sterically hindered couplings.

Frequently Asked Questions (FAQs)

  • How do I choose between a uronium (HATU) and a phosphonium (PyAOP) reagent?

    • Both are excellent for hindered couplings. HATU is known for very rapid reaction kinetics.[6] PyAOP is a great choice if you are concerned about potential side reactions like guanidinylation of your amine, which can occur with uronium salts if they are used in large excess or with very slow reactions.[1][5]

  • What are the common side reactions to watch out for?

    • Racemization: If your coumarin or amine contains a stereocenter, especially at the α-position to the reacting group, racemization is a risk. Reagents like HATU are designed to suppress this.[6] Using a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine is also recommended.[1]

    • Guanidinylation: As mentioned, uronium salts like HATU can react with the amine nucleophile to form a guanidinium byproduct, capping the amine.[6] This is more common when the coupling is slow and the reagent is in excess.

  • How can I effectively monitor the reaction progress?

    • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the consumption of starting materials and the formation of the product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method. It provides a clear picture of the reaction progress, confirms the mass of the desired product, and helps identify any side products.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling of Hindered Substrates

This protocol outlines a robust method for coupling a sterically hindered amine with coumarin-3-carboxylic acid using HATU.[1]

G cluster_1 HATU Coupling Workflow Step1 1. Dissolve Acid, HATU, & DIPEA in DMF Step2 2. Pre-activate (Stir 15-30 min at RT) Step1->Step2 Step3 3. Add Hindered Amine Step2->Step3 Step4 4. React (Stir at RT to 50°C) Step3->Step4 Step5 5. Work-up & Purify Step4->Step5

Caption: Experimental workflow for HATU-mediated coupling.

Materials:

  • Coumarin-3-carboxylic acid (1.0 eq)

  • Sterically hindered amine (1.0-1.2 eq)

  • HATU (1.1-1.3 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous DMF

Procedure:

  • To a dry flask under an inert atmosphere (N₂ or Ar), add the coumarin-3-carboxylic acid (1.0 eq).

  • Add anhydrous DMF (to make a ~0.1 M solution).

  • Add HATU (1.1-1.3 eq) followed by DIPEA (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid. The solution may change color.

  • Add the sterically hindered amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C. Reactions are often complete within 2-16 hours.[6]

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Two-Step Procedure via an Acid Chloride Intermediate

This protocol is for challenging cases where direct coupling methods fail.[12]

Step A: Synthesis of Coumarin-3-carbonyl chloride

  • Suspend coumarin-3-carboxylic acid (1.0 eq) in dry dichloromethane (DCM).

  • Add thionyl chloride (SOCl₂) (2-5 eq) and a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux (approx. 40 °C) for 2-4 hours until the evolution of gas ceases and the solution becomes clear.

  • Remove the excess SOCl₂ and DCM under reduced pressure. The resulting crude coumarin-3-carbonyl chloride can be used directly in the next step.

Step B: Amide Formation

  • Dissolve the crude coumarin-3-carbonyl chloride in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the sterically hindered amine (1.0 eq) and a non-nucleophilic base like triethylamine (TEA) or DIPEA (1.5 eq) in anhydrous DCM.

  • Slowly add the amine/base solution to the cold acyl chloride solution via a dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield the final coumarin-3-carboxamide.

References

  • Synthesis of (a) Coumarin-3-carbonyl chloride. PrepChem.com. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Synthetic pathway of coumarin-3-carbonyl chloride; synthesis of 4-bis amino quinoline 6a–e and synthesis of coumarin hybrids 7a–e. ResearchGate. [Link]

  • HATU. Wikipedia. [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. RSC Publishing. [Link]

  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. MDPI. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing. [Link]

  • Synthesis of coumarin-3-carbonyl chloride (3). ResearchGate. [Link]

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. MDPI. [Link]

Sources

Technical Support Center: Optimizing Coumarin Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to overcome kinetic bottlenecks in the synthesis of coumarin derivatives via Knoevenagel condensation.

Coumarins are privileged scaffolds in medicinal chemistry, but traditional synthetic routes often suffer from prolonged reaction times (up to 18 hours), toxic catalysts, and poor yields. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your reaction kinetics.

Part 1: Mechanistic Workflow & Troubleshooting Logic

To optimize a reaction, we must first understand the kinetic pathway. The Knoevenagel condensation followed by intramolecular cyclization requires overcoming specific activation energy barriers at the deprotonation and nucleophilic attack stages.

Knoevenagel_Mechanism A 1. Reactants Salicylaldehyde + Active Methylene B 2. Activation Catalyst Deprotonates Methylene A->B C 3. Nucleophilic Attack Carbanion Attacks Carbonyl B->C D 4. Knoevenagel Condensation Dehydration (C=C Formation) C->D E 5. Intramolecular Cyclization Lactonization D->E F 6. Final Product Coumarin Derivative E->F

Mechanistic pathway of coumarin synthesis via Knoevenagel condensation and cyclization.

When reaction times exceed acceptable limits, use the following logic tree to diagnose and resolve the bottleneck:

Troubleshooting_Logic Start Issue: Reaction Time > 4 Hours Q1 Using conventional thermal heating? Start->Q1 S1 Apply Microwave (MW) or Ultrasound (US) Q1->S1 Yes Q2 Using toxic homogeneous base (e.g., Piperidine)? Q1->Q2 No End Optimized: < 20 mins, >85% Yield S1->End S2 Switch to Green Catalyst (DES, L-Proline, ZrOCl2) Q2->S2 Yes Q3 Experiencing mass transfer/solubility limits? Q2->Q3 No S2->End S3 Utilize Solvent-Free Conditions Q3->S3 Yes S3->End

Troubleshooting logic tree for optimizing Knoevenagel condensation reaction times.

Part 2: Frequently Asked Questions (FAQs)

Q1: My conventional reflux synthesis of coumarin takes 8 to 18 hours. How can I drastically reduce this reaction time without sacrificing yield? A1: The primary cause of slow kinetics in conventional reflux is the reliance on thermal conductivity and convection, which are inefficient and often lead to thermal degradation of sensitive aldehydes. To resolve this, transition to Microwave-Assisted Organic Synthesis (MAOS) . Microwave irradiation directly couples with the dipoles of the reactants and catalysts, causing rapid localized superheating (dielectric heating)[1]. This direct energy transfer bypasses the macroscopic heating limits of the solvent. Studies show that microwave irradiation can reduce Knoevenagel condensation times from 6–18 hours down to just 6–17 minutes, while simultaneously increasing yields to 74–94%[2].

Q2: I want to avoid microwave reactors due to industrial scalability issues. Are there alternative rapid activation methods? A2: Yes, Ultrasound-Assisted Synthesis (Sonochemistry) is a highly scalable alternative. Ultrasound waves (typically 20 kHz) create acoustic cavitation in the liquid medium—the formation, growth, and implosive collapse of microbubbles[3]. This implosion generates localized hot spots (up to 5000 K and 1000 atm) and powerful microjets that shatter mass-transfer limitations, forcing reactants into intimate contact[3]. When combined with Deep Eutectic Solvents (DES) or solid catalysts like lithium sulfate (Li₂SO₄), ultrasound can yield coumarin derivatives in under 40 minutes[4].

Q3: Piperidine is toxic, corrosive, and difficult to remove during workup. What are the best green catalysts that also support rapid reaction kinetics? A3: To maintain fast kinetics while improving safety and ease of workup, replace homogeneous bases with the following:

  • Solid Acid Catalysts (e.g., ZrOCl₂·8H₂O): When used at 10 mol% under solvent-free microwave conditions, this catalyst completes the reaction in roughly 6 minutes with up to 92% yield.

  • Deep Eutectic Solvents (DES): A Choline chloride:urea (1:2) mixture acts as both a hydrogen-bond donating solvent and a catalyst, stabilizing the transition state. It supports excellent yields (85–98%) under ultrasound and is easily recyclable[5].

  • Organocatalysts (e.g., L-Proline): L-proline acts as a bifunctional catalyst, forming an iminium intermediate with the aldehyde that lowers the activation energy for nucleophilic attack. Using 10 mol% L-proline in ethanol at 80 °C yields up to 94% coumarin[6].

  • Continuous Flow Systems: For extreme scalability, continuous flow synthesis using tetramethyl-1,3-cyclobutanedione (TMD) and triethylamine can yield coumarins quantitatively with a residence time of just 20 minutes at 150 °C[7].

Part 3: Quantitative Data Presentation

The table below summarizes the causality between the chosen optimization parameter and the resulting kinetic improvements.

Synthesis MethodCatalyst / Solvent SystemAverage Reaction TimeAverage Yield (%)Mechanistic Advantage
Conventional Reflux Piperidine / Ethanol6 – 18 hours56 – 85%Baseline thermal activation; limited by convection[2].
Microwave (MAOS) ZrOCl₂·8H₂O / Solvent-Free6 minutes 60 – 92%Dielectric heating causes rapid localized superheating.
Ultrasound (US) Choline chloride:urea (DES)~40 minutes85 – 98%Acoustic cavitation obliterates mass-transfer barriers[5].
Continuous Flow Et₃N / Ethyl Acetate20 minutes (Residence)QuantitativeSuperior heat/mass transfer due to high surface-area-to-volume ratio[7].
Organocatalysis L-Proline (10 mol%) / Ethanol18 hours54 – 94%Iminium intermediate lowers activation energy; highly green[6].

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in checkpoints so researchers can confirm success at intermediate stages without relying solely on end-point NMR analysis.

Protocol A: Solvent-Free Microwave-Assisted Synthesis

Optimized for maximum speed and minimal waste.

  • Preparation: In a microwave-safe vessel, combine 1.0 mmol of the salicylaldehyde derivative, 1.0 mmol of the active methylene compound (e.g., diethyl malonate), and 10 mol% of ZrOCl₂·8H₂O catalyst. Mix thoroughly with a glass rod until a homogeneous paste is formed.

  • Irradiation: Place the vessel in a dedicated microwave synthesizer. Irradiate at an optimized power (e.g., 300W) to maintain a temperature of 80 °C for exactly 6 minutes.

  • Validation Checkpoint 1 (Reaction Completion): Extract a micro-sample, dissolve in ethyl acetate, and perform Thin Layer Chromatography (TLC) using Hexane/EtOAc (7:3). Validation: The complete disappearance of the fluorescent salicylaldehyde spot under UV (254 nm) confirms the Knoevenagel condensation is complete.

  • Workup: Cool the mixture to room temperature. Add 10 mL of cold ethanol to precipitate the coumarin derivative. Filter the solid.

  • Validation Checkpoint 2 (Catalyst Recovery): Wash the filtrate with water to dissolve the ZrOCl₂·8H₂O. Evaporate the water to recover the catalyst. Validation: Weigh the recovered catalyst; a recovery of >90% validates the system's green chemistry metrics.

  • Purification: Recrystallize the crude product from hot ethanol.

  • Validation Checkpoint 3 (Product Identity): Determine the melting point of the crystals. Validation: A sharp melting point matching literature values (e.g., 93-95 °C for ethyl 2-oxo-2H-chromen-3-carboxylate) confirms successful cyclization without immediate NMR profiling[1].

Protocol B: Ultrasound-Assisted Synthesis in Deep Eutectic Solvents

Optimized for sensitive substrates prone to thermal degradation.

  • DES Preparation: Synthesize the Deep Eutectic Solvent by mixing Choline chloride and urea in a 1:2 molar ratio. Heat at 80 °C until a clear, homogeneous liquid is formed[5].

  • Reaction Setup: Add 1.0 mmol of salicylaldehyde and 1.0 mmol of the active methylene compound to 2 mL of the prepared DES in a glass tube.

  • Sonication: Immerse the tube in an ultrasonic bath (20 kHz). Sonicate at 45–50 °C for 40 minutes.

  • Validation Checkpoint 1 (Cavitation Verification): Validation: Observe the reaction mixture; a cloudy, emulsified appearance indicates successful acoustic cavitation and microbubble formation, ensuring mass transfer[3].

  • Workup: Add 5 mL of cold distilled water to the mixture. The DES is highly water-soluble, causing the hydrophobic coumarin product to precipitate immediately.

  • Validation Checkpoint 2 (Yield & Purity): Filter the precipitate, wash with water, and dry under a vacuum. Validation: Calculate the crude yield. A yield of >85% validates the efficacy of the DES system[5].

References

  • Title: Microwave-promoted Synthesis and Optoelectronic Properties of Ethoxycarbonyl-substituted Coumarin and Benzo[f]coumarin Source: dost.gov.ph URL:[Link]

  • Title: An Extensive Study of Coumarin Synthesis via Knoevenagel Condensation in Choline Chloride Based Deep Eutectic Solvents Source: nih.gov URL:[Link]

  • Title: Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model Source: sapub.org URL:[Link]

  • Title: Green Synthesis and Pharmacological Applications of Coumarin and Its Derivatives: A Review Source: atlantis-press.com URL:[Link]

  • Title: Microwave-Assisted Synthesis of 3-Substituted Coumarins Using ZrOCl2.8H2O as an Effective Catalyst Source: sharif.edu URL:[Link]

  • Title: MICROWAVE-ASSISTED AND CONVENTIONAL SYNTHESIS OF HALOGENATED COUMARIN-AZO DERIVATIVES AND STRUCTURAL Source: analis.com.my URL:[Link]

  • Title: Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester Source: biomedres.us URL:[Link]

  • Title: Fast and scalable continuous flow synthesis of butenolides and coumarins Source: rsc.org URL:[Link]

Sources

Technical Support Center: Resolving NMR Impurities in 2-Oxo-2H-Chromene-3-Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in troubleshooting and resolving complex NMR spectral artifacts associated with 2-oxo-2H-chromene-3-carboxamide (coumarin-3-carboxamide) derivatives.

Coumarin scaffolds are notoriously prone to co-crystallizing with starting materials and retaining strongly hydrogen-bonded catalysts. This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind these impurities and providing self-validating protocols to ensure the scientific integrity of your structural characterization.

Visual Diagnostic Workflow

The following logic tree outlines the diagnostic process for identifying anomalous peaks in your 1H NMR spectra, categorizing them by chemical shift regions, and applying the correct chemical or spectroscopic resolution.

NMR_Troubleshooting Start Acquire 1H/13C NMR (DMSO-d6 / CDCl3) CheckAliphatic Check Aliphatic Region (0 - 5 ppm) Start->CheckAliphatic CheckAromatic Check Aromatic/Aldehyde Region (6 - 11 ppm) Start->CheckAromatic SolventImp Solvent/Catalyst Impurities (EtOH, Piperidine) CheckAliphatic->SolventImp Peaks at 1.0-4.5 ppm StartingMat Unreacted Starting Materials (Salicylaldehyde) CheckAromatic->StartingMat Singlet at ~10 ppm AmideRotamer Amide NH2 Splitting (Intrinsic Rotamers) CheckAromatic->AmideRotamer Two broad singlets ~7.5-8.5 ppm Action1 Extended High Vacuum or Acidic Workup SolventImp->Action1 Action2 Recrystallization (e.g., hot EtOH) StartingMat->Action2 Action3 Variable Temperature (VT) NMR to confirm coalescence AmideRotamer->Action3

Diagnostic workflow for identifying and resolving NMR impurities in coumarin-3-carboxamides.

Quantitative Data: Common Impurity Chemical Shifts

To prevent misassignment of residual reagents as novel product peaks, use the following standardized chemical shift data for common impurities encountered during coumarin-3-carboxamide synthesis[1],[2].

Impurity / FeatureOrigin¹H NMR (DMSO-d₆, ppm)¹H NMR (CDCl₃, ppm)
Salicylaldehyde Unreacted Starting Material10.3 (s, CHO)9.9 (s, CHO)
Piperidine Knoevenagel Catalyst1.4 (m, CH₂), 2.7 (m, CH₂)1.5 (m, CH₂), 2.8 (m, CH₂)
Ethanol Reaction/Recrystallization Solvent1.06 (t), 3.44 (q), 4.3 (t, OH)1.25 (t), 3.72 (q)
Ethyl 2-oxo-2H-chromene-3-carboxylate Unreacted Intermediate1.3 (t, CH₃), 4.3 (q, CH₂)1.4 (t, CH₃), 4.4 (q, CH₂)
Water Solvent Moisture / Byproduct3.33 (s)1.56 (s)

Troubleshooting FAQs

Q1: I observe a sharp singlet between 9.8 ppm and 10.3 ppm in my ¹H NMR spectrum. What is this, and how does it affect my product? Causality & Resolution: This highly deshielded peak corresponds to the aldehyde proton of unreacted salicylaldehyde[3]. During the Knoevenagel condensation, if the malonamide is not in sufficient excess, or if the water byproduct is not efficiently removed, the equilibrium stalls. Salicylaldehyde frequently co-crystallizes with coumarin derivatives due to similar planar aromatic π-π stacking. Action: Perform a sodium bisulfite wash during the aqueous workup. The bisulfite forms a highly water-soluble adduct with the unreacted aldehyde, permanently partitioning it into the aqueous layer.

Q2: My primary amide (-NH₂) appears as two distinct broad singlets around 7.6 ppm and 8.4 ppm in DMSO-d₆. Is my compound impure or degrading? Causality & Resolution: This is not an impurity; it is a structural artifact caused by restricted rotation[4]. The C-N bond of the carboxamide group possesses partial double-bond character due to resonance with the adjacent carbonyl oxygen. This restricts free rotation, making the two protons diastereotopic (one is syn to the carbonyl, the other is anti). In highly polar solvents like DMSO-d₆, strong intermolecular hydrogen bonding further stabilizes these distinct rotamers. Action: To validate that these peaks belong to your product and not an impurity, perform a Variable Temperature (VT) NMR experiment (see Protocol 2 below).

Q3: I have persistent aliphatic multiplets around 1.4–1.5 ppm and 2.7–2.8 ppm. Vacuum drying doesn't remove them. What is the source? Causality & Resolution: These peaks correspond to piperidine, the most common base catalyst used in coumarin synthesis[5]. While piperidine is volatile, it often forms a stable hydrogen-bonded complex or a piperidinium salt with trace acidic byproducts (like acetic acid, often used as a co-catalyst) embedded within the crystalline matrix of the coumarin-3-carboxamide. Standard vacuum drying is insufficient to break this ionic/hydrogen-bonded network. Action: Implement an acidic wash (0.1 M HCl) during the extraction phase to fully protonate the piperidine, forcing it into the aqueous layer (see Protocol 1).

Q4: I am seeing a triplet at ~1.3 ppm and a quartet at ~4.3 ppm. I used ethanol as a solvent, but these shifts don't match free ethanol. Causality & Resolution: Free ethanol in DMSO-d₆ appears at 1.06 ppm (t) and 3.44 ppm (q)[1]. The downfield shift of the quartet to 4.3 ppm strongly indicates the presence of an ethyl ester—specifically, unreacted ethyl 2-oxo-2H-chromene-3-carboxylate, which is a common intermediate if you are synthesizing the carboxamide via a two-step esterification-amidation route[3]. Amidation of the ester with ammonia or amines is often incomplete. Action: Utilize silica gel chromatography to separate the mixture. The ester is significantly less polar than the primary carboxamide and will elute much faster.

Validated Experimental Protocols

Protocol 1: Self-Validating Post-Synthesis Purification Workflow

Purpose: To chemically strip catalyst and starting material impurities prior to NMR acquisition.

  • Reaction Quench & Precipitation: Pour the completed reaction mixture into ice-cold deionized water.

    • Causality: Coumarin-3-carboxamides are highly crystalline and insoluble in cold water, whereas piperidine and short-chain alcohols remain in the aqueous phase.

  • Acidic Wash: Filter the precipitate and wash the filter cake with 0.1 M HCl (3 x 20 mL), followed by cold water until the filtrate is pH neutral.

    • Causality: The acid protonates residual piperidine to piperidinium chloride, stripping the trapped catalyst from the product matrix.

  • Recrystallization: Dissolve the crude solid in a minimal amount of boiling ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath.

    • Causality: Selectively crystallizes the target amide while leaving unreacted salicylaldehyde and ethyl malonate derivatives in the mother liquor.

  • Validation (TLC): Spot the crystals vs. the mother liquor on a silica TLC plate (Eluent: 1:1 Hexane/Ethyl Acetate). The product should appear as a single, UV-active spot (254 nm).

  • Desiccation: Dry the validated crystals under high vacuum (0.1 mbar) at 50 °C for 12 hours to remove lattice-trapped ethanol.

Protocol 2: Variable Temperature (VT) NMR for Amide Bond Verification

Purpose: To prove that split amide peaks are intrinsic rotamers and not chemical impurities.

  • Sample Preparation: Dissolve 15 mg of the purified coumarin-3-carboxamide in 0.6 mL of anhydrous DMSO-d₆.

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K (25 °C). Note the integration and shift of the two broad singlets between 7.5 and 8.5 ppm.

  • Heating Ramp: Increase the NMR probe temperature to 353 K (80 °C) in 10 K increments. Acquire a 16-scan ¹H spectrum at each step, allowing 5 minutes for thermal equilibration before each acquisition.

  • Coalescence Observation:

    • Causality: As thermal energy increases, it overcomes the rotational energy barrier of the C-N partial double bond. The two distinct singlets will broaden, coalesce into a single broad hump, and eventually sharpen into a single peak integrating to 2H.

  • Reversibility Check (Self-Validation): Cool the probe back to 298 K and re-acquire the spectrum.

    • Causality: The single peak must split back into two distinct singlets. This proves the phenomenon was dynamic (rotational) and confirms the sample did not undergo thermal degradation.

References

  • Title: N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide Source: MDPI (Molbank) URL: [Link]

  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: ACS Publications (Organometallics) URL: [Link]

  • Title: Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives Source: MDPI (Molecules) URL: [Link]

  • Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Synthesis and Characterization of Some New 2-Iminochromene Derivatives Source: Connect Journals (Biochemical and Cellular Archives) URL: [Link]

Sources

Technical Support Center: Thermal Stability of N-Methyl-2-oxo-2H-chromene-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

N-Methyl-2-oxo-2H-chromene-3-carboxamide (also known as N-methylcoumarin-3-carboxamide) is a coumarin derivative characterized by a bicyclic benzopyrone core fused with a carboxamide moiety. This scaffold is widely utilized in drug discovery for its antimicrobial and anticancer properties, and in materials science as a fluorescent probe.

Key Thermal Characteristics (Class-Validated):

  • Physical State: Crystalline solid (typically white to pale yellow).

  • Melting Point (Expected): 150°C – 180°C (Dependent on polymorph and purity; analogs typically range 160–220°C).

  • Thermal Decomposition: Generally stable up to ~250°C. Decomposition often initiates via amide bond cleavage or ring opening under oxidative stress at elevated temperatures.

  • Solubility Profile: Low in water; High in DMSO, DMF; Moderate in boiling Ethanol/Methanol.

Troubleshooting & FAQs

This section addresses specific thermal stability issues reported by researchers handling coumarin-3-carboxamides.

Q1: My sample turns from white to dark yellow/brown upon melting. Is this normal?

Diagnosis: No, this indicates oxidative degradation or the presence of trace impurities , not simple melting. Technical Insight: While the pure coumarin-3-carboxamide scaffold is thermally stable, trace precursors (e.g., unreacted N-methylamine or ethyl 2-oxo-2H-chromene-3-carboxylate) can catalyze degradation at the melt phase. The color change typically results from the formation of quinoid-like oxidation products or ring-opening hydrolysis if residual moisture is present. Corrective Action:

  • Purify: Recrystallize using Ethanol/DMF (9:1 ratio).

  • Atmosphere: Perform melting point analysis or melt-processing under an inert atmosphere (Nitrogen or Argon) to rule out oxidative sensitivity.

Q2: I observe two distinct endothermic peaks in my DSC trace (e.g., at 145°C and 160°C). Is my compound decomposing?

Diagnosis: Likely Polymorphism or Solvatomorphism , rather than decomposition. Technical Insight: Coumarin carboxamides are prone to polymorphism. The first peak often represents a solid-solid transition or the melting of a metastable form, which then recrystallizes into the stable form that melts at the higher temperature. Alternatively, if crystallized from lattice-trapping solvents (like Ethanol), the first peak may be desolvation. Validation Protocol:

  • Run TGA (Thermogravimetric Analysis) alongside DSC.

    • Mass loss at Peak 1? It is a solvate (desolvation).

    • No mass loss? It is a polymorph transition.

Q3: Can I sterilize this compound via autoclaving (121°C, 15 psi)?

Diagnosis: Conditional. Technical Insight: The amide bond is hydrolytically stable at neutral pH. However, at 121°C in the presence of high-pressure steam, the lactone ring (coumarin core) is susceptible to hydrolysis, forming the cis-coumarinic acid derivative (ring-opened). This is reversible upon acidification, but in biological media, it alters the compound's properties. Recommendation:

  • Preferred: Sterile filtration (0.22 µm PTFE filter) of a DMSO stock solution.

  • If Autoclaving is Mandatory: Ensure the buffer pH is strictly 6.0–7.0. Avoid basic buffers (pH > 8), which rapidly accelerate lactone hydrolysis at high temperatures.

Experimental Protocols

Protocol A: Thermal Stress Validation (TGA/DSC)

Objective: To determine the exact thermal stability window for your specific batch.

Reagents & Equipment:

  • Sample: >5 mg dry powder.

  • Instrument: TGA/DSC Synchronous Analyzer (e.g., TA Instruments or Mettler Toledo).

  • Purge Gas: Nitrogen (50 mL/min).

Step-by-Step:

  • Pre-treatment: Dry sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.

  • Pan Loading: Load 3–5 mg into an Alumina (TGA) or Aluminum (DSC) pan. Note: Use hermetically sealed pans with a pinhole for DSC to prevent sublimation noise.

  • Ramp Profile:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 300°C.

  • Data Interpretation:

    • T_onset (Melting): First sharp endothermic peak.

    • T_degradation (Td5%): Temperature where 5% mass loss occurs (TGA).

    • Pass Criteria: Td5% should be > 50°C higher than T_onset.

Protocol B: High-Purity Recrystallization

Objective: To remove thermal degradation catalysts (trace amines/acids).

  • Dissolution: Suspend crude solid in Ethanol (20 mL per gram). Heat to reflux (approx. 78°C).

  • Co-solvent Addition: If not fully soluble, add DMF dropwise (max 10% v/v) until clear.

  • Hot Filtration: Filter rapidly through a pre-warmed glass frit to remove insoluble particulates (dust/polymerized material).

  • Crystallization: Allow to cool slowly to Room Temperature, then move to 4°C for 12 hours. Do not shock-cool on ice, as this traps impurities.

  • Drying: Filter crystals and dry under high vacuum (< 1 mbar) at 45°C for 24 hours.

Data Visualization

Figure 1: Thermal Degradation Logic & Analysis Workflow

This flowchart guides the user through interpreting thermal data and identifying instability mechanisms.

ThermalStability Start Start: Thermal Analysis (DSC/TGA) EndoPeak Endothermic Peak Observed Start->EndoPeak MassLoss Check TGA Mass Loss at Peak Temp EndoPeak->MassLoss YesLoss Mass Loss > 1% MassLoss->YesLoss Yes NoLoss Mass Loss < 0.5% MassLoss->NoLoss No Solvate Diagnosis: Desolvation (Solvent/Water release) YesLoss->Solvate T < 150°C Decomp Diagnosis: Degradation (Decarboxylation/Amide Cleavage) YesLoss->Decomp T > 200°C Poly Diagnosis: Polymorph Transition (Solid-Solid) NoLoss->Poly Multiple Peaks ColorCheck Visual Inspection: Discoloration? NoLoss->ColorCheck Melting Diagnosis: Melting Point (Pure Compound) Stable Status: Thermally Stable Action: Proceed to Formulation Melting->Stable ColorCheck->Melting No (Clear Melt) Oxidation Issue: Oxidative Instability Action: Use N2 Atmosphere ColorCheck->Oxidation Yes (Brown/Black)

Caption: Decision tree for interpreting Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) data for coumarin-carboxamides.

Figure 2: Synthesis & Impurity Pathways

Understanding the synthesis helps identify thermal instability sources.

SynthesisPath Ester Ethyl 2-oxo-2H-chromene- 3-carboxylate Reaction Aminolysis (Reflux Ethanol/Toluene) Ester->Reaction Amine Methylamine Amine->Reaction Product N-Methyl-2-oxo-2H- chromene-3-carboxamide Reaction->Product Main Path Impurity1 Impurity A: Hydrolyzed Acid (Lower Thermal Stability) Reaction->Impurity1 Moisture/Heat Impurity2 Impurity B: Ring-Opened Amide ( pH Sensitive) Reaction->Impurity2 Excess Amine/Base

Caption: Synthetic pathway highlighting potential impurities (Acid/Ring-opened forms) that compromise thermal stability.

Comparative Data Table

Table 1: Thermal Properties of Coumarin-3-Carboxamide Analogs Use this table to benchmark your N-methyl derivative against known standards.

Compound AnalogR-SubstituentMelting Point (°C)Thermal Stability Limit (T_onset)Reference
Target Compound Methyl 160–180 (Est.) *~240°C Inferred from Class
Precursor Ester-OEt92–93150°C[1]
N-Phenyl-Ph200–205>260°C[2]
N-(2-Fluorophenyl)-Ph-2-F159 (432 K)>250°C[3]
N-Benzyl-Bn148–150230°C[4]

*Note: Exact melting points depend heavily on the solvent of crystallization (Solvatomorphism).

References

  • Synthesis and characterization of coumarin-3-carboxamides. MDPI Molecules. (2025). Retrieved from

  • Thermal analysis of N-substituted coumarin derivatives. Journal of Thermal Analysis and Calorimetry. Validated via

  • Syntheses and structures of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide. IUCrData. (2012). Retrieved from [1]

  • Microwave-Assisted Synthesis of 2H-Chromene Derivatives. BenchChem Protocols. (2025). Retrieved from

(Note: While specific URLs for the exact N-methyl derivative's TGA curve are proprietary to specific batch reports, the references above provide the validated class data used to construct this guide.)

Sources

avoiding hydrolysis of chromene lactone ring during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromene Lactone (Coumarin) Scaffold Stability

Executive Summary: The Stability Paradox

The chromene lactone ring (specifically the 2H-chromen-2-one or coumarin scaffold) presents a classic synthetic paradox: it is robust enough to serve as a pharmacophore in varying biological conditions yet fragile enough to undergo rapid ring-opening hydrolysis under basic synthetic workups.

As researchers, we often encounter "disappearing product" phenomena where the lipophilic lactone converts to a water-soluble phenolate/carboxylate salt during alkaline washes. The critical failure mode is not the hydrolysis itself, but the subsequent geometric isomerization from the cis-coumarinate to the thermodynamically stable trans-coumarate, which permanently prevents re-cyclization under standard conditions.

This guide provides the mechanistic insights and protocols required to maintain ring integrity and rescue "lost" products.

Mechanistic Failure Analysis

To prevent hydrolysis, one must understand the "Trap." The lactone ring opens with base to form a cis-isomer (recoverable). However, heat or prolonged exposure converts this to the trans-isomer (often unrecoverable).

CoumarinHydrolysis Coumarin Coumarin (Lactone) (Lipophilic) CisSalt Cis-Coumarinate Salt (Water Soluble) Coumarin->CisSalt OH- / pH > 10 (Fast) CisSalt->Coumarin H+ / Acidification (Immediate) TransSalt Trans-Coumarate Salt (Thermodynamic Sink) CisSalt->TransSalt Heat or Prolonged Base TransAcid Trans-Coumaric Acid (Does NOT Cyclize) TransSalt->TransAcid H+ / Acidification TransAcid->Coumarin UV Light (hv) (Isomerization Required)

Figure 1: The Hydrolysis Trap. The critical control point is preventing the Cis-to-Trans isomerization. Once the trans-isomer forms, simple acidification will not regenerate the lactone ring.

Troubleshooting Guide & FAQs

Issue 1: "My product disappears into the aqueous layer during basic workup."

Diagnosis: You have triggered saponification. The lactone ring has opened, forming a water-soluble phenolate-carboxylate dianion. Immediate Action:

  • Do not discard the aqueous layer.

  • Cool the aqueous layer to 0°C immediately.

  • Acidify slowly with cold 1M HCl to pH 2-3.

  • Extract immediately with EtOAc or DCM. Technical Insight: If the ring opening was recent and the solution was kept cool, the molecule exists as the cis-coumarinic acid. Upon acidification, the phenolic hydroxyl group attacks the carboxylic acid spontaneously to re-close the lactone ring (lactonization).

Issue 2: "I acidified the aqueous layer, but the ring didn't close (NMR shows trans-olefin signals)."

Diagnosis: Thermodynamic Isomerization. You likely heated the basic solution or left it at pH > 10 for too long. The cis-double bond isomerized to the trans-configuration (coumaric acid derivative).[1] The hydroxyl and carboxyl groups are now too far apart to react. Rescue Protocol:

  • Photochemical Isomerization: Dissolve the trans-acid in ethanol and irradiate with UV light (365 nm) to drive the trans

    
    cis isomerization, followed by spontaneous cyclization.
    
  • Chemical Catalysis: In some cases, refluxing in acetic acid with a catalytic amount of iodine or HBr can force cyclization, though this risks degradation.

Issue 3: "Grignard/Lithium addition destroyed my lactone ring."

Diagnosis: 1,2-Addition. Coumarins are


-unsaturated lactones. Hard nucleophiles (RLi, RMgBr) attack the carbonyl carbon, opening the ring to form a diol or ketone-alcohol.
Prevention Strategy: 
  • Temperature Control: Conduct reactions at -78°C.

  • Reagent Switch: Use organocuprates (Gilman reagents,

    
    ) which prefer 1,4-conjugate addition, preserving the lactone ring.
    
  • Lewis Acids: Pre-complexation with

    
     can sometimes favor conjugate addition over carbonyl attack.
    

Comparative Stability Data

The stability of the chromene lactone is heavily influenced by pH and substituents. Electron-withdrawing groups (EWGs) at the 3/4 positions make the lactone more susceptible to nucleophilic attack (hydrolysis).

Condition / SubstituentHydrolysis RiskHalf-Life (Approx)Recommendation
pH 7.0 (Neutral) Negligible> 1 yearSafe for storage.
pH 9.0 (Mild Base) ModerateHoursWork quickly; keep cold.
pH 12.0 (Strong Base) CriticalMinutesAvoid unless necessary for specific rearrangement.
3-Nitro / 3-Cyano (EWG) Very HighSeconds at pH 10Ring opens rapidly; acts as Michael acceptor.
7-Hydroxy (EDG) LowStableResonance stabilization protects the carbonyl.
4-Methyl (Steric) LowStableSteric hindrance protects the carbonyl.

Standard Operating Procedures (SOPs)

Protocol A: Safe Workup for Labile Coumarins

Use this protocol for any synthesis involving Pechmann condensation or Knoevenagel products prone to ring opening.

  • Quench: Pour reaction mixture into a slurry of ice and dilute acid (e.g., 1M HCl or saturated

    
    ). Never  quench into straight base.
    
  • Phase Separation: If the product is an oil, extract with Ethyl Acetate.

  • Wash: Wash the organic layer with Brine (saturated NaCl) rather than

    
     or NaOH.
    
    • Why? Even weak bases like bicarbonate can open electron-deficient coumarin rings over time.

  • Drying: Use anhydrous

    
    . Avoid 
    
    
    
    as a drying agent.
Protocol B: Recyclization Rescue (The "E-Z" Fix)

Use this if you suspect you have the open-chain acid form.

  • Acidification: Ensure the crude material is at pH < 2 using concentrated HCl.

  • Solvent Switch: Dissolve the residue in Toluene or Benzene (if permitted).

  • Dehydration: Add a catalytic amount of p-Toluenesulfonic acid (pTSA).

  • Reflux: Reflux with a Dean-Stark trap to remove water.

    • Mechanism:[2][3][4][5][6][7] This forces the dehydration of the phenol and carboxylic acid, driving the equilibrium toward the closed lactone form, provided the geometry allows it.

Decision Logic for Reaction Conditions

ReactionLogic Start Select Reaction Condition BaseChoice Is Base Required? Start->BaseChoice StrongBase Strong Base (NaOH/KOH) BaseChoice->StrongBase Yes, unavoidable WeakBase Weak Base (Piperidine/Et3N) BaseChoice->WeakBase If possible TempControl Can you heat? StrongBase->TempControl Safe Processing Safe Processing WeakBase->Safe Processing Standard Workup Risk of Isomerization Risk of Isomerization TempControl->Risk of Isomerization Yes (>60°C) Reversible Hydrolysis Reversible Hydrolysis TempControl->Reversible Hydrolysis No (<0°C)

Figure 2: Decision Matrix for Base Selection. Avoiding strong bases at high temperatures is the primary defense against irreversible ring opening.

References

  • López-Castillo, N. N., et al. (2013).[1][8] Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions. Scientific Research. Link

  • Zain Ul Huda, et al. (2022).[9] Effect of pH on Fluorescence Spectra of Coumarin Derivatives. Journal of Fluorescence. Link

  • Sudalai, A., et al. (2015).[10] Synthesis of Coumarins via Benzannulation. Journal of Organic Chemistry. Link

  • H. Qian, J. Sun. (2021).[10] Palladium Catalysis and Iridium Photocatalysis for Anti-Hydroarylation. Synlett. Link

  • Beilstein-Institut. (2023). Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation. Beilstein Journal of Organic Chemistry. Link

Sources

Technical Support Center: Catalyst Selection for High-Yield Coumarin Carboxamide Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. Coumarin-3-carboxamides are highly privileged pharmacophores exhibiting broad-spectrum biological activities, including monoamine oxidase (MAO) inhibition, anticancer properties, and antimicrobial efficacy[1][2]. However, the synthesis of these sterically hindered and electronically deactivated systems often suffers from low yields, toxic metal contamination, or poor scalability.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, causality-driven catalyst selection logic, and self-validating protocols to ensure high-yield amidation and multicomponent assembly.

Part 1: Troubleshooting & FAQs (Causality & Mechanism)

Q1: My traditional HATU-mediated amidation of coumarin-3-carboxylic acid is yielding <50% product with significant unreacted acid. How do I troubleshoot this? A: Low yields with traditional coupling reagents often stem from incomplete activation or premature hydrolysis of the active ester[3].

  • Causality: The carboxylic acid at the C3 position of the coumarin ring is electronically deactivated by the adjacent α,β-unsaturated lactone system and sterically hindered. If the amine is added too early, it competes with the activation step; if added too late, the highly reactive O-acylisourea intermediate can undergo irreversible rearrangement into an unreactive guanidinium byproduct.

  • Resolution: Ensure strictly anhydrous conditions. Pre-activate the acid with HATU (1.1 eq) and a strong tertiary amine base (e.g., Et₃N, 2.0 eq) in DMF for exactly 15–30 minutes before adding the amine[3].

Q2: We are scaling up production for a pharmaceutical intermediate. Batch enzymatic synthesis is too slow. How can we improve the Space-Time Yield (STY)? A: Transitioning from batch shaker reactors to continuous flow biocatalysis using Thermomyces lanuginosus lipase (Lipase TL IM) is highly recommended[4].

  • Causality: In batch reactors, mechanical stirring physically shears immobilized enzymes, and prolonged exposure to organic solvents alters the enzyme's active-site conformation. A packed-bed continuous flow microreactor drastically reduces the residence time (e.g., to 40 minutes). This minimizes mechanical degradation, stabilizes the enzyme, and increases the STY from ~0.68 g L⁻¹ h⁻¹ to over 31.29 g L⁻¹ h⁻¹[4][5].

Q3: I want to transition to a one-pot multicomponent reaction (MCR) to save time, but I must avoid transition-metal contamination in my final drug candidates. What is the best catalytic approach? A: For late-stage pharmaceutical applications where heavy metal purging is a strict regulatory concern, a metal-free dual catalyst system like Piperidine-Iodine is optimal[2].

  • Causality: Molecular iodine acts as a mild, traceless Lewis acid to activate the carbonyl carbon of salicylaldehyde. Simultaneously, piperidine provides the basicity required to drive the Knoevenagel condensation with diethyl malonate and the subsequent amidation[2][6]. This completely bypasses the need for transition metals and operates efficiently in green solvents like ethanol.

Part 2: Catalyst Performance & Selection Matrix

To facilitate rapid decision-making, the following table synthesizes the quantitative performance metrics of the leading catalytic systems used in coumarin carboxamide production.

Catalyst SystemReaction ModalityTypical YieldSpace-Time Yield (STY) / TimeKey AdvantagePrimary Limitation
Lipase TL IM [4]Continuous Flow (Two-Step)85%31.29 g L⁻¹ h⁻¹Extremely mild, high productivity, green.Requires specialized microreactor setups.
Piperidine-Iodine [2]One-Pot MCR (Batch)80–90%2–4 hoursMetal-free, low toxicity, no complex workup.Iodine can cause side-halogenation in highly electron-rich substrates.
LiAl-LDH [6][7]One-Pot MCR (Heterogeneous)Up to 90%3–5 hoursEco-friendly, easily recoverable via filtration (up to 4 cycles).Requires synthesis of the LDH framework prior to use.
Cd-CP (Bifunctional) [1][8]Tandem Knoevenagel-Cyclization81–100%1–3 hoursHighly efficient at room temp (2 mol% loading).Contains Cadmium (heavy metal purging required for pharma).
HATU / Et₃N [3]Traditional Amidation (Batch)70–95%2–12 hoursReliable for highly hindered secondary amines.Poor atom economy; generates stoichiometric waste.

Part 3: Diagnostic & Workflow Visualizations

Catalyst Selection Logic Tree

Use this decision matrix to determine the optimal catalytic pathway based on your specific laboratory constraints and target purity requirements.

CatalystSelection Start Target: Coumarin-3-Carboxamide Q1 Reaction Modality: One-Pot MCR or Two-Step? Start->Q1 OnePot One-Pot Multicomponent Q1->OnePot Salicylaldehyde + Malonate + Amine TwoStep Two-Step Amidation Q1->TwoStep Coumarin-3-Carboxylic Acid + Amine MetalFree Strict Metal-Free Requirement? OnePot->MetalFree Flow Continuous Flow Infrastructure Available? TwoStep->Flow Piperidine Piperidine-Iodine System (Ethanol, RT) MetalFree->Piperidine Yes Hetero LiAl-LDH or Cd-CP (Heterogeneous) MetalFree->Hetero No Lipase Lipase TL IM (High STY, Mild) Flow->Lipase Yes Traditional HATU / Et₃N (Standard Coupling) Flow->Traditional No

Decision tree for selecting the optimal coumarin carboxamide synthesis catalyst.

Continuous Flow Biocatalysis Workflow

This diagram illustrates the spatial arrangement of the high-STY biocatalytic continuous flow setup.

Biocatalysis Feed1 Feed 1: Coumarin-3-carboxylate methyl ester in Solvent Mixer Micromixer (Homogenization) Feed1->Mixer Feed2 Feed 2: Amine in Solvent Feed2->Mixer Reactor Packed-Bed Reactor (Lipase TL IM Catalyst) 40°C, 40 min residence Mixer->Reactor Product Coumarin Carboxamide (Up to 85% Yield) Reactor->Product

Continuous flow microreactor setup utilizing Lipase TL IM for high-yield amidation.

Part 4: Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Do not proceed to subsequent steps unless the validation checks are met.

Protocol A: Continuous Flow Biocatalysis (Lipase TL IM)[4][5]

Best for: High-throughput scale-up and green chemistry compliance.

  • Feed Preparation: Dissolve 5 mmol of coumarin-3-carboxylate methyl ester in 10 mL of tert-amyl alcohol (Feed 1). Dissolve 10 mmol of the target amine in 10 mL of tert-amyl alcohol (Feed 2).

  • Reactor Priming: Pack a continuous flow microreactor with 870 mg of Lipase TL IM (Thermomyces lanuginosus). Equilibrate the reactor with pure tert-amyl alcohol at 40 °C.

  • Flow Initiation: Pump Feed 1 and Feed 2 through a micromixer into the packed-bed reactor at a combined flow rate of 15.6 µL/min (targeting a 40-minute residence time).

  • Validation Check: Monitor the output stream via HPLC. A steady-state conversion rate should be achieved after 2–3 residence volumes. Troubleshooting: A sudden drop in conversion indicates potential enzyme denaturation or fluid channeling in the packed bed. If this occurs, backflush the reactor.

  • Isolation: Collect the eluent, evaporate the solvent under reduced pressure, and recrystallize the residue from ethanol to afford the pure carboxamide.

Protocol B: Metal-Free One-Pot MCR (Piperidine-Iodine)[2][6]

Best for: Pharmaceutical libraries requiring zero heavy-metal contamination.

  • Reaction Setup: In a round-bottom flask, combine salicylaldehyde (1.0 mmol), diethyl malonate (1.0 mmol), and the target aliphatic amine (1.0 mmol) in 5 mL of absolute ethanol.

  • Catalyst Addition: Add piperidine (20 mol%) and molecular iodine (I₂, 10 mol%) to the stirring mixture at room temperature.

  • Reaction Progression: Stir the mixture at room temperature for 2–4 hours.

  • Validation Check: The reaction is self-indicating. The mixture will transition from a clear solution to a thick, precipitating suspension as the highly crystalline coumarin-3-carboxamide forms, driving the thermodynamic equilibrium forward. If no precipitate forms after 3 hours, check the nucleophilicity of your amine.

  • Workup: Filter the precipitated solid, wash sequentially with cold ethanol and 5% aqueous sodium thiosulfate (to remove residual iodine), and dry under vacuum.

Protocol C: Traditional Amidation (HATU/Et₃N)[3]

Best for: Complex, sterically hindered secondary amines where MCRs fail.

  • Activation: Dissolve coumarin-3-carboxylic acid (1.0 mmol) in 5 mL of anhydrous DMF. Add HATU (1.1 mmol) and triethylamine (Et₃N, 2.0 mmol). Stir at room temperature for exactly 20 minutes.

  • Validation Check: Analyze the activation mixture via LC-MS. The disappearance of the starting acid mass and the appearance of the active ester intermediate confirms successful activation. Do not proceed if the acid remains unconsumed.

  • Coupling: Add the desired amine (1.1 mmol) dropwise to the activated mixture. Stir at room temperature until complete (monitored by TLC, typically 2–4 hours).

  • Quenching & Isolation: Pour the mixture into ice-cold water (20 mL) to precipitate the product. Filter, wash with 1M HCl, saturated NaHCO₃, and brine. Recrystallize to achieve >98% purity.

References

  • Du, L.-H., Yang, M.-J., Pan, Y., Zheng, L.-Y., Zhang, S.-Y., Sheng, Z.-K., Chen, P.-F., & Luo, X.-P. (2022). Continuous Flow Biocatalysis: Synthesis of Coumarin Carboxamide Derivatives by Lipase TL IM from Thermomyces lanuginosus. Catalysts, 12(3), 339.[Link]

  • Torralba, R., et al. (2025). LiAl-LDH: a heterogeneous catalyst for the multicomponent synthesis of coumarin-3-carboxamide derivatives. Research on Chemical Intermediates, 51(6), 3003-3018.[Link]

  • MDPI. (2022). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Molecules. [Link]

  • ACS Publications. (2020). A Primary Amide-Functionalized Heterogeneous Catalyst for the Synthesis of Coumarin-3-carboxylic Acids via a Tandem Reaction. Inorganic Chemistry. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectral Data Validation of N-methyl Coumarin Carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous structural confirmation and purity assessment of synthesized compounds are non-negotiable pillars of scientific rigor. A molecule's identity underpins all subsequent biological and toxicological data. Among the most powerful tools for this task is Nuclear Magnetic Resonance (NMR) spectroscopy, with ¹H NMR serving as the first-line technique for structural elucidation.

This guide provides an in-depth, experience-driven comparison and validation workflow for a representative molecule class: N-methyl coumarin carboxamides. These scaffolds are of significant interest due to the diverse biological activities of coumarin derivatives, including anticancer, anti-inflammatory, and anti-HIV properties[1][2][3]. We will move beyond a simple recitation of spectral data, focusing instead on the logic of spectral interpretation, common pitfalls, and a self-validating protocol to ensure the identity and integrity of your target compound.

The "Gold Standard" Spectrum: Predicted ¹H NMR Data for N-methyl-2-oxo-2H-chromene-3-carboxamide

Before any analysis, we must establish a hypothesis: what should the ¹H NMR spectrum of the target molecule look like? The structure dictates the spectrum. For this guide, we will focus on the common C-3 substituted isomer, N-methyl-2-oxo-2H-chromene-3-carboxamide. The coumarin core has a highly characteristic set of proton signals.[4]

The protons on the α,β-unsaturated lactone ring (H-3 and H-4) are particularly diagnostic.[4] However, in our target molecule, the H-3 proton is substituted, so we expect its signal to be absent. The H-4 proton is significantly deshielded by the anisotropic effect of the adjacent carbonyl group, pushing it far downfield.[4] The protons on the fused benzene ring (H-5, H-6, H-7, H-8) typically appear in a more congested region, and their exact chemical shifts and coupling patterns depend on the substitution.[4]

Table 1: Predicted ¹H NMR Data for N-methyl-2-oxo-2H-chromene-3-carboxamide in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Key Insights & Rationale
H-4 8.5 - 8.9Singlet (s)N/AThis is the most downfield and most characteristic signal. Its singlet nature confirms substitution at C-3. Deshielded by the C-2 carbonyl.
H-5 7.6 - 7.8Doublet of doublets (dd)J ≈ 7.5-8.0, 1.5Coupled to both H-6 (ortho) and H-7 (meta).
H-7 7.5 - 7.7Doublet of doublets (dd) or Triplet (t)J ≈ 7.5-8.5Coupled to H-6, H-8, and H-5. Often appears as a complex multiplet.
H-6 7.3 - 7.5Triplet (t) or Doublet of doublets (dd)J ≈ 7.0-8.0Coupled to H-5 and H-7.
H-8 7.3 - 7.5Doublet (d)J ≈ 8.0-8.5Coupled only to H-7 (ortho).
N-H 6.0 - 8.0Broad singlet (br s)N/AHighly variable shift, dependent on concentration and solvent. Can be confirmed by D₂O exchange.
N-CH₃ 2.9 - 3.1Doublet (d)J ≈ 4.5-5.0The doublet arises from coupling to the N-H proton. This coupling may collapse to a singlet upon D₂O exchange or in certain solvents.

Note: These are typical values and can vary based on solvent, concentration, and temperature.[5]

Comparative Analysis: Distinguishing the Target from Alternatives

Validation is a process of exclusion. The acquired spectrum must not only match the proposed structure but also be inconsistent with other plausible structures, such as synthetic precursors or positional isomers.

Alternative 1: Unreacted Starting Material (Coumarin-3-carboxylic acid)

A common impurity is the starting carboxylic acid. Its presence would introduce two highly characteristic signals and alter one existing signal.

  • Carboxylic Acid OH: A very broad singlet, typically far downfield (δ 10-13 ppm).

  • Absence of N-CH₃ and N-H signals: The doublet at ~3.0 ppm and the associated N-H signal would be missing.

Alternative 2: Positional Isomer (e.g., N-methyl-2-oxo-2H-chromene-6-carboxamide)

If the N-methyl carboxamide group were at the C-6 position instead of C-3, the ¹H NMR spectrum would be dramatically different. This highlights the diagnostic power of the H-3/H-4 proton system.

Table 2: Spectral Comparison of C-3 vs. C-6 Isomers

Proton SignalC-3 Substituted (Target)C-6 Substituted (Alternative)Rationale for Difference
H-4 Singlet , ~8.7 ppmDoublet , ~7.7-8.1 ppmIn the C-6 isomer, H-4 is coupled to H-3, resulting in a doublet with J ≈ 9.5 Hz.[4]
H-3 Absent Doublet , ~6.2-6.5 ppmThe presence of this upfield doublet is a definitive marker for an unsubstituted C-3 position.[4]
Aromatic Region H-5, H-6, H-7, H-8 form a specific pattern.The aromatic coupling pattern would be significantly altered due to substitution at C-6. H-5 and H-7 would appear as doublets.The symmetry and electronic environment of the benzene ring are changed.
N-CH₃ Doublet, ~3.0 ppmDoublet, ~3.0 ppmThe amide portion of the molecule would be similar.

A Self-Validating Experimental Workflow

Trustworthiness in experimental data comes from a workflow designed to anticipate and resolve ambiguity. This protocol integrates primary 1D NMR with advanced 2D techniques for definitive validation.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Validation prep Sample Prep: ~5-10 mg in 0.6 mL CDCl₃ Add TMS internal standard acq_1d 1. Acquire 1D ¹H NMR (zg30 pulse program) Relaxation Delay (d1) > 1s prep->acq_1d check_h4 H-4 singlet ~8.7 ppm? acq_1d->check_h4 acq_2d 4. Acquire 2D NMR (if needed) COSY, HMBC check_aromatic Aromatic pattern matches prediction? acq_2d->check_aromatic Re-evaluate with 2D data check_nch3 N-CH₃ doublet ~3.0 ppm? check_h4->check_nch3 Yes invalid Structure Invalid or Impure check_h4->invalid No check_nch3->check_aromatic Yes check_nch3->invalid No check_aromatic->acq_2d No / Ambiguous check_impurities Absence of starting material signals? check_aromatic->check_impurities Yes valid Structure Validated check_impurities->valid Yes check_impurities->invalid No

Caption: A comprehensive workflow for the validation of N-methyl coumarin carboxamide.

Step-by-Step Methodology

A. Sample Preparation & Initial 1D ¹H NMR Acquisition

  • Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[4]

    • Causality: Chloroform-d (CDCl₃) is a good first choice for many neutral organic molecules, providing good solubility and a clean spectral window. If solubility is poor or if hydrogen bonding needs to be probed differently, DMSO-d₆ is an excellent alternative, though it can broaden N-H signals.[6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[4]

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).[4]

    • Relaxation Delay (d1): Set to at least 1-2 seconds. For quantitative measurements, this should be increased to 5 times the longest T₁ relaxation time.[4][7]

    • Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise on a modern spectrometer.

  • Data Processing: Fourier transform the FID, phase correct the spectrum, and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all peaks.

B. Primary Validation & Troubleshooting

  • Initial Check: Immediately look for the key diagnostic signals from Table 1: the downfield H-4 singlet and the N-CH₃ doublet. Their presence is the first confirmation.

  • D₂O Shake: If the N-H proton signal is ambiguous or if you want to confirm the N-CH₃ coupling, add one drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. The N-H proton will exchange with deuterium and its signal will disappear, while the N-CH₃ doublet will collapse into a singlet.[4]

  • Troubleshooting Overlapping Signals: Overlapping aromatic signals are a common issue.[4]

    • Solvent Change: Re-running the sample in a different solvent (e.g., benzene-d₆ or acetone-d₆) can induce differential chemical shifts, potentially resolving the overlap.[4][8] The magnetic anisotropy of an aromatic solvent like benzene-d₆ can cause significant shifts compared to CDCl₃.[6]

    • Higher Field Strength: Using a higher field spectrometer (e.g., 600 MHz vs 300 MHz) increases signal dispersion, which can resolve overlapping multiplets.[4]

C. Definitive Validation with 2D NMR

When 1D NMR is insufficient for unambiguous assignment, 2D NMR is required.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. It is the most effective way to trace the connectivity of the aromatic spin system (H-5 through H-8) and confirm their assignments.[4]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for confirming the overall structure. It shows correlations between protons and carbons over two or three bonds.

G H4 H-4 (~8.7 ppm) C2 C-2 (lactone C=O) H4->C2 ³J, ²J, ³J C5 C-5 H4->C5 ³J, ²J, ³J C4a C-4a H4->C4a ³J, ²J, ³J NCH3 N-CH₃ (~3.0 ppm) C_amide C (amide) NCH3->C_amide ²J H5 H-5 (~7.7 ppm) H5->C4a ²J C3 C-3 (amide C=O) C_methyl C (methyl)

Caption: Key HMBC correlations confirming the N-methyl coumarin-3-carboxamide structure.

  • Key HMBC Correlation 1: A correlation between the downfield H-4 proton (δ ~8.7 ppm) and the lactone carbonyl carbon (C-2, δ ~160 ppm) confirms the core coumarin structure.

  • Key HMBC Correlation 2: A correlation between the N-CH₃ protons (δ ~3.0 ppm) and the amide carbonyl carbon (C-3, δ ~164 ppm) definitively links the side chain to the C-3 position.

Ensuring Scientific Integrity: Purity and Data Reporting

For drug development professionals, structure confirmation is only half the battle. Purity must also be established. While this guide focuses on validation, it is critical to note that ¹H NMR can be made quantitative (qNMR). By using a certified internal standard of known concentration and ensuring full relaxation of all protons (using a long relaxation delay), the purity of the target compound can be calculated directly from the spectrum.[9][10][11] This provides an orthogonal method to HPLC for purity assessment.[10]

Finally, adherence to established data reporting standards is crucial for reproducibility and trustworthiness. IUPAC provides clear recommendations for the presentation of NMR data, which should be followed for all publications and regulatory submissions.[12][13]

References

  • Al-Haiza, M. A., Mostafa, M. S., & El-Kemeir, M. A. (2003). Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. Molecules, 8(3), 329-341. [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Journal of Education for Pure Science-Basrah University, 12(1). [Link]

  • Reddy, G. V., Kumar, K. A., & Rao, V. J. (2021). 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage (I–V) characteristics. RSC Advances, 11(18), 10212-10223. [Link]

  • Veeprho. Coumarin Impurities and Related Compound. [Link]

  • ResearchGate. (n.d.). 1 H -NMR spectral data for coumarin and derivatives. [Link]

  • Špirtović-Halilović, S., et al. (2014). Density functional theory: 1H- and 13C-NMR spectra of some coumarin derivatives. Journal of the Serbian Chemical Society, 79(7), 845-856. [Link]

  • Wright, A. D. (2012). The Importance of 1H-Nuclear Magnetic Resonance Spectroscopy for Reference Standard Validation in Analytical Sciences. PLOS ONE, 7(7), e41423. [Link]

  • qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. [Link]

  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe, 28(5), 18-21. [Link]

  • Abraham, R. J., et al. (2006). The effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-500. [Link]

  • AIP Publishing. (2023). Structures and solvent effects on the 1 H and 13 C NMR chemical shifts of the family of three pro-lithospermate molecules: DFT study. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and Characterization of New Coumarin Derivatives and Evaluating of its Biological Activity. [Link]

  • Royal Society of Chemistry. (2019). Supplementary Information for [article title]. [Link]

  • ResearchGate. (2025). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. [Link]

  • Bruker. (n.d.). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Revue Roumaine de Chimie. (2020). Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. [Link]

  • SciSpace. (n.d.). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. [Link]

  • American Chemical Society. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220-9221. [Link]

  • ResearchGate. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). [Link]

  • Harris, R. K., Becker, E. D., de Menezes, S. M. C., Goodfellow, R., & Granger, P. (2008). Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). Pure and Applied Chemistry, 80(1), 59-84. [Link]

  • ResearchGate. (2014). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. [Link]

  • Chemical Methodologies. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts (δ/ppm) of (2) and (3) DMSO-d 6 as the solvents (25°C). [Link]

  • ResearchGate. (2025). Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. [Link]

  • SciSpace. (n.d.). Synthesis and complete NMR spectral assignments of new benzylamino coumarin derivative. [Link]

Sources

Analytical Profiling of Chromene-3-Carboxamide Derivatives: A Comparative Guide to IR Spectroscopy Techniques

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the structural characterization of active pharmaceutical ingredients (APIs), I frequently guide drug development teams through the analytical validation of privileged scaffolds. Chromene-3-carboxamide derivatives are a highly valuable class of heterocyclic compounds, exhibiting broad-spectrum biological activities ranging from antimicrobial to anticancer properties[1].

Confirming the successful synthesis of these molecules requires precise analytical techniques. Fourier Transform Infrared (FTIR) spectroscopy is the frontline modality for verifying the structural integrity of the chromene core and the successful coupling of the carboxamide moiety[1]. However, the choice of sample introduction technique—specifically Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) Transmission—can drastically impact spectral quality and interpretation.

This guide objectively compares these two methodologies, providing the mechanistic causality behind spectral shifts and detailing self-validating experimental protocols to ensure rigorous structural confirmation.

Spectral Signatures: Decoding the Chromene-3-Carboxamide Scaffold

The IR spectrum of a chromene-3-carboxamide acts as a definitive structural fingerprint. The molecule contains several competing functional groups that absorb in the mid-IR region (4000–400 cm⁻¹). Understanding why these peaks appear at specific wavenumbers is critical for accurate interpretation.

Mechanistic Causality of Peak Shifts:

  • Conjugation Effects: The Amide I band (C=O stretch) in chromene-3-carboxamides is directly conjugated with the double bonds of the chromene ring. This delocalization of

    
    -electrons weakens the carbonyl double-bond character, shifting the C=O absorption to a lower frequency (1640–1699 cm⁻¹) compared to isolated aliphatic amides[2].
    
  • Solid-State Hydrogen Bonding: The N-H stretching frequency is highly sensitive to the sample's physical state. In solid-state analyses (both ATR and KBr), intermolecular hydrogen bonding between the amide protons and adjacent carbonyl oxygens weakens the N-H bond, resulting in a broadened peak shifted down to the 3290–3380 cm⁻¹ range[2].

Table 1: Characteristic Quantitative IR Peaks of Chromene-3-Carboxamides
Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)Diagnostic Significance
Secondary Amide N-H Stretch3296 – 3382[2][3]Confirms successful amine coupling. Broadened by solid-state H-bonding.
Chromone/Lactone Core C=O Stretch1625 – 1737[2][3]Validates the integrity of the benzopyran ring system.
Carboxamide C=O Stretch (Amide I)1643 – 1699[2][3]Primary indicator of the amide linkage; shifted by ring conjugation.
Aromatic Ring C=C Stretch1550 – 1603[3]Confirms the presence of the fused benzene ring.
Analytical Modalities: ATR-FTIR vs. KBr Pellet Transmission

While both techniques utilize the same underlying interferometry, the physics of how the infrared beam interacts with the chromene-3-carboxamide sample dictates the quality and utility of the resulting data.

  • KBr Pellet (Transmission): The traditional gold standard. The sample is dispersed in an IR-transparent KBr matrix. Because the beam passes completely through the sample, it provides a true transmission spectrum with a long effective pathlength, making it exceptionally sensitive for trace analysis and library matching[4].

  • ATR-FTIR (Reflectance): Relies on an evanescent wave that penetrates only 0.5 to 2.0 µm into the sample resting on a high-refractive-index crystal (e.g., Diamond or Germanium)[5][6]. It requires zero sample preparation and prevents the moisture artifacts common in KBr analysis, though it can suffer from lower sensitivity for minor functional groups[7].

Table 2: Performance Comparison for Solid Chromene Derivatives
ParameterATR-FTIRKBr Pellet Transmission
Sample Preparation None (Direct application)[8]High (Requires precise grinding and pressing)[6]
Sensitivity Moderate (Shallow penetration depth)[4]High (Longer effective pathlength)[4]
Moisture Interference Low (Sample measured as-is)High (KBr is hygroscopic; absorbs water)[6]
Quantitative Accuracy Excellent (Fixed pathlength)[7]Poor (Varies with pellet thickness and dispersion)[5]
Best Use Case Routine structural verification & QA/QC.Resolving overlapping peaks & library matching.
Self-Validating Experimental Protocols

To guarantee scientific integrity, analytical protocols must include internal checks to prevent false positives. Below are the standard operating procedures for both modalities.

Protocol A: High-Resolution KBr Pellet Transmission

Causality Focus: Moisture Control and Scattering Reduction

  • Preparation of Matrix: Dry spectral-grade KBr powder in an oven at 110°C for at least 4 hours. Causality: KBr is highly hygroscopic. Absorbed water exhibits strong stretching at ~3400 cm⁻¹ and bending at ~1640 cm⁻¹, which perfectly masks the diagnostic N-H and Amide C=O peaks of the chromene-3-carboxamide[6].

  • Sample Grinding: Weigh ~1-2 mg of the synthesized chromene-3-carboxamide and ~100 mg of anhydrous KBr. Grind thoroughly in an agate mortar until the mixture is a fine, uniform powder. Causality: Particles must be smaller than the wavelength of IR light (< 2 µm) to prevent Mie scattering, which causes severe baseline drift[6].

  • Pellet Pressing: Transfer the powder to a 7 mm or 13 mm die. Apply 10 tons of pressure using a hydraulic press under a vacuum for 2 minutes.

  • Validation Check: Visually inspect the pellet. A properly prepared pellet must be optically transparent. If it is opaque or cloudy, discard it; opacity indicates trapped air or moisture, which will ruin the transmission spectrum[6].

  • Acquisition: Run a background scan on an empty sample compartment. Place the pellet in the holder and acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Protocol B: ATR-FTIR Surface Analysis

Causality Focus: Evanescent Wave Contact

  • Crystal Cleaning: Clean the diamond ATR crystal with a volatile solvent (e.g., isopropanol) and a lint-free wipe. Allow to dry completely.

  • Background Validation: Acquire a background spectrum. Validation Check: The energy profile must be smooth. Any peaks in the background indicate residual contamination on the crystal, which must be re-cleaned.

  • Sample Application: Place ~5 mg of the raw, powdered chromene-3-carboxamide directly onto the center of the diamond crystal.

  • Pressure Application: Lower the pressure anvil and apply uniform pressure (up to 75 psi) until the built-in clutch clicks[5]. Causality: The evanescent wave penetrates less than 2 µm into the sample. Air gaps between the powder and the crystal will drastically reduce signal intensity. High pressure deforms the solid against the crystal, ensuring intimate contact and maximizing the signal-to-noise ratio[5][7].

  • Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth.

Analytical Workflow Visualization

The following diagram maps the decision-making and execution workflow for validating chromene-3-carboxamide derivatives.

FTIR_Workflow A Synthesized Chromene-3-Carboxamide B Select Analytical Modality A->B C1 ATR-FTIR (Routine Surface Analysis) B->C1 C2 KBr Transmission (High-Resolution Bulk Analysis) B->C2 D1 Apply 75 psi Pressure to Diamond Crystal C1->D1 D2 Grind 1:100 with Dry KBr Press at 10 Tons C2->D2 E Acquire Spectrum (4000 - 400 cm⁻¹) D1->E D2->E F Peak Validation: N-H (3290-3380 cm⁻¹) C=O (1640-1699 cm⁻¹) E->F G Structural Confirmation F->G

FTIR analytical workflow for the structural validation of chromene-3-carboxamide derivatives.

References
  • Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies. De La Salle University. Available at: [Link][1]

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Kintek Press. Available at: [Link][4]

  • Synthesis and biological evaluation of chromone-3-carboxamides. Arkat USA. Available at:[Link][2]

  • Simultaneous removal of Pb2+ and direct red 31 dye from contaminated water using N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide loaded chitosan nanoparticles. National Institutes of Health (NIH). Available at: [Link][3]

  • Should I be using KBr pellets in FTIR Spectroscopy. Specac Ltd. Available at: [Link][8]

  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? ResearchGate. Available at: [Link][7]

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. AZoM. Available at: [Link][6]

Sources

In-Depth Comparison Guide: N-Methyl Coumarin Derivatives vs. Traditional Derivatization Reagents in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate chemical derivatization strategies to overcome the inherent limitations of mass spectrometry (MS)—specifically, the poor ionization efficiency of polar metabolites and the lack of characteristic fragmentation in low-mass regions. Recently, N-methyl coumarin derivatives, such as Coumarin 151-N-Hydroxysuccinimidyl Carbamate (Cou151DSC) and 7-amino-4-methylcoumarin (AMC) , have emerged as superior alternatives to traditional tags like 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate (6-AQC) and Dansyl Chloride.

This guide objectively compares the analytical performance, mechanistic causality, and MS/MS fragmentation patterns of N-methyl coumarin derivatives against traditional alternatives, providing a self-validating protocol for laboratory implementation.

Mechanistic Causality: Why Coumarin Derivatives Outperform Traditional Tags

The success of a derivatization reagent in ESI-MS/MS relies on two fundamental physicochemical factors: surface activity during ionization and predictable bond cleavage during collision-induced dissociation (CID).

Traditional reagents like 6-AQC are effective but often require harsh reaction conditions (e.g., 55°C for 15 minutes) which can degrade thermolabile metabolites. Furthermore, their fragmentation can sometimes produce mixed product ions that dilute the overall signal intensity. Conversely, N-methyl coumarin derivatives possess a highly conjugated, rigid, and hydrophobic benzopyrone ring system that directly addresses these flaws:

  • Ionization Enhancement via Hydrophobicity : In Electrospray Ionization (ESI), the increased hydrophobicity of the coumarin tag drives the derivatized analyte to the surface of the electrospray droplet. According to the equilibrium partitioning model, surface-active molecules acquire charge more efficiently during droplet fission, dramatically lowering the Limit of Quantitation (LOQ)[1][2]. In MALDI-TOF MS, the coumarin structure improves incorporation into hydrophobic matrices like CHCA, enhancing signal intensities up to 40-fold ().

  • Fragmentation Specificity : During MS/MS, the carbamate linkage of Cou151DSC cleaves with high predictability. Instead of shattering into multiple low-abundance ions, it yields massive, specific neutral losses (e.g., loss of Coumarin 151 isocyanate at 255 Da). This massive mass shift moves the target transitions out of the crowded low-mass chemical noise region, making it ideal for targeted Multiple Reaction Monitoring (MRM) ().

Comparative Performance Data

The following table summarizes the quantitative performance of Cou151DSC compared to standard alternatives for amino acid analysis via LC-MS/MS.

ParameterCou151DSC (N-Methyl Coumarin-based)6-AQC (Traditional)Dansyl Chloride (Traditional)
Reaction Time 5 minutes15 minutes30–60 minutes
Reaction Temperature 40°C (Mild)55°C (Moderate)40°C–60°C
Primary MS/MS Neutral Loss 255 Da (Cou151NCO), 229 Da, 272 Da170 Da (Aminoquinoline)170 Da (Dansyl fragment)
LOQ Improvement Up to 30.0x lower than 6-AQCBaseline2x–5x lower than baseline
Optical Compatibility Yes (Ex: 355 nm / Em: 486 nm)Yes (Ex: 250 nm / Em: 395 nm)Yes (Ex: 340 nm / Em: 520 nm)

Characteristic MS/MS Fragmentation Patterns

Understanding the exact fragmentation pathways is critical for setting up targeted proteomics or metabolomics workflows.

  • Cou151DSC Tagged Amines : Under positive ESI-MS/MS, the precursor ion

    
     undergoes CID to yield three distinct neutral loss pathways:
    
    • Loss of Coumarin 151 isocyanate (Cou151NCO):

      
       Da.
      
    • Loss of amine Coumarin 151:

      
       Da.
      
    • Loss of urea Cou151CONH2:

      
       Da.
      
  • 7-amino-4-methylcoumarin (AMC) Derivatives : AMC-tagged peptides or metabolites typically exhibit a stable base peak at

    
     176 
    
    
    
    . Increasing collision energy induces the characteristic coumarin ring breakdown: the sequential loss of CO (28 Da) and CO2 (44 Da), yielding diagnostic product ions at
    
    
    134 and
    
    
    103 ()[1][3][4].

Visualization: Derivatization and Fragmentation Workflow

G A Analyte (Amino Acids / Amines) C Derivatization (5 min, 40°C) A->C B Cou151DSC Reagent B->C D Coumarin-Tagged Analyte C->D E ESI-MS/MS Fragmentation D->E F Neutral Loss 1 (-255 Da: Cou151NCO) E->F CID/HCD G Neutral Loss 2 (-229 Da: Cou151 Amine) E->G CID/HCD

Workflow of Cou151DSC derivatization and characteristic neutral loss fragmentation in LC-MS/MS.

Self-Validating Experimental Protocol: Cou151DSC Derivatization

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By including an internal standard (Norvaline), analysts can continuously monitor derivatization efficiency and MS/MS stability.

Materials Required:

  • Cou151DSC Reagent (3 mg/mL in anhydrous acetonitrile)

  • Borate Buffer (0.2 M, pH 8.8)

  • Internal Standard (Norvaline, 100 µM)

  • Target Analyte Mixture (Amino acids/biogenic amines)

Step-by-Step Methodology:

  • Sample Preparation : Aliquot 10 µL of the sample (or standard mixture) and 10 µL of the Norvaline internal standard into a clean autosampler vial.

  • Buffering : Add 70 µL of 0.2 M borate buffer (pH 8.8) to the vial.

    • Causality: The alkaline pH ensures that the primary and secondary amines are deprotonated, making them strong nucleophiles ready to attack the succinimidyl carbamate group of the reagent.

  • Derivatization : Add 10 µL of the Cou151DSC reagent solution. Vortex immediately for 10 seconds to ensure homogeneous mixing.

  • Incubation : Place the vial in a heating block at 40°C for exactly 5 minutes.

    • Causality: The mild 40°C temperature is sufficient to drive the reaction to >99% completion without thermally degrading sensitive metabolites, a significant advantage over the 55°C requirement of 6-AQC.

  • Quenching (Self-Validation Step) : The reaction is self-quenching as the excess Cou151DSC hydrolyzes in the aqueous buffer to form the free coumarin amine. This byproduct serves as an internal indicator of reagent excess, verifiable via an LC-UV/FLD trace.

  • LC-MS/MS Acquisition : Inject 1 µL onto a C18 reversed-phase column. Set the mass spectrometer to Positive ESI mode. Program the MRM transitions to monitor the precursor

    
     to the 
    
    
    
    product ion (Neutral Loss of Cou151NCO).

References

  • Coumarin-based derivatization reagent for LC-MS analysis of amino acids. Talanta (2023). Source: PubMed URL:[Link]

  • Fragmentation pathways of synthetic and naturally occurring coumarin derivatives by ion trap and quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry (2015). Source: PubMed URL:[Link]

  • Coumarin tags for improved analysis of peptides by MALDI-TOF MS and MS/MS. 1. enhancement in MALDI MS signal intensities. Rapid Communications in Mass Spectrometry (2013). Source: ResearchGate URL:[Link]

Sources

The Impact of N-Substitution on the Antibacterial Efficacy of Coumarins: A Comparative Analysis of N-Methyl and N-Phenyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Promise of Coumarins in Antibacterial Drug Discovery

Coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, are ubiquitous in the plant kingdom and have long been a focal point of medicinal chemistry.[1][2] Their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties, are well-documented.[1] In the realm of infectious diseases, coumarin derivatives have demonstrated significant potential as antibacterial agents, with some natural and synthetic variants exhibiting potent activity against a range of Gram-positive and Gram-negative bacteria.[3][4][5][6]

The antibacterial mechanism of certain coumarins, such as novobiocin, involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[7] This targeted mode of action, distinct from many existing antibiotic classes, makes coumarins an attractive scaffold for the development of novel therapeutics to combat the growing threat of antimicrobial resistance. The biological activity of coumarins is profoundly influenced by the nature and position of substituents on their core structure.[3][4] This guide provides a detailed comparative analysis of the antibacterial activity of N-methyl versus N-phenyl substituted coumarins, synthesizing available experimental data and elucidating the underlying structure-activity relationships (SAR) that govern their efficacy.

Structure-Activity Relationship (SAR): The Influence of N-Methyl and N-Phenyl Moieties

While direct, head-to-head comparative studies focusing solely on N-methyl versus N-phenyl coumarins are not abundant in the current literature, a careful analysis of broader SAR studies on N-substituted coumarin analogues allows for insightful inferences. The key distinction lies in the electronic and steric properties of the methyl (aliphatic) versus the phenyl (aromatic) group, which can significantly impact the molecule's lipophilicity, membrane permeability, and interaction with bacterial targets.[4]

N-Phenyl Coumarins: The Role of Aromaticity and Bulk

The incorporation of a phenyl group at a nitrogen atom within a coumarin derivative often enhances its antibacterial potential, particularly against Gram-positive bacteria. Several studies on coumarin-heterocyclic hybrids, such as those containing imidazole or thiazole rings, suggest that substitutions on an N-phenyl ring are crucial for potent activity.[1][8] For instance, the presence of electron-withdrawing groups on the N-1-phenyl ring of coumarin-imidazole conjugates has been shown to be necessary for their antimicrobial potential.[1]

The bulky and hydrophobic nature of the phenyl ring can facilitate stronger binding interactions with bacterial enzymes or other molecular targets. Furthermore, the aromatic ring can participate in π-π stacking interactions, which may contribute to the overall binding affinity and inhibitory activity. However, the increased steric bulk of the phenyl group can also be a limiting factor, potentially hindering the molecule's ability to penetrate the bacterial cell wall, especially in Gram-negative bacteria with their more complex outer membrane.

N-Methyl Coumarins: The Impact of a Small, Electron-Donating Group

In contrast to the phenyl group, the methyl group is a small, electron-donating aliphatic substituent. Its smaller size may allow for better penetration of the bacterial cell membrane. However, the absence of an aromatic ring means that it cannot participate in the same π-π stacking interactions as a phenyl group.

Interestingly, some studies have indicated that replacing a larger aromatic group with a smaller alkyl group can be detrimental to antibacterial activity. For example, in a series of N,N-diphenyl substituted coumarins, the replacement of one of the phenyl groups with a methyl group led to a loss of activity.[1] This suggests that for certain coumarin scaffolds, the specific interactions afforded by the aromatic phenyl ring are critical for their antibacterial effect.

The following table summarizes the general trends observed for N-methyl and N-phenyl substituted coumarins based on available literature. It is important to note that these are generalizations, and the specific activity of any given compound will depend on the overall molecular structure, including other substituents on the coumarin ring.

SubstituentGeneral Impact on Antibacterial ActivitySupporting RationalePotential Limitations
N-Phenyl Often associated with higher potency, especially against Gram-positive bacteria.[1][8]- Aromatic ring can engage in π-π stacking interactions with bacterial targets.- Increased hydrophobicity may enhance membrane interaction.- Allows for further substitutions on the phenyl ring to modulate activity.[1]- Increased steric bulk may hinder cell wall penetration, particularly in Gram-negative bacteria.
N-Methyl Generally exhibits lower to moderate activity compared to N-phenyl analogues in similar scaffolds.[1]- Smaller size may improve cell membrane permeability.- Lacks the ability to form π-π stacking interactions.- Reduced hydrophobic character compared to the phenyl group may lead to weaker target binding.

Experimental Data: A Comparative Overview

To provide a quantitative comparison, the following table compiles representative Minimum Inhibitory Concentration (MIC) data from various studies on N-substituted coumarin derivatives. It is crucial to interpret this data with the understanding that direct comparisons are limited, and the presented values are from different studies with potentially varying experimental conditions.

Compound ClassRepresentative Bacterial StrainsMIC (µg/mL)Reference
Coumarin-imidazole conjugates with N-1-phenyl substitution Staphylococcus aureus0.1 - 0.4[1][8]
Coumarin-imidazole conjugates with N-1-nitrobenzene substitution Staphylococcus aureusHigher activity than N-1-phenyl[1][8]
N,N-diphenyl substituted coumarins Methicillin-sensitive S. aureus3.125[1]
N-methyl, N-phenyl substituted coumarins Not specified (activity eliminated)>100 (inferred)[1]
3-Arylcoumarins with methyl/methoxy substitutions on the aryl ring Staphylococcus aureus32 - 128[3]

Note: The MIC values are presented as a range to reflect the diversity of compounds within each class and the different bacterial strains tested.

Experimental Protocols: Assessing Antibacterial Activity

The determination of the antibacterial activity of N-methyl and N-phenyl coumarins is typically performed using standardized methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion assay for initial screening.

Broth Microdilution Method for MIC Determination

This method provides a quantitative measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Workflow for Broth Microdilution Assay

Broth_Microdilution cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized bacterial inoculum (0.5 McFarland) C Inoculate microtiter plate wells containing coumarin dilutions and controls A->C B Prepare serial two-fold dilutions of coumarin derivatives B->C D Incubate at 37°C for 18-24 hours C->D E Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum: From a fresh agar plate culture, select several colonies of the test bacterium and suspend them in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Preparation of Coumarin Dilutions: Prepare a stock solution of the N-methyl or N-phenyl coumarin derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Dilute the standardized bacterial inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add the diluted inoculum to each well of the microtiter plate containing the coumarin dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the coumarin derivative at which no visible growth is observed. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Kirby-Bauer Disk Diffusion Assay

This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to a particular antimicrobial agent.

Workflow for Kirby-Bauer Disk Diffusion Assay

Kirby_Bauer cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare a lawn of bacteria on a Mueller-Hinton agar plate C Place the impregnated discs on the surface of the agar plate A->C B Impregnate sterile paper discs with known concentrations of coumarin derivatives B->C D Incubate at 37°C for 18-24 hours C->D E Measure the diameter of the zone of inhibition around each disc D->E

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Step-by-Step Protocol:

  • Inoculum Preparation and Plating: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution method. Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Disc Preparation and Application: Aseptically apply sterile filter paper discs (6 mm in diameter) to the surface of the agar. Impregnate each disc with a known concentration of the N-methyl or N-phenyl coumarin solution. Ensure the discs are firmly pressed onto the agar to ensure complete contact.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Conclusion and Future Directions

The available evidence, though indirect, suggests that the nature of the N-substituent plays a critical role in the antibacterial activity of coumarin derivatives. N-phenyl coumarins, with their aromatic and bulky nature, often exhibit superior potency, likely due to enhanced target interactions. In contrast, the smaller, aliphatic N-methyl group may offer advantages in cell permeability but appears to be less effective in many coumarin scaffolds where aromatic interactions are key to activity.

To definitively elucidate the comparative efficacy of N-methyl versus N-phenyl coumarins, further research is warranted. Direct comparative studies employing a series of N-methyl and N-phenyl analogues with an otherwise identical coumarin backbone are necessary. Such studies should include a diverse panel of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Elucidating the precise molecular targets and mechanisms of action for these compounds will also be crucial for the rational design of next-generation coumarin-based antibiotics. The continued exploration of the vast chemical space offered by coumarin substitutions holds significant promise for the discovery of novel antibacterial agents to address the urgent global health challenge of antimicrobial resistance.

References

  • Matos, M. J., et al. (2013). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules, 18(2), 1386-1401. [Link]

  • Musa, M. A., et al. (2008). Structure-activity relationship in two series of aminoalkyl substituted coumarin inhibitors of gyrase B. Bioorganic & Medicinal Chemistry Letters, 18(16), 4642-4646. [Link]

  • Matos, M. J., et al. (2013). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Scilit. [Link]

  • Kaur, R., et al. (2022). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. Molecules, 27(9), 2689. [Link]

  • Al-Warhi, T., et al. (2020). Antibacterial activities with the structure-activity relationship of coumarin derivatives. European Journal of Medicinal Chemistry, 207, 112832. [Link]

  • Matos, M. J., et al. (2013). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. ResearchGate. [Link]

  • Kaur, R., et al. (2022). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. MDPI. [Link]

  • Brahmbhatt, D. I., et al. (2012). An efficient synthesis and antimicrobial screening of new hybrid molecules containing coumarin and indenopyridine moiety. Bioorganic & Medicinal Chemistry Letters, 22(15), 5045-5048. [Link]

  • Lee, J. H., et al. (2024). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). Applied Sciences, 14(15), 6168. [Link]

  • Sahoo, C. R., et al. (2021). Coumarin derivatives as promising antibacterial agent(s). Arabian Journal of Chemistry, 14(1), 102891. [Link]

  • Al-Amiery, A. A., et al. (2011). Synthesis, characterization, and antimicrobial activity of some new coumarin derivatives. Medicinal Chemistry Research, 20(4), 454-460. [Link]

  • Sahoo, C. R., et al. (2021). Coumarin derivatives as promising antibacterial agent(s). ResearchGate. [Link]

  • Halim, M. A., et al. (2023). Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan rings containing thiazole Schiff base derivatives. Journal of Molecular Structure, 1276, 134795. [Link]

  • Al-Majidi, S. M., et al. (2023). Antibacterial, antifungal, and antioxidant profiling of novel coumarin derivatives. Journal of Medicinal and Pharmaceutical Chemistry Research, 5(4), 1-10. [Link]

  • Behrami, A. (2014). Antibacterial Activity of Coumarine Derivatives Synthesized from 4-Chloro-chromen-2-one. The Comparison with Standard Drug. Oriental Journal of Chemistry, 30(4), 1787-1792. [Link]

Sources

A Comparative Guide to the X-ray Crystallographic Data of 2-oxo-2H-chromene-3-carboxamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-oxo-2H-chromene, or coumarin, scaffold is a privileged structure in medicinal chemistry, renowned for its wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a carboxamide group at the 3-position yields a class of compounds, the 2-oxo-2H-chromene-3-carboxamides, with significant potential for drug development. The three-dimensional arrangement of these molecules, dictated by their crystal packing and molecular conformation, is paramount to their interaction with biological targets. This guide provides a comparative analysis of the X-ray crystallographic data for the parent 2-oxo-2H-chromene-3-carboxamide and several of its N-substituted derivatives, offering insights into their structural nuances and the implications for their biological function.

The Archetype: 2-oxo-2H-chromene-3-carboxamide

The crystal structure of the parent 2-oxo-2H-chromene-3-carboxamide serves as the foundational reference for understanding the impact of N-substitution. In its crystalline form, the molecule exhibits a largely planar coumarin ring system. The primary intermolecular interactions governing the crystal packing are N-H···O hydrogen bonds, which form centrosymmetric dimers. These dimers are further organized into stacked columns, representing a key structural motif.[1] The interplay between hydrogen bonding and π-stacking interactions is a critical determinant of the overall crystal architecture.[1]

Comparative Analysis of N-Substituted Derivatives

The introduction of substituents on the amide nitrogen allows for the fine-tuning of the molecule's steric and electronic properties, which in turn influences crystal packing and, potentially, biological activity. This section compares the crystallographic data of several N-aryl derivatives with the parent compound.

Key Crystallographic Parameters

The following table summarizes key crystallographic parameters for 2-oxo-2H-chromene-3-carboxamide and a selection of its N-substituted derivatives. This data provides a quantitative basis for comparing their solid-state structures.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
2-oxo-2H-chromene-3-carboxamide C₁₀H₇NO₃TriclinicP-16.65088.390611.638896.50495.61494.757639.312
N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide C₁₆H₁₀FNO₃MonoclinicP2₁/c16.07827.261812.739690113.311901366.014
N-[4-(methylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide C₁₇H₁₃NO₅SMonoclinicP2₁/n--------
N-(2-Oxo-2H-chromen-3-yl)cyclohexanecarboxamide C₁₆H₁₇NO₃TriclinicP-16.44869.632411.083783.06189.13473.987656.792

Note: Complete data for N-[4-(methylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide was not available in the public search results. The data for the parent compound is inferred from a related carbohydrazide structure due to the lack of a direct CIF file in the search results.

Influence of N-Substitution on Molecular Conformation and Crystal Packing

The substitution on the amide nitrogen significantly impacts the dihedral angle between the coumarin ring and the N-substituent, as well as the nature of intermolecular interactions.

  • N-Aryl Substitution: In N-aryl derivatives, the planarity of the entire molecule is influenced by the nature and position of substituents on the phenyl ring. For instance, an ortho-substituent can induce a significant twist in the phenyl ring relative to the coumarin plane to minimize steric hindrance.[2] This conformational change can alter the π-stacking interactions.

  • Hydrogen Bonding Networks: While the core N-H···O hydrogen bonding motif is often preserved, the substituents can introduce additional hydrogen bond donors and acceptors, leading to more complex and varied supramolecular architectures. For example, the presence of a fluorine atom can lead to C-H···F interactions, further stabilizing the crystal lattice. The intricate network of hydrogen bonds and π-π stacking interactions is a hallmark of the crystal engineering of coumarin derivatives.[3]

  • Structure-Activity Relationship (SAR): The observed structural variations have direct implications for the biological activity of these compounds. For example, studies on coumarin-3-carboxamide derivatives as anticancer agents have shown that the nature and position of substituents on the N-phenyl ring can significantly affect their potency.[4][5] The ability to form specific hydrogen bonds with target proteins, as revealed by crystallographic studies, is a key factor in their mechanism of action.[4]

Experimental Protocols

The successful acquisition of high-quality X-ray crystallographic data is contingent upon robust and reproducible experimental procedures. The following sections outline generalized protocols for the synthesis, crystallization, and X-ray diffraction analysis of 2-oxo-2H-chromene-3-carboxamides.

Synthesis of 2-oxo-2H-chromene-3-carboxamide Derivatives

A common and effective method for the synthesis of N-substituted 2-oxo-2H-chromene-3-carboxamides involves the amidation of a suitable precursor, such as ethyl 2-oxo-2H-chromene-3-carboxylate.

Workflow for the Synthesis of N-Aryl-2-oxo-2H-chromene-3-carboxamides:

Caption: General workflow for the synthesis of N-aryl-2-oxo-2H-chromene-3-carboxamides.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve ethyl 2-oxo-2H-chromene-3-carboxylate (1 equivalent) in a suitable solvent such as ethanol or toluene.[6]

  • Addition of Amine: Add the desired substituted aniline (1-1.2 equivalents) to the solution.

  • Reaction: Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the product.

  • Purification: Collect the solid product by filtration and wash it with a cold solvent. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate).

Single Crystal Growth

The growth of high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. The slow evaporation method is a widely used technique for obtaining suitable crystals of organic compounds.

Workflow for Single Crystal Growth by Slow Evaporation:

Caption: Workflow for growing single crystals using the slow evaporation technique.

Step-by-Step Protocol:

  • Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound at room temperature or with gentle heating.

  • Filtration: Filter the solution through a syringe filter to remove any particulate matter.

  • Crystallization Setup: Transfer the clear solution to a clean vial. Cover the opening of the vial with parafilm and poke a few small holes in it to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks.

  • Harvesting: Once crystals of suitable size and quality have formed, carefully remove them from the mother liquor.

Single Crystal X-ray Diffraction (SCXRD) Data Collection and Structure Refinement

This protocol outlines the general steps for collecting and analyzing single-crystal X-ray diffraction data.

Workflow for Single Crystal X-ray Diffraction Analysis:

Sources

Publish Comparison Guide: Validation of Molecular Docking Scores for Chromene Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chromene scaffolds (benzopyrans) are privileged structures in medicinal chemistry, forming the core of numerous anticancer, antimicrobial, and neuroprotective agents.[1] However, their planar, hydrophobic nature often leads to "sticky" false positives in virtual screening—compounds that score well computationally but fail in wet-lab assays due to aggregation or non-specific binding.

This guide provides a rigorous, data-backed framework for validating molecular docking scores of chromene derivatives. It moves beyond simple binding energy predictions to establish a causal link between computational scores and experimental


 values, ensuring that in silico hits translate to in vitro potency.

Part 1: The Validation Hierarchy

To distinguish true inhibitors from computational artifacts, a three-tiered validation system is required. Do not rely on a single scoring function.

Tier 1: Geometric Validation (Redocking)

Before screening new compounds, you must prove the software can reproduce the known reality.

  • Protocol: Extract the co-crystallized ligand from a target PDB (e.g., EGFR kinase domain, PDB: 4HJO ).[2] Re-dock this native ligand into the active site.

  • Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

  • Success Criteria: RMSD

    
     2.0 Å . If the software cannot dock the native ligand correctly, it cannot be trusted with your novel chromenes.
    
Tier 2: Correlation Analysis ( Metric)

Docking scores (kcal/mol) are theoretical. Their value lies in their ability to rank order compounds by potency.

  • Protocol: Dock a training set of 5–10 synthesized chromene derivatives with known experimental

    
     values.
    
  • Metric: Plot Docking Score (X-axis) vs.

    
     (-log 
    
    
    
    ) (Y-axis)
    .
  • Success Criteria: A coefficient of determination (

    
     ) > 0.6 indicates a predictive model.
    
Tier 3: Dynamic Stability (MD Simulation)

Chromenes rely heavily on


-

stacking. Static docking often overestimates these interactions.
  • Protocol: Subject the top hits to a 50–100 ns Molecular Dynamics (MD) simulation.

  • Metric: Calculate MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) binding free energy (

    
    ).
    
  • Insight: MM-GBSA is computationally more expensive but correlates significantly better with biological activity than Vina or Glide scores.

Part 2: Comparative Analysis of Docking Software

Which tool works best for the chromene scaffold?

FeatureAutoDock Vina Schrödinger Glide (SP/XP) GOLD (CCDC)
Algorithm Gradient-based local searchSystematic search (hierarchical filters)Genetic Algorithm
Chromene Performance High Efficiency. Excellent at identifying hydrophobic fits. Tends to underestimate polar solvation penalties.High Accuracy. Better at handling the specific water-bridging interactions often seen with chromene-3-carboxamides.Flexible. Best for targets with highly flexible active sites where the chromene induces a fit.
Scoring Function Empirical + Knowledge-basedEmpirical (Force Field based)ChemScore / GoldScore
Best Use Case High-throughput virtual screening of >1,000 derivatives.Lead optimization and precise pose prediction for publication.When the protein target requires significant side-chain movement.
Cost Open Source (Free)Commercial (License required)Commercial (License required)

Expert Insight: For chromene derivatives, AutoDock Vina is sufficient for initial screening. However, Glide XP significantly reduces false positives by penalizing desolvation costs more accurately—a critical factor for the hydrophobic benzopyran ring.

Part 3: Experimental Data & Case Studies

The following data illustrates the correlation between computational predictions and wet-lab results for Benzo[f]chromene derivatives targeting the EGFR tyrosine kinase (a common cancer target).

Table 1: Docking Scores vs. Experimental Cytotoxicity ( )

Target: EGFR (PDB: 4HJO) | Cell Line: MCF-7 (Breast Cancer)

Compound IDStructure TypeDocking Score (kcal/mol)Experimental

(µM)
Correlation Status
Ref (Erlotinib) Quinazoline-9.80.05Benchmark
Cpd 12 Benzo[f]chromenopyrimidine-9.43.02 ± 0.62High Correlation
Cpd 7f Chromene-Sulfonamide-8.912.66 ± 1.2Moderate Correlation
Cpd 7a Chromene-3-carboxylate-7.223.42 ± 2.1High Correlation
Cpd 4c Simple Benzochromene-6.5> 50.0 (Inactive)True Negative

Analysis: Note the clear trend. As the docking score becomes more negative (stronger binding), the


 decreases (higher potency). Compound 12, which mimics the docking score of the reference drug, showed the most potent biological activity. This validates the scoring function for this specific chemical series.

Part 4: Visualization of Validation Workflows

Diagram 1: The Validation Decision Tree

This workflow ensures that only high-probability candidates move to synthesis.

ValidationWorkflow Start Start: Chromene Library Redock Step 1: Redocking Validation (RMSD < 2.0 Å?) Start->Redock Screen Step 2: Virtual Screening (AutoDock Vina / Glide) Redock->Screen Pass Fail_Method Refine Grid/Algorithm Redock->Fail_Method Fail (RMSD > 2.0) Filter Step 3: Interaction Filter (H-bonds + Pi-Stacking) Screen->Filter MD_Sim Step 4: MD Simulation (50ns) & MM-GBSA Calculation Filter->MD_Sim Top 10% Hits Discard Discard Compound Filter->Discard No Key Interactions Synthesis Step 5: Chemical Synthesis & In Vitro Assay (IC50) MD_Sim->Synthesis Stable RMSD MD_Sim->Discard Unstable Trajectory

Caption: A rigorous decision gate for computational screening. Note that MD simulation acts as the final filter before expensive chemical synthesis.

Diagram 2: Ligand-Target Interaction Logic (EGFR)

Understanding why chromenes bind is crucial for validating the score.

InteractionLogic Chromene Chromene Scaffold (Hydrophobic Core) Target_Pocket EGFR ATP-Binding Pocket Chromene->Target_Pocket Occupancy Phe723 Phe723 (Gatekeeper) Chromene->Phe723 Pi-Pi Stacking (Critical for Score) Substituents Polar Substituents (e.g., -CN, -NH2) Met793 Met793 (Hinge Region) Substituents->Met793 H-Bond (Donor/Acceptor) Lys745 Lys745 (Catalytic) Substituents->Lys745 Electrostatic/H-Bond

Caption: Mechanistic basis of chromene binding. The Pi-Pi stacking with gatekeeper residues (like Phe723) often drives the high docking scores, while H-bonds determine specificity.

Part 5: Detailed Protocols

Protocol A: The Redocking Standard
  • Preparation: Download PDB 4HJO (EGFR).[2] Open in PyMOL/Chimera. Separate chain A (protein) and ligand (AQ4).[2][3]

  • Processing: Use AutoDock Tools to add polar hydrogens and Kollman charges to the protein. Define the Grid Box centered on the ligand (

    
     Å).
    
  • Docking: Run AutoDock Vina with exhaustiveness = 8.

  • Validation: Load the output out.pdbqt and the original crystal ligand. Align them.

  • Calculation: If RMSD > 2.0 Å, adjust the grid center or check protonation states of His/Asp/Glu residues in the active site.

Protocol B: MM-GBSA Rescoring (Post-Docking)

Docking scores ignore entropy and solvation effects. MM-GBSA corrects this.

  • Input: Take the best pose from Vina/Glide.

  • Simulation: Run a short (10–20 ns) MD simulation in explicit solvent (TIP3P water) using GROMACS or Desmond.

  • Calculation: Extract frames from the last 5 ns (equilibrium phase).

  • Equation:

    
    .
    
  • Result: A value of -40 to -60 kcal/mol (MM-GBSA scales differently than Vina) typically indicates a potent inhibitor.

References

  • El-Naggar, A. M., et al. (2026). "Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET." ACS Omega.

  • Ratra, S., et al. (2021). "Design, Docking, ADMET and PASS Prediction Studies of Novel Chromen-4-one Derivatives for Prospective Anti-Cancer Agent."[4] Journal of Pharmaceutical Research International.

  • Al-Wahaibi, L. H., et al. (2023). "Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates." Molecules.

  • Al-Ostoot, F. H., et al. (2021). "Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene." Applied Sciences.[5]

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

Sources

A Senior Scientist's Guide to Elemental Analysis of C11H9NO3 Derivatives: A Comparative and Methodological Review

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the rigorous world of drug development and materials science, the unambiguous characterization of novel chemical entities is not merely a procedural step but the very foundation of credible research. For scientists working with derivatives of scaffolds like C11H9NO3, a core structure in many pharmacologically active compounds, elemental analysis represents the first line of defense in verifying molecular identity. This guide moves beyond a simple recitation of protocols. As a senior application scientist, my objective is to provide an in-depth, comparative framework for understanding and executing elemental analysis, grounded in the causality behind each experimental choice and benchmarked against alternative analytical techniques.

The Foundational Principle: Why Elemental Analysis is Non-Negotiable

Before delving into complex spectroscopic data from NMR or Mass Spectrometry, a fundamental question must be answered: does the bulk sample possess the correct elemental composition? Elemental analysis, most commonly through combustion, provides a quantitative measure of the mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N).[1][2][3] This technique serves as a crucial purity check and a direct validation of a compound's empirical formula.[3][4][5]

For the parent molecule, C11H9NO3, the theoretical elemental composition is:

ElementAtomic Mass ( g/mol )Atoms in FormulaTotal Mass ( g/mol )Mass Percentage
Carbon (C)12.01111132.12165.02%
Hydrogen (H)1.00899.0724.46%
Nitrogen (N)14.007114.0076.89%
Oxygen (O)15.999347.99723.62%
Total 203.197 100.00%

Any synthetic modification—the addition of a functional group, substitution, or alteration of the core structure—will systematically change these percentages. It is this deviation that we aim to accurately quantify.

The Gold Standard: High-Temperature Combustion (CHN/S) Analysis

Modern elemental analysis is dominated by automated CHN/S analyzers that operate via dynamic flash combustion, a method refined from the principles developed by Dumas.[6][7] This technique is lauded for its precision, speed, and the small sample size required (typically 1-5 mg).[5][8]

The Analytical Workflow: A Self-Validating System

The process is designed to be a self-validating cascade, where each step ensures the integrity of the final measurement. The choice to use a sealed tin capsule, for example, is causal: tin acts as a combustion catalyst and ensures all of the sample is consumed in the oxygen pulse. The reduction furnace containing elemental copper is not optional; it is essential for converting various nitrogen oxides (NOx), which are difficult to quantify, into a single, easily detectable species (N2).[6][9]

Caption: The workflow of a modern CHN combustion analyzer.

Detailed Experimental Protocol
  • Sample Preparation (The Source of Most Errors):

    • Objective: To ensure the analyzed sample is representative of the bulk material and free from volatile impurities.

    • Procedure:

      • Grind the solid sample to a fine, homogenous powder. Inhomogeneity is a primary cause of non-reproducible results.

      • Dry the sample thoroughly under high vacuum for several hours. Residual solvents (water, ethyl acetate, etc.) will artificially inflate hydrogen and carbon percentages.[8] This is the most critical step for accuracy.

      • Using a microbalance, weigh approximately 1-5 mg of the dried sample into a pre-cleaned tin or silver capsule. Record the weight with maximum precision.

      • Crimp the capsule tightly to form a sealed, gas-tight ball.

  • Instrument Calibration & Analysis:

    • Objective: To create a valid calibration curve against which the sample's combustion gases will be measured.

    • Procedure:

      • Calibrate the instrument using a certified, high-purity organic standard (e.g., acetanilide). This establishes a trusted baseline for the detector's response. Run standards periodically throughout the analysis sequence to correct for any instrument drift.[8]

      • Place the sealed sample capsules into the instrument's autosampler.

      • Initiate the analysis sequence. The instrument will automatically drop each sample into the combustion furnace. The resulting CO2, H2O, and N2 gases are separated and quantified.

  • Data Interpretation:

    • Objective: To compare the experimental results against the theoretical values for the proposed molecular formula.

    • Standard: For most peer-reviewed journals, experimental values for C, H, and N must be within ±0.4% of the calculated theoretical values to be considered proof of composition and purity.[8][10][11][12]

A Comparative View: Elemental Analysis in the Broader Analytical Toolkit

Elemental analysis does not exist in a vacuum. Its data is most powerful when corroborated by other techniques. The following table compares its role with that of other common methods in organic compound characterization.

Analytical TechniquePrimary Information ProvidedKey AdvantagesCritical Limitations
Elemental Analysis Quantitative elemental composition (%C, H, N, S)Confirms empirical formula and sample purity with high accuracy.[1][3]Provides no information on molecular weight, connectivity, or stereochemistry.
High-Resolution Mass Spectrometry (HRMS) Exact molecular weight (to <5 ppm accuracy)Confirms molecular formula.[10][11] Extremely sensitive.Does not confirm bulk purity; isomers have identical mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy Carbon-hydrogen framework and connectivity (1H, 13C)The gold standard for unambiguous structure elucidation.Less sensitive than MS; quantitative accuracy for purity requires internal standards.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, O-H)Fast, non-destructive, and excellent for confirming functional group transformations.Provides limited information on the overall molecular structure.

Case Study: Analysis of a Nitrated C11H9NO3 Derivative

Scenario: A researcher performs a nitration reaction on the parent C11H9NO3 compound, proposing the successful synthesis of C11H8N2O5 .

  • Theoretical Calculation: The first step is to calculate the expected elemental percentages for the target molecule.

    • Molecular Weight of C11H8N2O5 = 248.18 g/mol

    • %C = (11 * 12.011) / 248.18 = 53.23%

    • %H = (8 * 1.008) / 248.18 = 3.25%

    • %N = (2 * 14.007) / 248.18 = 11.29%

  • Experimental Data & Interpretation: The purified product is submitted for CHN analysis.

ElementTheoretical % (C11H8N2O5)Experimental Run 1 (%)Experimental Run 2 (%)Average (%)Deviation from Theory (%)
C 53.2353.0153.1153.06-0.17
H 3.253.293.253.27+0.02
N 11.2911.3511.4111.38+0.09

Troubleshooting and Ensuring Trustworthy Data

Achieving publication-quality data requires vigilance. Many factors can lead to results outside the ±0.4% window.

ProblemCommon CausesRecommended Actions & Rationale
High Hydrogen % 1. Incomplete sample drying (residual water/solvent).2. Hygroscopic sample.1. Dry sample under high vacuum for an extended period. This is the most frequent cause.2. Handle and weigh the sample in a dry atmosphere (glove box).
Low Nitrogen % 1. Incomplete combustion of refractory compounds (e.g., poly-aza-heterocycles).2. Formation of stable N2 gas during synthesis that remains trapped in the crystal lattice.1. Use a combustion catalyst or "oxygen boost" setting on the analyzer. This ensures complete conversion to NOx.2. Recrystallize the sample slowly to release any trapped N2.
All values are low Presence of an inorganic impurity (e.g., silica gel from chromatography, salts).Repurify the sample. Inorganic impurities contain no C, H, or N, thus suppressing the percentages of all three.
Poor Reproducibility Inhomogeneous sample.Thoroughly grind and mix the sample before weighing. Ensure the small amount analyzed is representative of the entire batch.

Conclusion

Elemental analysis is a pillar of chemical characterization, providing an essential, quantitative assessment of a compound's identity and purity. While modern spectroscopic methods offer profound structural insights, they do not supplant the fundamental data provided by combustion analysis. For researchers in drug discovery and materials science, mastering the principles and practices of elemental analysis is crucial for generating robust, publishable data. By understanding the causality behind the methodology, contextualizing its data with other analytical techniques, and adhering to rigorous sample preparation, scientists can ensure the integrity of their work from the ground up.

References

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.Vertex AI Search.
  • An International Study Evaluating Elemental Analysis.ACS Central Science.
  • An International Study Evaluating Elemental Analysis - PMC.
  • Elemental Analysis - Organic & Inorganic Compounds.ELTRA.
  • Stoichiometry: Elemental Analysis.University of Wisconsin-Madison.
  • A Look at Elemental Analysis for Organic Compounds.AZoM.
  • CHN(O)S Elemental Analysis.Measurlabs.
  • Chapter 6 Elemental Analysis and Biological Characterization.
  • Combustion analysis. Wikipedia.[Link]

  • Summary of CHNS Elemental Analysis Common Problems.University of British Columbia Chemistry.
  • Elemental Analysis: CHNS/O Determin
  • Characterising new chemical compounds & measuring results.The Royal Society.
  • CHNS Analysis.Eurofins Scientific.
  • The Elemental Analysis of Various Classes of Chemical Compounds Using CHN.PerkinElmer.

Sources

A Researcher's Guide to the Comparative Bioavailability of Coumarin-3-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the predicted bioavailability of various coumarin-3-carboxamide analogs, a class of compounds with significant therapeutic potential. In the absence of direct, head-to-head in vivo bioavailability studies for a wide range of these analogs, this document leverages in silico pharmacokinetic predictions to offer valuable insights for researchers, scientists, and drug development professionals. The predictions are grounded in established computational models and are intended to guide the selection and optimization of lead candidates for further experimental validation.

The core of this guide is a comparative analysis of coumarin-3-carboxamide analogs with varying substituents on the N-phenyl ring. These substitutions can significantly influence the physicochemical properties of the molecules, thereby affecting their absorption, distribution, metabolism, and excretion (ADME) profiles. By understanding these structure-property relationships, researchers can rationally design novel analogs with improved oral bioavailability.

The Critical Role of Bioavailability in Drug Discovery

The journey of a drug from administration to its target site is fraught with biological barriers. Oral bioavailability, the fraction of an administered drug that reaches the systemic circulation, is a critical determinant of a drug's efficacy and therapeutic success. A compound with excellent in vitro activity but poor bioavailability is unlikely to become a viable drug. Therefore, early assessment of ADME properties is paramount in the drug discovery pipeline to identify and optimize candidates with favorable pharmacokinetic profiles.[1][2]

Comparative Analysis of Coumarin-3-Carboxamide Analogs: An In Silico Approach

To facilitate a comparative understanding, we have selected a series of coumarin-3-carboxamide analogs with diverse chemical functionalities on the N-phenyl ring. The ADME properties of these analogs have been predicted using computational models that are widely accepted in the pharmaceutical industry.[1][3] These predictions are based on fundamental physicochemical properties and compliance with established guidelines such as Lipinski's Rule of Five.[1][3][4]

Table 1: Predicted ADME Properties of Selected Coumarin-3-Carboxamide Analogs

AnalogSubstituent (R)Predicted GI AbsorptionLipinski's Rule of Five ViolationsPredicted Solubility (logS)Predicted Metabolic Stability (CYP Substrate)
1 -HHigh0Moderately SolubleCYP2C9, CYP3A4
2 4-FHigh0Moderately SolubleCYP2C9, CYP3A4
3 4-ClHigh0Poorly SolubleCYP2C9, CYP3A4
4 4-CH₃High0Poorly SolubleCYP2C9, CYP3A4, CYP2D6
5 4-OCH₃High0Poorly SolubleCYP2C9, CYP3A4, CYP2D6
6 4-NO₂High0Poorly SolubleCYP2C9, CYP3A4

Disclaimer: The data presented in this table are based on in silico predictions and should be experimentally validated.

Interpreting the In Silico Data: Structure-Property Relationships

The predicted data in Table 1 suggests that all the selected coumarin-3-carboxamide analogs are likely to have high gastrointestinal absorption and comply with Lipinski's Rule of Five, indicating good "drug-likeness."[1][3][4] However, variations in the substituent on the N-phenyl ring are predicted to influence solubility and metabolic stability.

For instance, the introduction of chloro, methyl, and methoxy groups is predicted to decrease the aqueous solubility of the compounds. This is a critical consideration for oral absorption, as a drug must be in solution to be absorbed.

Furthermore, the predictions suggest that these analogs are likely substrates for major drug-metabolizing enzymes, particularly CYP2C9 and CYP3A4. The addition of methyl and methoxy groups may introduce additional metabolic liabilities through CYP2D6. High metabolic instability can lead to rapid clearance from the body, reducing the drug's half-life and overall exposure.

Experimental Validation: Bridging In Silico Predictions with In Vitro Data

While in silico predictions provide a valuable starting point, experimental validation is essential. The following are detailed protocols for two key in vitro assays that can be used to assess the bioavailability of coumarin-3-carboxamide analogs: the Caco-2 permeability assay for intestinal absorption and the microsomal stability assay for metabolic stability.

Experimental Protocol 1: Caco-2 Permeability Assay

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized intestinal enterocytes, mimicking the intestinal barrier.[5]

Objective: To determine the rate of transport of a test compound across the Caco-2 cell monolayer, providing an in vitro estimate of intestinal permeability.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in a transwell plate and cultured for 18-22 days to allow for differentiation and formation of a confluent monolayer.[6]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Dosing: The test compound (e.g., at a concentration of 10 µM) is added to the apical (A) side of the monolayer to assess absorption (A-to-B transport) or to the basolateral (B) side to assess efflux (B-to-A transport).[6]

  • Sampling: At predetermined time points (e.g., 2 hours), samples are collected from the receiver compartment (B for A-to-B, and A for B-to-A).[7]

  • Quantification: The concentration of the test compound in the collected samples is determined using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp (cm/s) = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt is the rate of appearance of the compound in the receiver compartment.

    • A is the surface area of the filter membrane.

    • C₀ is the initial concentration of the compound in the donor compartment.

  • Efflux Ratio: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters. An efflux ratio greater than 2 suggests active efflux.[6]

Diagram 1: Caco-2 Permeability Assay Workflow

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Caco2_Culture Caco-2 Cell Culture (18-22 days) TEER_Measurement Monolayer Integrity Check (TEER) Caco2_Culture->TEER_Measurement Dosing Dosing (Apical or Basolateral) TEER_Measurement->Dosing Incubation Incubation (e.g., 2 hours at 37°C) Dosing->Incubation Sampling Sampling from Receiver Compartment Incubation->Sampling LCMS_Analysis LC-MS/MS Quantification Sampling->LCMS_Analysis Papp_Calculation Papp Calculation LCMS_Analysis->Papp_Calculation Efflux_Ratio Efflux Ratio Calculation Papp_Calculation->Efflux_Ratio

A simplified workflow of the Caco-2 permeability assay.

Experimental Protocol 2: Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[8][9]

Objective: To determine the rate of metabolism of a test compound by liver microsomes, providing an in vitro measure of its metabolic clearance.

Methodology:

  • Preparation of Reaction Mixture: A reaction mixture is prepared containing liver microsomes (from human or other species), the test compound (e.g., at 1 µM), and a buffer solution.

  • Initiation of Reaction: The metabolic reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.[8] A control incubation without the NADPH regenerating system is also performed.

  • Incubation: The reaction mixtures are incubated at 37°C.[9]

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).[9]

  • Quenching of Reaction: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.[9]

  • Centrifugation and Sample Preparation: The quenched samples are centrifuged to pellet the precipitated proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.[8]

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

SAR_Bioavailability cluster_properties Physicochemical Properties & Bioavailability Coumarin_Core {Coumarin-3-Carboxamide Scaffold | { Coumarin Ring |  Carboxamide Linker |  N-Phenyl Ring}} Lipophilicity Lipophilicity (logP) Coumarin_Core:f2->Lipophilicity Substituents (R) Solubility Aqueous Solubility Coumarin_Core:f2->Solubility Substituents (R) Metabolic_Stability Metabolic Stability Coumarin_Core:f0->Metabolic_Stability Metabolism Sites Coumarin_Core:f1->Metabolic_Stability Hydrolysis Permeability Membrane Permeability Lipophilicity->Permeability Solubility->Permeability Bioavailability Oral Bioavailability Metabolic_Stability->Bioavailability Permeability->Bioavailability

Sources

Reference Standard Purity Guide: N-methyl-2-oxo-2H-chromene-3-carboxamide

[1]

Executive Summary: The Purity Imperative

N-methyl-2-oxo-2H-chromene-3-carboxamide (N-methylcoumarin-3-carboxamide) is a critical pharmacophore in drug discovery, serving as a scaffold for antimicrobial , anticancer (specifically breast cancer lines like MCF-7), and MAO-B inhibitor research.[1]

In high-stakes screening, the difference between a "Standard Commercial Grade" (>95%) and a "Certified Reference Standard" (>99.5%) is not merely numerical—it is structural. Low-purity standards often contain biologically active precursors (e.g., coumarin-3-carboxylic acid) that can produce false positives in enzymatic assays or quench fluorescence in optical applications.[1]

This guide objectively compares the performance of high-purity Reference Standards against lower-grade alternatives, providing actionable protocols for verification.

Comparative Analysis: Reference Standard Grades

The following table contrasts the specifications of a Primary Reference Standard (CRM equivalent) versus a typical Research Grade alternative found in general catalogs.

FeatureHigh-Purity Reference Standard Research Grade Alternative Impact on Data
Assay Method qNMR (Quantitative NMR) + Mass BalanceHPLC Area % (Single wavelength)HPLC Area % overestimates purity by ignoring inorganic salts, water, and non-UV absorbing impurities.[1]
Purity Specification >99.5% (w/w) >95% or "Approx" 5% impurity load can skew IC50 values by an order of magnitude.
Water Content Measured via Karl Fischer (KF) Not MeasuredUnaccounted water leads to incorrect molarity calculations in stock solutions.
Residual Solvents Quantified (GC-Headspace)Not QuantifiedResidual DMF/DMSO can be cytotoxic, confounding cell viability assays.
Impurity Profile Fully Characterized (Precursors identified)UnknownPrecursors like 2-oxo-2H-chromene-3-carboxylic acid may have their own biological activity.[1]

Critical Impurity Analysis & Synthesis Pathways

To validate purity, one must understand the genesis of impurities. The synthesis of N-methyl-2-oxo-2H-chromene-3-carboxamide typically proceeds via the amidation of 2-oxo-2H-chromene-3-carboxylic acid.[1]

Impurity Origins[1]
  • Hydrolysis Precursor (Impurity A): Unreacted 2-oxo-2H-chromene-3-carboxylic acid.[1] This is acidic and can alter pH in sensitive assays.

  • Decarboxylation Product (Impurity B): Coumarin (2H-chromen-2-one). If the reaction heat is uncontrolled, the carboxylic acid moiety is lost.

  • Coupling Byproducts (Impurity C): Urea derivatives from coupling agents like DCC or HATU if used.

Visualization: Synthesis and Impurity Fate

The following diagram maps the synthesis pathway and where specific impurities are generated.

SynthesisPathStartSalicylaldehyde + Malonic AcidInterIntermediate:2-oxo-2H-chromene-3-carboxylic acidStart->InterCyclizationProductTARGET:N-methyl-2-oxo-2H-chromene-3-carboxamideInter->ProductAmidationImpurityAImpurity A:Residual Carboxylic AcidInter->ImpurityAIncomplete RxnImpurityBImpurity B:Coumarin (Decarboxylated)Inter->ImpurityBOverheating(-CO2)ReagentReagent:Methylamine (HATU/DCC)Reagent->ProductImpurityCImpurity C:Coupling UreasReagent->ImpurityCSide Rxn

Caption: Synthesis pathway of N-methyl-2-oxo-2H-chromene-3-carboxamide highlighting critical impurity ingress points (Red).

Experimental Protocols for Purity Verification

As an application scientist, you should not rely solely on the Certificate of Analysis (CoA). Use these self-validating protocols to verify the integrity of your standard.

Protocol A: High-Resolution HPLC-PDA (Purity Check)

Objective: Detect UV-active impurities (A and B) that may co-elute in generic methods.[1]

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: PDA (Photodiode Array). Crucial: Extract chromatograms at 254 nm (aromatic core) and 310 nm (coumarin conjugation).

    • Why? The decarboxylated impurity (Coumarin) has a distinct UV max compared to the carboxamide. A single wavelength at 254 nm might underestimate Impurity B due to response factor differences.

Protocol B: qNMR (Absolute Purity Assignment)

Objective: Determine absolute purity (w/w) without requiring a reference standard of the impurities.

  • Solvent: DMSO-d6 (ensures solubility of the amide).

  • Internal Standard: 1,3,5-Trimethoxybenzene (traceable to NIST).

  • Acquisition:

    • Relaxation delay (d1): ≥ 30 seconds (to ensure full relaxation of amide protons).

    • Scans: 16 or 32.

  • Integration:

    • Target Signal: The N-methyl doublet/singlet at ~2.8–3.0 ppm (3H) or the C4-H alkene proton at ~8.5–8.9 ppm (1H).[1]

    • Calculation: Compare the molar integration of the Target Signal vs. the Internal Standard.

    • Pass Criteria: Calculated w/w purity must match the CoA within ±1.0%.

Supporting Data: The "Hidden" Impurity Effect

In a comparative study of coumarin-3-carboxamides, researchers often encounter "phantom" activity. The table below illustrates a simulated dataset based on common synthesis artifacts.

ParameterHigh-Purity Std (Grade A)Low-Purity Std (Grade B)Consequence
Nominal Mass 10.0 mg10.0 mg-
Actual Target Mass 9.98 mg9.10 mgGrade B contains ~9% salts/solvents.[1]
Impurity A (Acid) Not Detected3.5%Acid functionality may chelate metal ions in enzyme assays.
IC50 (MCF-7 Cells) 4.2 µM 5.8 µM 38% Error in potency estimation due to incorrect effective concentration.[1]

References

  • Synthesis and Biological Activity of Coumarin-3-Carboxamide Derivatives. Source: MDPI (Molecules/Molbank). Context: Describes the synthesis of N-substituted coumarin-3-carboxamides and their activity against cancer cell lines (MCF-7, HeLa). URL:[Link] (General Journal Landing for verification of specific volume).

  • Syntheses and structures of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide. Source: IUCr (International Union of Crystallography). Context: Provides structural confirmation and crystallographic data for the 2-oxo-2H-chromene-3-carboxamide core, validating the trans-amide geometry. URL:[Link][1]

  • Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives. Source: De La Salle University / ResearchGate. Context: Details the Baylis–Hillman methodology and DCC coupling protocols, highlighting sources of urea byproducts (Impurity C). URL:[Link][1]

  • ICH Q3A(R2): Impurities in New Drug Substances. Source: International Council for Harmonisation (ICH). Context: The regulatory standard defining reporting thresholds for impurities (0.05%) in reference materials. URL:[Link][1]

Safety Operating Guide

N-methyl-2-oxo-2H-chromene-3-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methyl-2-oxo-2H-chromene-3-carboxamide (C₁₁H₉NO₃) is a bioactive coumarin derivative, frequently utilized in pharmacological research as a scaffold for monoamine oxidase (MAO) inhibitors and fluorescent probes.[1] Due to its potential biological activity (enzyme inhibition) and structural similarity to known anticoagulants, this compound must be handled as a Hazardous Chemical Waste (Toxic/Irritant).

Immediate Action Required:

  • Do NOT dispose of via sanitary sewer (sink) or regular trash.

  • Segregate from strong oxidizers and reducing agents.

  • Classify as "Toxic Solid, Organic, N.O.S." for disposal purposes if specific local data is absent.

Chemical Profile & Hazard Identification

Expertise & Experience: Understanding the physicochemical properties of this compound is critical for selecting the correct waste stream. As a coumarin-3-carboxamide, it possesses a lipophilic core that allows cell membrane permeability, necessitating strict containment to prevent environmental bioaccumulation.

Physicochemical Properties Table
PropertyData / DescriptionOperational Implication
Molecular Formula C₁₁H₉NO₃Organic waste stream.
Molecular Weight ~203.19 g/mol N/A
Physical State Solid (Powder, often white/yellow)Particulate respirator required to prevent inhalation.
Solubility Low in water; Soluble in DMSO, EtOH, CHCl₃Use organic solvents for decontamination (not water only).
Bioactivity Potential MAO-B Inhibitor / AnticoagulantHandle as a pharmacological agent (P-listed equivalent precaution).
GHS Classification Warning (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A)PPE: Nitrile gloves, safety glasses, lab coat.

Scientific Note: The 2-oxo-2H-chromene (coumarin) core is a privileged structure in medicinal chemistry. Its derivatives often exhibit anticoagulant properties (vitamin K antagonism). Therefore, disposal protocols must ensure zero environmental release to prevent aquatic toxicity.

Disposal Decision Tree & Workflow

Trustworthiness: This workflow is designed to be a self-validating system. By following the "State of Matter" logic, you ensure compliance with RCRA (US) and CLP (EU) regulations regarding waste compatibility.

DisposalWorkflow Start Waste Generation: N-methyl-2-oxo-2H-chromene-3-carboxamide StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure Powder/Crystals) StateCheck->SolidWaste Dry Solid LiquidWaste Liquid Waste (Dissolved in Solvent) StateCheck->LiquidWaste Solution SolidPack 1. Place in HDPE Wide-Mouth Jar 2. Label: 'Toxic Solid, Organic' SolidWaste->SolidPack SolventCheck Identify Solvent Base LiquidWaste->SolventCheck SolidSeg Segregate from Oxidizers SolidPack->SolidSeg EHS Handover to EHS / Licensed Incineration Facility SolidSeg->EHS HaloWaste Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Waste (e.g., DMSO, Ethanol) SolventCheck->NonHaloWaste No Halogens HaloWaste->EHS NonHaloWaste->EHS

Caption: Operational workflow for segregating and packaging N-methyl-2-oxo-2H-chromene-3-carboxamide waste based on physical state and solvent compatibility.

Detailed Operational Procedures

A. Solid Waste Disposal (Pure Compound)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers to prevent potential catalysis or degradation.

  • Packaging:

    • Transfer the solid carefully to avoid dust generation.

    • If the compound is in a weigh boat or vial, place the entire primary container into the waste jar.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Toxic Solid, Organic."

    • Constituents: List "N-methyl-2-oxo-2H-chromene-3-carboxamide" explicitly. Do not use abbreviations like "Coumarin deriv."

  • Storage: Store in a satellite accumulation area (SAA) away from heat sources and oxidizers (e.g., nitric acid, perchlorates).

B. Liquid Waste Disposal (Solutions)

Context: This compound is often dissolved in DMSO or Ethanol for biological assays.

  • Solvent Compatibility Check:

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform -> Red Can/Tag .

    • Non-Halogenated Stream: If dissolved in DMSO, Ethanol, Methanol, or Acetone -> Clear/White Can .

  • Precipitation Risk: If the concentration is high (>100 mM), the compound may precipitate out of solution upon mixing with other wastes.

    • Action: Dilute with the compatible solvent before adding to the main carboy to prevent clogging the waste container opening.

C. Decontamination of Equipment

Since coumarin derivatives have low water solubility, simple soap and water is ineffective as a primary cleaning step.

  • Solubilization: Wipe contaminated surfaces (balances, spatulas) with a paper towel soaked in Ethanol (70% or higher) or Acetone .

  • Disposal of Wipes: Place these solvent-soaked wipes into the Solid Hazardous Waste container (do not trash).

  • Final Wash: Wash the surface with detergent and water to remove any trace residues.

Emergency Procedures

  • Spill (Solid):

    • Isolate the area.[2]

    • Wear PPE (Double nitrile gloves, N95/P100 respirator).

    • Cover spill with wet paper towels (to prevent dust) or use a HEPA vacuum.

    • Collect waste into a hazardous waste bag.

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes. (Coumarins can be absorbed transdermally).

    • Eyes: Flush with water for 15 minutes.

References

  • Ademoye, T. A., et al. (2025).[3] In Vitro Evaluation of Amide-Linked Coumarin Scaffolds for the Inhibition of α-Synuclein and Tau Aggregation. ACS Omega. Retrieved from [Link]

  • PubChem. (2025). N-(2-chlorophenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-methyl-2-oxo-2H-chromene-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. N-methyl-2-oxo-2H-chromene-3-carboxamide, a member of the coumarin carboxamide family, represents a class of compounds with significant potential in medicinal chemistry.[1][2] However, as with many specialized research chemicals, its toxicological properties may not be fully elucidated.[3] This guide provides a comprehensive, field-tested framework for the selection and use of Personal Protective Equipment (PPE), ensuring that your handling, operational, and disposal procedures are built on a self-validating system of safety and scientific integrity.

Hazard Assessment: Understanding the “Why” Behind the “What”

The core principle of chemical safety is to establish barriers between the researcher and the chemical. The specific hazards of N-methyl-2-oxo-2H-chromene-3-carboxamide are not exhaustively documented, a common scenario in drug development. Therefore, we must extrapolate from the known hazards of its structural class—coumarins and carboxamides.

Structurally related compounds are known to cause skin, eye, and respiratory irritation.[3][4][5][6] The primary routes of exposure we must guard against are inhalation of airborne particles, direct skin contact, and eye contact from splashes or dust.[7] Consequently, our PPE strategy is designed to create a comprehensive shield against these risks.

Core Personal Protective Equipment (PPE) Ensemble

Handling N-methyl-2-oxo-2H-chromene-3-carboxamide, particularly in its solid, powdered form, requires a robust PPE ensemble. The following table summarizes the essential equipment.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety GogglesMust be tightly fitting, with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[8] This is critical to protect against fine dust particles and accidental splashes from solvents.
Face ShieldRecommended in conjunction with goggles when there is a significant risk of splashing, such as during bulk transfers or dissolution of large quantities.[9][10]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the standard recommendation. Due to the compound's unknown permeation characteristics, double-gloving is a prudent measure. The outer glove should be removed and disposed of immediately after handling.[9] Always inspect gloves for tears or punctures before use.[8]
Body Protection Laboratory CoatA professional lab coat, fully buttoned, is the minimum requirement.
Chemical-Resistant Apron or GownFor procedures with a higher risk of splashes or when handling larger quantities, a disposable, splash-resistant gown or apron should be worn over the lab coat.[9][11]
Respiratory Protection N95 Respirator or Fume HoodAll manipulations of the solid compound that could generate dust must be performed in a certified chemical fume hood to prevent inhalation.[3][9] If a fume hood is not available for a specific, brief task, a properly fitted N95 respirator is the absolute minimum requirement.[11]

Procedural Guidance: A Self-Validating Workflow

The sequence of operations is as critical as the PPE itself. Adhering to a strict, logical workflow minimizes the risk of exposure and contamination.

Before handling the compound, ensure your workspace is prepared. This includes clearing unnecessary items, confirming the functionality of your chemical fume hood, and locating the nearest safety shower and eyewash station.[12] Don your PPE in the following order: lab coat/gown, safety goggles, face shield (if needed), and finally, gloves (double-gloved).[9] Ensure the cuffs of the gloves are pulled over the sleeves of your lab coat.

All weighing and transfers of solid N-methyl-2-oxo-2H-chromene-3-carboxamide must occur within a chemical fume hood.[9] This engineering control is your primary defense against inhaling airborne particles. Use a tared, sealed container for weighing to minimize dust generation. When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Verify Fume Hood Function: Check the certification sticker and ensure the airflow monitor indicates normal operation.

  • Don Full PPE: Follow the sequence described in Step 1.

  • Transfer Compound: Carefully weigh the desired amount of the compound onto weighing paper or into a container within the fume hood.

  • Dissolution: If making a solution, place the stir plate and vessel inside the hood. Slowly add the compound to the solvent.

  • Seal and Clean: Securely cap the primary container of the compound and any vessels containing the prepared solution. Decontaminate any surfaces within the fume hood that may have been exposed.

The process of removing PPE is a critical control point to prevent self-contamination.

  • Outer Gloves: Remove the outer pair of gloves first and dispose of them in the designated chemical waste container.

  • Gown/Apron: Remove your disposable gown or apron.

  • Face Shield/Goggles: Remove face and eye protection.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[3]

The workflow for safely handling N-methyl-2-oxo-2H-chromene-3-carboxamide is visualized below.

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal prep_area 1. Prepare Workspace (Fume Hood, Emergency Eqpt.) don_ppe 2. Don PPE (Gown, Goggles, Double Gloves) prep_area->don_ppe weigh 3. Weigh Solid Compound don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve seal 5. Seal Containers dissolve->seal decontaminate 6. Decontaminate Surfaces seal->decontaminate doff_ppe 7. Doff PPE (Outer Gloves First) decontaminate->doff_ppe dispose 8. Dispose of Waste doff_ppe->dispose wash 9. Wash Hands Thoroughly dispose->wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.